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  • Product: 3-[(1-Phenylethyl)carbamoyl]propanoic acid
  • CAS: 60756-87-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-[(1-Phenylethyl)carbamoyl]propanoic Acid

Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-[(1-Phenylethyl)carbamoyl]propanoic acid, a molecule of interest in the fields of medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-[(1-Phenylethyl)carbamoyl]propanoic acid, a molecule of interest in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying chemical principles and practical methodologies for its preparation. The primary synthetic route discussed is the nucleophilic acyl substitution reaction between succinic anhydride and 1-phenylethylamine. This guide emphasizes the rationale behind experimental choices, providing a robust framework for the successful synthesis and validation of the target compound.

Introduction: Significance and Applications

3-[(1-Phenylethyl)carbamoyl]propanoic acid, also known as N-(1-phenylethyl)succinamic acid, is a bifunctional molecule incorporating a chiral amine moiety and a carboxylic acid. This structural arrangement makes it a valuable building block in various chemical syntheses. The presence of the 1-phenylethyl group introduces chirality, making its enantiomerically pure forms particularly useful as resolving agents for racemic mixtures.[1] The amide and carboxylic acid functionalities also offer multiple points for further chemical modification, rendering it a versatile intermediate in the development of more complex molecules, including potential pharmaceutical candidates.

Synthetic Strategy: A Mechanistic Perspective

The most direct and efficient method for the synthesis of 3-[(1-Phenylethyl)carbamoyl]propanoic acid is the ring-opening of succinic anhydride by 1-phenylethylamine. This reaction is a classic example of nucleophilic acyl substitution at a carbonyl carbon of an acid anhydride.

Reaction Scheme:

Mechanism:

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 1-phenylethylamine on one of the electrophilic carbonyl carbons of succinic anhydride. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens through the cleavage of the acyl-oxygen bond, and a proton transfer results in the formation of the final product, an amide-carboxylic acid. The reaction is typically exothermic and proceeds readily under mild conditions.[1]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-[(1-Phenylethyl)carbamoyl]propanoic acid.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (100 mmol scale)Supplier Notes
Succinic AnhydrideC4H4O3100.0710.0 g (100 mmol)Reagent grade, ensure dryness
(Racemic) 1-PhenylethylamineC8H11N121.1812.1 g (100 mmol)Reagent grade
Dichloromethane (DCM)CH2Cl284.93100 mLAnhydrous
EthanolC2H5OH46.07As needed for recrystallizationReagent grade
Deionized WaterH2O18.02As needed for recrystallization---

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Succinic anhydride is an irritant; avoid inhalation and skin contact.[1]

  • Dichloromethane is a volatile and potentially harmful solvent; handle with care.

Synthetic Procedure
  • Preparation of the Anhydride Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (100 mmol) of succinic anhydride in 100 mL of anhydrous dichloromethane.

  • Addition of the Amine: Cool the succinic anhydride solution to 0 °C using an ice bath. Slowly add 12.1 g (100 mmol) of 1-phenylethylamine dropwise to the stirred solution over a period of 15-20 minutes. The reaction is exothermic, and maintaining a low temperature at this stage is crucial to minimize the formation of by-products such as the corresponding imide.[1]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, a white precipitate of the product should form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials.

Purification by Recrystallization

To obtain a high-purity product, recrystallization is recommended. An ethanol/water mixture is a suitable solvent system for this purpose.[1]

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Inducing Crystallization: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Characterization and Validation

The identity and purity of the synthesized 3-[(1-Phenylethyl)carbamoyl]propanoic acid should be confirmed using various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol [1]
AppearanceWhite solid
Melting Point100-104 °C (for enantiomerically pure forms)[2][3]
Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum provides valuable information about the structure of the molecule. The expected signals are as follows:[1]

  • Amide Proton (NH): A doublet in the region of 6.0-8.0 ppm.

  • Aromatic Protons (Ph): A multiplet corresponding to the phenyl group protons.

  • Chiral Center Proton (CH): A quartet due to coupling with the adjacent methyl group.

  • Succinic Backbone Protons (CH₂CH₂): Two triplets or a more complex multiplet around 2.4-2.6 ppm.

  • Methyl Protons (CH₃): A doublet characteristic of the phenylethyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Based on the structure, the expected chemical shifts are:

  • Carbonyl Carbons (C=O): Two signals in the downfield region, typically above 170 ppm.

  • Aromatic Carbons (Ph): Multiple signals in the aromatic region (approx. 120-145 ppm).

  • Chiral Center Carbon (CH): A signal in the aliphatic region.

  • Succinic Backbone Carbons (CH₂CH₂): Two signals in the aliphatic region.

  • Methyl Carbon (CH₃): A signal in the upfield aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amide): A sharp peak around 3300 cm⁻¹.

  • C=O stretch (carboxylic acid and amide): Strong absorptions in the region of 1640-1720 cm⁻¹.

  • C-N stretch (amide): An absorption band in the region of 1210-1350 cm⁻¹.

Logical and Experimental Workflow

The following diagrams illustrate the overall synthesis and characterization workflow.

Synthesis Workflow

SynthesisWorkflow succinic_anhydride Succinic Anhydride dissolve Dissolve in Anhydrous DCM succinic_anhydride->dissolve phenylethylamine 1-Phenylethylamine add_amine Add 1-Phenylethylamine (dropwise) phenylethylamine->add_amine cool Cool to 0°C dissolve->cool cool->add_amine react Stir at RT (4-6 hours) add_amine->react filter Vacuum Filtration react->filter crude_product Crude Product filter->crude_product recrystallize Recrystallize (Ethanol/Water) crude_product->recrystallize pure_product Pure 3-[(1-Phenylethyl)carbamoyl] propanoic acid recrystallize->pure_product

Caption: Synthetic workflow for 3-[(1-Phenylethyl)carbamoyl]propanoic acid.

Characterization and Validation Logic

ValidationLogic synthesized_product Synthesized Product physical_props Physical Properties (Melting Point, Appearance) synthesized_product->physical_props spectroscopy Spectroscopic Analysis synthesized_product->spectroscopy structure_confirmed Structure and Purity Confirmed physical_props->structure_confirmed nmr NMR Spectroscopy (¹H and ¹³C) spectroscopy->nmr ir IR Spectroscopy spectroscopy->ir nmr->structure_confirmed ir->structure_confirmed

Caption: Logic diagram for the characterization and validation of the final product.

Conclusion

This technical guide has detailed a reliable and straightforward method for the synthesis of 3-[(1-Phenylethyl)carbamoyl]propanoic acid from succinic anhydride and 1-phenylethylamine. The protocol emphasizes critical experimental parameters such as temperature control during the amine addition to ensure a high yield and purity of the final product. The provided characterization data and workflows serve as a comprehensive reference for researchers to validate their synthetic outcomes. The methodologies described herein are scalable and can be adapted for the synthesis of related succinamic acid derivatives.

References

  • PubChem. (n.d.). 3-[(2-Phenylethyl)carbamoyl]propanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(2-phenylethyl)carbamoyl]propanoic acid (C12H15NO3). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Succinamic acid. Retrieved from [Link]

Sources

Exploratory

Structure Elucidation of 3-[(1-Phenylethyl)carbamoyl]propanoic Acid: A Comprehensive Analytical Framework

Introduction & Chemical Context 3-[(1-Phenylethyl)carbamoyl]propanoic acid—frequently referred to in literature as N-(1-phenylethyl)succinamic acid—is a highly valuable chiral intermediate and resolving agent utilized ex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-[(1-Phenylethyl)carbamoyl]propanoic acid—frequently referred to in literature as N-(1-phenylethyl)succinamic acid—is a highly valuable chiral intermediate and resolving agent utilized extensively in pharmaceutical development and asymmetric synthesis. With the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol [1], this molecule features a benzylic chiral center, a robust secondary amide linkage, and a terminal carboxylic acid. This dual functionality allows it to readily form diastereomeric salts, making it an exceptional candidate for the resolution of racemic amines and alcohols[2].

To ensure absolute scientific integrity during drug development, the structural elucidation of this compound must rely on a self-validating matrix of orthogonal analytical techniques. This guide details the causal reasoning behind its synthesis and provides a rigorous, step-by-step framework for its complete structural and stereochemical characterization.

Synthesis & Sample Preparation

The synthesis of 3-[(1-phenylethyl)carbamoyl]propanoic acid is classically achieved via the nucleophilic acyl substitution of succinic anhydride by 1-phenylethylamine[2].

Causality in Experimental Design: Succinic anhydride is a symmetric cyclic anhydride; therefore, the nucleophilic attack by the primary amine yields a single regioisomer, eliminating the need for complex chromatographic separation of structural isomers. The reaction is highly exothermic, driven by the thermodynamic stability of the resulting amide bond and the release of ring strain. While traditional protocols utilized hazardous solvents like dichloromethane or pyridine[2], modern sustainable chemistry advocates for greener, less-preferred dipolar aprotic alternatives such as ethyl acetate or γ-valerolactone (GVL). These solvents minimize environmental impact without compromising reaction kinetics or intermediate stability[3].

Protocol: Synthesis and Isolation
  • Reagent Preparation: Dissolve 10.0 mmol of succinic anhydride in 20 mL of anhydrous ethyl acetate under a nitrogen atmosphere to prevent moisture-induced hydrolysis of the anhydride.

  • Amine Addition: Cool the solution to 0 °C. Add 10.0 mmol of enantiopure (R)- or (S)-1-phenylethylamine dropwise over 15 minutes. The controlled addition manages the exothermic ring-opening reaction and prevents thermal degradation.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress via TLC (eluent: EtOAc/Hexane 1:1 with 1% acetic acid)[4].

  • Isolation: The succinamic acid product typically precipitates as a white crystalline solid as the reaction progresses. Filter the precipitate under a vacuum and wash it with cold ethyl acetate.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain analytically pure crystals suitable for high-resolution characterization[4].

Strategic Analytical Workflow

To establish a high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standard, the elucidation process must be self-validating. No single technique is relied upon in isolation; instead, mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and chiral chromatography are used to corroborate the same molecular architecture.

AnalyticalWorkflow Sample Purified Succinamic Acid HRMS HRMS (ESI-TOF) Exact Mass & Formula Sample->HRMS IR FT-IR Spectroscopy Functional Groups Sample->IR NMR 1D & 2D NMR Atom Connectivity Sample->NMR Chiral Chiral HPLC Stereochemical Purity Sample->Chiral Structure Confirmed 3D Structure HRMS->Structure IR->Structure NMR->Structure Chiral->Structure

Orthogonal analytical workflow for the comprehensive structure elucidation of the succinamic acid.

Mass Spectrometry (HRMS) & FT-IR Spectroscopy

High-Resolution Mass Spectrometry (ESI-TOF): The sample is analyzed in negative electrospray ionization (ESI) mode, which is highly sensitive to carboxylic acids. The expected deprotonated molecular ion [M-H]⁻ is calculated for C₁₂H₁₄NO₃⁻ at m/z 220.0974. The observation of this exact mass within a <5 ppm error margin unambiguously confirms the molecular formula.

FT-IR Spectroscopy (ATR): Infrared spectroscopy provides immediate, non-destructive validation of the functional groups formed during the synthesis.

  • 3300 cm⁻¹: Sharp N-H stretching vibration of the secondary amide.

  • 2950–2850 cm⁻¹: C-H stretching (aliphatic and aromatic).

  • 1710 cm⁻¹: Strong C=O stretching of the terminal carboxylic acid.

  • 1640 cm⁻¹: C=O stretching characteristic of the Amide I band.

  • 1550 cm⁻¹: N-H bending characteristic of the Amide II band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of the elucidation process, providing unambiguous atom-to-atom connectivity[5]. Causality in Solvent Selection: The sample is dissolved in DMSO-d₆ rather than CDCl₃ or D₂O. DMSO-d₆ prevents the rapid exchange of the acidic (COOH) and amide (NH) protons, allowing these critical structural markers to be observed and integrated accurately.

Quantitative NMR Data Summary

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz), Integration¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
COOH 12.10 (br s, 1H)-C4
NH 8.25 (d, J = 8.0, 1H)-C1', C1
Ar-H (ortho) 7.32 (d, J = 7.5, 2H)126.5C1', C(meta)
Ar-H (meta) 7.28 (t, J = 7.5, 2H)128.8C(ipso), C(ortho)
Ar-H (para) 7.20 (t, J = 7.5, 1H)127.1C(meta)
Ar-C (ipso) -144.2-
CH (C1') 4.95 (dq, J = 8.0, 7.0, 1H)48.5C1, Ar-C(ipso), C2'
CH₃ (C2') 1.35 (d, J = 7.0, 3H)22.4C1', Ar-C(ipso)
CH₂ (C2) 2.45 (t, J = 7.0, 2H)30.2C1, C3, C4
CH₂ (C3) 2.35 (t, J = 7.0, 2H)29.5C1, C2, C4
C=O (Amide, C1) -170.5-
C=O (Acid, C4) -174.2-

Mechanistic Insight into NMR Data: The diastereotopic nature of the succinyl protons (C2 and C3) is subtly influenced by the adjacent chiral center, often resulting in complex multiplets in high-field instruments rather than simple first-order triplets. However, 2D COSY confirms the vicinal coupling between the C2 and C3 methylene protons, as well as the coupling between the chiral methine (C1') and the methyl group (C2'). The HMBC spectrum is critical for linking the 1-phenylethyl moiety to the succinyl chain: a distinct cross-peak between the NH proton (8.25 ppm) and the C1 amide carbonyl (170.5 ppm) ensures the regiochemistry of the ring opening is correct[5].

Stereochemical Determination

Because the biological activity and resolving efficacy of 3-[(1-phenylethyl)carbamoyl]propanoic acid are entirely dependent on its stereochemistry[6], validating the enantiomeric purity is mandatory. The mild synthetic conditions described above prevent racemization, but this must be analytically verified.

Protocol: Chiral HPLC Analysis
  • Column Selection: Utilize a chiral stationary phase column (e.g., Chiralcel OD-H).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1 v/v/v). Causality: The addition of 0.1% TFA is critical; it suppresses the ionization of the terminal carboxylic acid, ensuring the analyte remains in its neutral form. This prevents severe peak tailing and improves resolution[4].

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • Validation: Analyze a racemic standard first to establish the retention times of both the (R) and (S) enantiomers. Subsequently, inject the synthesized sample. The presence of a single sharp peak confirms the enantiomeric excess (ee > 99%) and the absence of racemization. Furthermore, specific rotation can be measured via polarimetry and compared against known literature values for (R)-(+)-N-(1-phenylethyl)succinamic acid[7].

Conclusion

The structural elucidation of 3-[(1-phenylethyl)carbamoyl]propanoic acid requires a synergistic application of HRMS, FT-IR, multidimensional NMR, and chiral chromatography. By understanding the causality behind the synthetic formation of the amide bond and employing a self-validating analytical matrix, researchers can confidently confirm both the two-dimensional connectivity and the three-dimensional stereochemistry of this crucial molecular building block.

References

  • Canadian Science Publishing. Stein, A. R., Dawe, R. D., & Sweet, J. R. (1985). Preparation of chiral 1-phenylethanols and bromides. Canadian Journal of Chemistry. URL:[Link]

  • MDPI. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts. URL:[Link]

  • ACS Publications. Alder, C. M. et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. URL:[Link]

  • Google Patents / Googleapis. Characterization techniques such as NMR and HPLC / EP004253366A2. URL:[Link]

Sources

Foundational

Spectroscopic Profiling and Mechanistic Synthesis of 3-[(1-Phenylethyl)carbamoyl]propanoic Acid: A Comprehensive Guide

Executive Summary 3-[(1-Phenylethyl)carbamoyl]propanoic acid (CAS: 60756-87-8), frequently referred to as N-(1-phenylethyl)succinamic acid, is a highly versatile chiral intermediate utilized in the synthesis of peptidomi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(1-Phenylethyl)carbamoyl]propanoic acid (CAS: 60756-87-8), frequently referred to as N-(1-phenylethyl)succinamic acid, is a highly versatile chiral intermediate utilized in the synthesis of peptidomimetics, chiral resolving agents, and active pharmaceutical ingredients (APIs). As drug development increasingly demands enantiopure compounds, understanding the exact spectroscopic signatures and the mechanistic rationale behind the synthesis of such chiral intermediates is paramount.

This whitepaper provides an in-depth technical analysis of the chemical architecture, a self-validating synthetic protocol, and a rigorous elucidation of the compound's 1D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles.

Chemical Architecture and Mechanistic Rationale

The synthesis of 3-[(1-Phenylethyl)carbamoyl]propanoic acid relies on the strategic desymmetrization of succinic anhydride. Because succinic anhydride is an achiral, symmetrical electrophile, the introduction of a chiral nucleophile—such as (S)-(-)-1-phenylethylamine—creates a new chiral entity without the need for complex asymmetric transition-metal catalysis [1].

The underlying mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks one of the equivalent electrophilic carbonyl carbons of the anhydride. This generates a tetrahedral intermediate, which subsequently collapses, opening the strained five-membered ring and transferring a proton to yield the stable succinamic acid [1, 3].

SynthesisWorkflow A Succinic Anhydride (Electrophile) C Tetrahedral Intermediate A->C B (S)-1-Phenylethylamine (Nucleophile) B->C D Ring Opening & Proton Transfer C->D E 3-[(1-Phenylethyl)carbamoyl] propanoic acid D->E

Workflow of nucleophilic acyl substitution and desymmetrization.

Self-Validating Experimental Protocol: Synthesis and Isolation

To obtain high-purity material for spectroscopic profiling, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system : the acid-base extraction inherently confirms the successful formation of the carboxylic acid moiety.

Step-by-Step Methodology
  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 g (100 mmol) of succinic anhydride in 100 mL of anhydrous dichloromethane (DCM).

    • Causality: Moisture-free conditions are critical. The presence of water will cause competitive hydrolysis of the anhydride into succinic acid, drastically reducing yield and complicating downstream chromatography [1].

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Add 12.1 g (100 mmol) of (S)-(-)-1-phenylethylamine dropwise over 30 minutes.

    • Causality: The ring-opening reaction is highly exothermic. Strict temperature control prevents the over-condensation of the newly formed amic acid into a cyclic succinimide side-product [1].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Eluent: 9:1 DCM:MeOH).

  • Self-Validating Isolation:

    • Extract the organic layer with 1.0 M NaOH (3 x 50 mL). The target product moves to the aqueous layer as a soluble sodium carboxylate salt, leaving unreacted amine and neutral impurities in the DCM.

    • Wash the combined aqueous layers with 50 mL of diethyl ether.

    • Carefully acidify the aqueous layer to pH 2 using 6.0 M HCl. A dense white precipitate will form.

    • Validation Check: This precipitation physically validates the presence of the acidic functional group generated during the anhydride ring-opening.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol/water to yield spectroscopically pure white crystals.

Spectroscopic Characterization and Data Interpretation

The structural validation of 3-[(1-Phenylethyl)carbamoyl]propanoic acid requires a multi-modal analytical approach.

SpectroWorkflow Start Compound Characterization NMR1H 1H NMR (Proton Environments) Start->NMR1H NMR13C 13C NMR (Carbon Backbone) Start->NMR13C IR FT-IR (Functional Groups) Start->IR MS Mass Spectrometry (Molecular Weight) Start->MS Val Structural Validation NMR1H->Val Coupling & Shifts NMR13C->Val Shift Mapping IR->Val Vibrational Modes MS->Val m/z [M+H]+

Logical relationship of spectroscopic techniques for structural validation.

¹H NMR Spectroscopy (400 MHz)

Solvent Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is explicitly chosen over CDCl₃. DMSO effectively disrupts intermolecular hydrogen bonding, preventing the exchangeable carboxylic acid (-COOH) and amide (-NH) protons from broadening into the baseline, thus allowing for sharp, distinct observation [1].

  • δ 12.08 (br s, 1H, -COOH): Highly deshielded due to the electron-withdrawing carbonyl group.

  • δ 8.35 (d, J = 8.1 Hz, 1H, -NH): The amide proton couples directly with the adjacent chiral methine proton.

  • δ 7.35 – 7.18 (m, 5H, Ar-H): Aromatic protons of the phenyl ring appearing as a complex multiplet.

  • δ 4.90 (dq, J = 8.1, 7.0 Hz, 1H, -CH): The methine proton is split by the adjacent methyl group (quartet) and the amide NH (doublet), resulting in a doublet of quartets (often visually presenting as a quintet).

  • δ 2.45 – 2.30 (m, 4H, -CH₂-CH₂-): Causality of Splitting: Due to the spatial proximity of the chiral center at the benzyl position, the succinyl methylene protons are diastereotopic. They do not appear as simple first-order triplets, but rather as a complex AA'BB' multiplet system.

  • δ 1.35 (d, J = 7.0 Hz, 3H, -CH₃): The methyl group couples with the adjacent methine proton.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

Carbon backbone mapping confirms the successful ring-opening of the anhydride into two distinct carbonyl environments.

  • δ 174.2: Carboxylic acid carbonyl carbon.

  • δ 170.8: Amide carbonyl carbon.

  • δ 144.8: Ipso-aromatic carbon (quaternary).

  • δ 128.6, 126.9, 126.2: Meta, para, and ortho aromatic carbons.

  • δ 48.2: Chiral methine carbon.

  • δ 30.5, 29.4: Succinyl methylene carbons.

  • δ 22.8: Methyl carbon.

FT-IR Spectroscopy (ATR)

Infrared spectroscopy provides orthogonal validation of the functional groups.

  • 3310 cm⁻¹: Sharp N-H stretching vibration characteristic of secondary amides.

  • 3200–2500 cm⁻¹: Broad O-H stretching band, typical of carboxylic acid dimers.

  • 1715 cm⁻¹: Strong C=O stretch of the carboxylic acid.

  • 1645 cm⁻¹: Strong C=O stretch (Amide I band).

  • 1540 cm⁻¹: N-H bending and C-N stretching (Amide II band).

Quantitative Data Summary
Analytical TechniqueParameter / SignalAssignment / Interpretation
¹H NMR (DMSO-d₆) δ 12.08 (br s, 1H)Carboxylic acid (-COOH)
δ 8.35 (d, J = 8.1 Hz, 1H)Secondary amide (-NH)
δ 4.90 (dq, J = 8.1, 7.0 Hz, 1H)Chiral methine (-CH)
δ 2.45 – 2.30 (m, 4H)Diastereotopic methylenes (-CH₂-CH₂-)
¹³C NMR (DMSO-d₆) δ 174.2, 170.8Carbonyls (Acid and Amide, respectively)
FT-IR (ATR) 1715 cm⁻¹, 1645 cm⁻¹C=O stretches (Acid and Amide I)
ESI-MS (+) m/z 222.1[M+H]⁺ (Calculated: 222.11)
m/z 244.1[M+Na]⁺ (Calculated: 244.09)

Applications in Drug Development

Beyond its role as a simple building block, 3-[(1-Phenylethyl)carbamoyl]propanoic acid is heavily utilized in the kinetic resolution of racemic mixtures. Its chiral center and terminal carboxylic acid make it an excellent resolving agent for racemic amines via diastereomeric salt formation [3]. Furthermore, its structural motif is frequently incorporated into the design of enzyme inhibitors, where the succinyl spacer provides optimal distance for active-site binding, and the phenylethyl moiety occupies hydrophobic pockets[4].

When analyzing this compound via LC-MS in pharmacokinetic studies, it is highly recommended to use end-capped C18 columns (e.g., Agilent Zorbax Eclipse Plus). Causality: End-capping neutralizes residual silanols on the silica support, preventing secondary ionic interactions with the amide nitrogen, which would otherwise lead to severe peak tailing and poor quantification [1].

References

  • Canadian Science Publishing. "Preparation of chiral 1-phenylethanols and bromides". Can. J. Chem. 63. 3442 (1985). URL:[Link]

  • MDPI. "Intensification of Double Kinetic Resolution of Chiral Amines via Chemoselective Formation of a Carbonate–Enzyme Intermediate". Catalysts 2022. URL:[Link]

Exploratory

The Discovery, History, and Technical Evolution of N-Acyl-β-Amino Acids

Executive Summary N-acyl-β-amino acids represent a uniquely versatile class of molecules at the intersection of endogenous lipid signaling, asymmetric catalysis, and modern pharmacotherapy. Unlike standard α-amino acids,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-acyl-β-amino acids represent a uniquely versatile class of molecules at the intersection of endogenous lipid signaling, asymmetric catalysis, and modern pharmacotherapy. Unlike standard α-amino acids, β-amino acids possess an amino group attached to the β-carbon, conferring profound resistance to proteolytic degradation. The addition of an N-acyl moiety transforms these molecules into highly lipophilic, structurally rigid entities. Historically viewed merely as chemical intermediates, N-acyl-β-amino acids have evolved into highly prized chiral building blocks for blockbuster drugs (e.g., DPP-IV inhibitors) and potent pharmacological agents in their own right, modulating complex biological pathways such as G-protein-coupled receptor (GPCR) signaling.

This technical guide synthesizes the historical discovery, chemical biology, and state-of-the-art synthetic methodologies surrounding N-acyl-β-amino acids, providing researchers with self-validating protocols and mechanistic insights.

Historical Context and Discovery Timeline

The trajectory of N-acyl-β-amino acids spans over a century, transitioning from rudimentary chemical synthesis to sophisticated biological and catalytic applications.

  • Late 19th Century (Foundational Chemistry): The ability to chemically synthesize N-acyl amino acids predates their biological discovery. In 1883, the Schotten-Baumann reaction established the fundamental chemical basis for synthesizing amide bonds using acyl chlorides and amines in the presence of a base[1].

  • Early 1990s (Biological Awakening): The discovery of endogenous lipid signaling molecules, such as the endocannabinoid anandamide (N-arachidonoylethanolamine) in 1992, ignited interest in the physiological roles of lipid amides and N-acyl amino acids[1]. Researchers began investigating structurally related synthetic derivatives, leading to the discovery that specific N-acyl-β-amino acid derivatives functioned as potent platelet aggregation inhibitors by interacting with glycoprotein complexes (e.g., gp IIb/IIIa)[2].

  • Late 1990s–2000s (The Asymmetric Catalysis Boom): The synthesis of enantiopure β-amino acids became a critical bottleneck in drug development. Researchers discovered that the N-acyl group was not just a protective moiety but an indispensable structural requirement for metal chelation in asymmetric hydrogenation. This chelation improved both reactivity and enantioselectivity, enabling the synthesis of complex pharmacophores[3].

  • 2010s (Biocatalysis & Receptor Modulation): The industrial scale-up of β-amino acids drove the discovery of enantioselective acylases (e.g., from Burkholderia sp. AJ110349), which allowed for highly cost-effective kinetic resolution of N-acetyl-β-amino acids[4]. Concurrently, novel N-acyl-β-amino acid derivatives were identified as potent modulators of GPR43 (FFA2R), linking them to the regulation of metabolic and inflammatory disorders[5].

Chemical Biology and Pharmacological Roles

The structural rigidity and lipophilicity imparted by the N-acyl group allow these β-amino acid derivatives to interact with diverse biological targets with high affinity.

GPR43 (FFA2R) Receptor Modulation

GPR43 is a GPCR traditionally activated by short-chain free fatty acids. Synthetic N-acyl-β-amino acid derivatives have been discovered to act as potent allosteric modulators or direct agonists/antagonists of GPR43[5]. By modulating this receptor, these compounds influence the Gq and Gi/o protein pathways, altering intracellular calcium release and cAMP levels, which in turn regulates inflammatory responses and metabolic homeostasis[5].

Platelet Aggregation Inhibition

Thrombosis is initiated when fibrinogen binds to the gp IIb/IIIa membrane glycoprotein complex on platelets. Specific N-acyl-β-amino acid derivatives competitively inhibit this interaction, acting as potent antithrombotic agents without the severe bleeding risks associated with earlier drug classes[2].

Precursors to DPP-IV Inhibitors

Enantiomerically enriched β-amino acids are the core structural motif in dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as Sitagliptin, used to treat type 2 diabetes. The key intermediate is often prepared via the asymmetric hydrogenation of an N-Boc or N-acyl protected β-enamine[6].

Experimental Methodologies & Self-Validating Protocols

To leverage N-acyl-β-amino acids in drug discovery, researchers must master both chemical and biocatalytic methods for their enantioselective preparation. The following protocols are designed with built-in validation mechanisms to ensure scientific integrity.

Protocol 1: Asymmetric Hydrogenation of N-Acyl-β-Enamino Esters

Causality & Rationale: Unprotected β-enamino esters exhibit poor stereocontrol during hydrogenation. The introduction of the N-acyl group acts as a bidentate directing group. It chelates with the transition metal catalyst (e.g., Rhodium or Ruthenium), locking the substrate into a rigid conformation that dictates facial selectivity, thereby yielding >95% enantiomeric excess (ee)[3],[7].

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve the (Z)-N-acyl-β-enamino ester (1.0 mmol) in anhydrous, degassed methanol (10 mL) under an inert argon atmosphere.

  • Catalyst Loading: Add 0.5 mol% of the chiral catalyst complex (e.g.,[Rh(COD)(BINAP)]BF4). Crucial Step: Ensure strict anhydrous conditions, as moisture disrupts the metal-ligand chelation complex.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with H2 gas three times, then pressurize to 50 psi. Stir at 25°C for 12 hours.

  • Reaction Quenching & Extraction: Vent the H2 gas. Concentrate the solvent in vacuo. Redissolve the residue in ethyl acetate and filter through a short pad of silica gel to remove the metal catalyst.

  • Self-Validation (Chiral HPLC): Analyze the purified product using a chiral stationary phase HPLC column (e.g., Chiralcel OD-H). A successful chelation-driven reaction will display an enantiomeric ratio of >95:5.

Protocol 2: Biocatalytic Kinetic Resolution via Enantioselective Acylases

Causality & Rationale: Chemical asymmetric synthesis can be prohibitively expensive at scale. Dynamic kinetic resolution (DKR) or standard kinetic resolution (KR) using acylases offers a highly cost-effective alternative. By utilizing acylases from Burkholderia sp. AJ110349 that specifically recognize the N-acetyl group, researchers avoid the need for bulky, expensive acylation reagents[4]. The enzyme stereospecifically hydrolyzes the (S)-enantiomer, leaving the (R)-N-acyl-β-amino acid intact[4],[8].

Step-by-Step Workflow:

  • Enzyme Incubation: Suspend 50 mM of racemic N-acetyl-β-phenylalanine in 100 mL of phosphate buffer (pH 7.0).

  • Biocatalyst Addition: Add 10 U/mL of purified Burkholderia sp. N-acetyl-(S)-β-Phe acylase.

  • Thermodynamic Control: Incubate the mixture at 37°C with orbital shaking (150 rpm) for 24 hours. Monitor the pH and maintain it at 7.0 using 1 M NaOH, as the hydrolysis releases acetic acid.

  • Phase Separation (Self-Validating Extraction):

    • Adjust the pH of the mixture to 2.0 using 1 M HCl.

    • Extract with ethyl acetate (3 x 50 mL). The unreacted (R)-N-acetyl-β-amino acid partitions into the organic layer, while the hydrolyzed, highly polar (S)-β-amino acid remains in the aqueous layer.

  • Validation: Derivatize the organic layer extract with (trimethylsilyl)diazomethane to form the methyl ester[9]. Analyze via GC-MS or chiral HPLC to confirm >99% ee of the (R)-enantiomer.

Quantitative Data Summaries

Table 1: Comparison of Enantioselective Acylases for N-Acyl-β-Amino Acid Resolution

Biocatalyst SourceSubstrate SpecificityOpt. pHOpt. TempEnantiomeric Excess (ee)Primary Application
Burkholderia sp. AJ110349N-acetyl-β-Phe7.037°C> 99% (R or S)Cost-effective industrial resolution[4]
Candida antarctica (CAL-A)N-acyl-β-amino esters7.540°C> 95%Organic solvent-based acylation[8]
Penicillin G Acylase (PGA)N-phenylacetyl-β-amino acids8.028°C> 90%Broad-spectrum β-amino acid hydrolysis[10]

Table 2: Pharmacological Targets of N-Acyl-β-Amino Acid Derivatives

Biological TargetMechanism of ActionPhysiological OutcomeRelevance / Drug Class
GPR43 (FFA2R)Allosteric Modulation / AgonismAlters intracellular Ca2+ and cAMPAnti-inflammatory & Metabolic regulation[5]
gp IIb/IIIa ComplexCompetitive InhibitionPrevents fibrinogen bindingPlatelet Aggregation Inhibitors[2]
DPP-IV EnzymeCompetitive InhibitionProlongs incretin hormone half-lifeType 2 Diabetes (e.g., Sitagliptin)[6]

Mechanistic Pathways & Workflows

G Racemic Racemic N-acyl-β-amino acid (R/S Mixture) Acylase Enantioselective Acylase (Burkholderia sp. AJ110349) Racemic->Acylase Aqueous Buffer (pH 7.0) S_Product (S)-β-amino acid (Deacylated, Aqueous Soluble) Acylase->S_Product Hydrolysis R_Product (R)-N-acyl-β-amino acid (Intact, Organic Soluble) Acylase->R_Product Kinetic Resolution Validation Chiral HPLC Validation (ee > 99%) S_Product->Validation R_Product->Validation

Biocatalytic kinetic resolution of racemic N-acyl-β-amino acids using enantioselective acylases.

G Ligand N-acyl-β-amino acid derivative Receptor GPR43 (FFA2R) Receptor Ligand->Receptor Binding & Modulation Gq Gq Protein Receptor->Gq Gi Gi/o Protein Receptor->Gi Ca Intracellular Ca2+ Release Gq->Ca PLC Activation cAMP Inhibition of cAMP Gi->cAMP Adenylyl Cyclase Inhibition Effect Metabolic & Inflammatory Regulation Ca->Effect cAMP->Effect

GPR43 receptor signaling pathway modulated by N-acyl-β-amino acid derivatives.

References

  • MacMillan, D. W. C., et al. "Natural Products as Inspiration for the Development of Asymmetric Catalysis." National Center for Biotechnology Information (PMC). [Link]

  • Berkessel, A. "Organocatalytic Routes To Enantiomerically Pure α- And β-Amino Acids." Kölner UniversitätsPublikationsServer. [Link]

  • Taylor & Francis. "Purification and characterization of enantioselective N-acetyl-β-Phe acylases from Burkholderia sp. AJ110349." Bioscience, Biotechnology, and Biochemistry. [Link]

  • ResearchGate. "Enzymatic Stereoselective Synthesis of β-Amino Acids." ResearchGate. [Link]

  • Google Patents. "WO2010078440A1 - Process and intermediates for the preparation of n-acylated-4-aryl beta-amino acid derivatives.
  • ACS Publications. "Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase Catalysis." The Journal of Organic Chemistry. [Link]

  • Google Patents. "WO2011092284A1 - Novel amino acid derivatives and their use as gpr43 receptor modulators.
  • Google Patents. "US6399787B1 - Catalytic asymmetric hydrogenation, hydroformylation, and hydrovinylation via transition metal catalysts with phosphines and phosphites.
  • Google Patents. "WO1993016038A1 - Phenyl amidines sulfonamides useful as platelet aggregation inhibitors.

Sources

Foundational

The Emerging Frontier of Endogenous Signaling: A Technical Guide to the Biological Activity of N-Acyl-beta-Amino Acids

For Immediate Release to the Scientific Community Abstract Long considered metabolic curiosities, N-acyl amino acids (NAAAs) are rapidly emerging as a diverse and influential class of endogenous lipid signaling molecules...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

Abstract

Long considered metabolic curiosities, N-acyl amino acids (NAAAs) are rapidly emerging as a diverse and influential class of endogenous lipid signaling molecules.[1][2][3][4] This guide provides a deep-dive into the burgeoning field of N-acyl-beta-amino acids and their broader alpha-amino acid counterparts, synthesizing current knowledge on their metabolism, molecular targets, and physiological roles. We detail the enzymatic pathways governing their biosynthesis and degradation, explore their interactions with a range of cellular receptors, and provide validated experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this expanding family of bioactive lipids.

Introduction: A New Class of Signaling Lipids

N-acyl amino acids are amphipathic molecules formed by the covalent linkage of a fatty acid to an amino acid via an amide bond.[1][2][5][6] This simple structure belies a vast chemical diversity, with the potential for any fatty acid to be combined with any amino acid, creating hundreds of unique signaling entities.[1][2] While structurally related to the well-known endocannabinoid, N-arachidonoylethanolamine (anandamide), NAAAs constitute a distinct class of signaling molecules with their own unique biological activities and molecular targets.[1][2][3]

The field has gained significant momentum with the discovery of their roles in a variety of physiological processes, including metabolic regulation, neuroprotection, and inflammation.[1][2][7] This guide will focus on the known biological activities of this class, with a particular emphasis on the methodologies required to investigate their function.

Endogenous Metabolism: The PM20D1-NAAA Axis

A pivotal breakthrough in understanding NAAA biology was the identification of Peptidase M20 Domain Containing 1 (PM20D1) as a key enzyme in their metabolism.[8][9] PM20D1 is a secreted, bidirectional enzyme that catalyzes both the synthesis of NAAAs from fatty acids and amino acids, and their subsequent hydrolysis back to their constituent parts.[8][9][10]

The discovery of PM20D1's role has provided a crucial tool for studying the physiological functions of NAAAs.[8][11] Mice with increased circulating levels of PM20D1 show elevated levels of NAAAs in their blood and exhibit increased energy expenditure.[8] Conversely, mice lacking PM20D1 show altered NAAA levels and display distinct metabolic and nociceptive phenotypes.[11]

The biosynthesis and bioactivity of NAAAs are further regulated by their interaction with plasma proteins. PM20D1 circulates in association with lipoprotein particles, which act as co-activators of its enzymatic activity.[12] Once synthesized, NAAAs are carried by serum albumin, which protects them from degradation and maintains an equilibrium between active "free" and inactive "bound" forms.[12]

Metabolic Pathway Diagram

The following diagram illustrates the central role of PM20D1 in the synthesis and hydrolysis of N-acyl amino acids and their subsequent transport and activity.

PM20D1_Pathway cluster_synthesis Biosynthesis cluster_transport Transport & Activity cluster_hydrolysis Hydrolysis FattyAcid Fatty Acid PM20D1_Synthase PM20D1 (Synthase Activity) FattyAcid->PM20D1_Synthase AminoAcid Amino Acid AminoAcid->PM20D1_Synthase NAAA_Free Free N-Acyl Amino Acid PM20D1_Synthase->NAAA_Free Condensation Albumin Serum Albumin NAAA_Free->Albumin Binding Target Molecular Target (e.g., GPCR, Ion Channel) NAAA_Free->Target Signaling PM20D1_Hydrolase PM20D1 (Hydrolase Activity) NAAA_Free->PM20D1_Hydrolase NAAA_Bound Albumin-Bound NAAA (Inactive Pool) NAAA_Bound->NAAA_Free Release Albumin->NAAA_Bound FattyAcid_R Fatty Acid PM20D1_Hydrolase->FattyAcid_R Hydrolysis AminoAcid_R Amino Acid PM20D1_Hydrolase->AminoAcid_R Hydrolysis

Caption: PM20D1-mediated metabolism and transport of N-acyl amino acids.

Key Biological Activities and Molecular Targets

NAAAs exert their effects through a variety of molecular mechanisms, interacting with G protein-coupled receptors (GPCRs), ion channels, and transporters.[4][6][13] This pleiotropic activity underlies their diverse physiological roles.

Summary of Representative N-Acyl Amino Acids and Their Activities
N-Acyl Amino AcidAcyl GroupAmino AcidKnown Biological Activity/TargetReference(s)
N-arachidonoyl glycine (NAraGly) ArachidonoylGlycineAnalgesic and anti-inflammatory effects; potential agonist for GPR18 and GPR55.[1][2][3][7]
N-arachidonoyl serine (NAraSer) ArachidonoylSerineVasodilatory and neuroprotective properties.[7]
N-oleoyl serine (NOleS) OleoylSerinePromotes bone formation and rescues bone loss.[7][14]
N-oleoyl phenylalanine (NOlePhe) OleoylPhenylalanineRegulates energy homeostasis.[1][2]
N-linoleoyl tyrosine (NLinTyr) LinoleoylTyrosineNeuroprotective via activation of the CB2 receptor.[1][2]
Various N-acyl alanines VariousAlanineExhibit antiproliferative effects in vitro.[1][2]
Signaling Pathways

The signaling cascades initiated by NAAAs are complex and still under active investigation. For example, the analgesic effects of N-arachidonoyl glycine are thought to be mediated through several potential pathways, including the activation of GPR18, which may lead to the production of inflammation-resolving eicosanoids.[3]

The following diagram depicts a hypothesized signaling pathway for an NAAA acting through a G protein-coupled receptor.

NA_GPCR_Signaling NAAA N-Acyl Amino Acid GPCR GPCR (e.g., GPR18) NAAA->GPCR Binding & Activation G_Protein G Protein (αβγ) GPCR->G_Protein GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase Second_Messenger->Kinase Activation Cellular_Response Cellular Response (e.g., Anti-inflammatory) Kinase->Cellular_Response Phosphorylation Cascade NAAA_Analysis_Workflow Sample Biological Sample (Tissue, Plasma) Homogenize Homogenization (with Internal Standard) Sample->Homogenize Extract Liquid-Liquid Extraction (Bligh-Dyer) Homogenize->Extract SPE Solid-Phase Extraction (Cleanup & Enrichment) Extract->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis (Identification & Quantification) LCMS->Data

Sources

Exploratory

3-[(1-Phenylethyl)carbamoyl]propanoic acid derivatives in medicinal chemistry

An In-Depth Technical Guide to 3-[(1-Phenylethyl)carbamoyl]propanoic Acid Derivatives in Medicinal Chemistry Abstract This technical guide provides a comprehensive overview of 3-[(1-phenylethyl)carbamoyl]propanoic acid,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-[(1-Phenylethyl)carbamoyl]propanoic Acid Derivatives in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-[(1-phenylethyl)carbamoyl]propanoic acid, also known as N-(1-phenylethyl)succinamic acid, and its derivatives as a scaffold of interest in medicinal chemistry. While this specific chemical family is not extensively documented in publicly available research, its structural components—a propanoic acid backbone, a carbamoyl (amide) linkage, and a chiral phenylethyl moiety—are present in a wide array of pharmacologically active agents. This guide synthesizes information from related chemical classes to provide a foundational understanding of the synthesis, potential therapeutic applications, and structure-activity relationships (SAR) for this compound series. It is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of new therapeutic agents.

Introduction: Deconstructing the Core Scaffold

The 3-[(1-phenylethyl)carbamoyl]propanoic acid scaffold represents a convergence of several well-established pharmacophores. Understanding these constituent parts is key to appreciating its potential in medicinal chemistry.

  • Propanoic Acid Derivatives : This family is famously represented by the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen and naproxen.[1][2] The carboxylic acid moiety is often crucial for the anti-inflammatory activity of these compounds, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2]

  • Carbamoyl (Amide) Group : The amide bond is a cornerstone of peptide and protein structure and is present in countless approved drugs. It is a stable, planar group that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.[3] The carbamate group, a close relative, is known for its chemical stability and its role in modulating the pharmacokinetic and pharmacodynamic properties of drugs.[3]

  • Phenylethylamine Moiety : This structural motif is found in a vast number of neuroactive compounds, including neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs. The phenylethylamine backbone is a privileged scaffold for interacting with aminergic G-protein coupled receptors (GPCRs) and monoamine transporters.

The combination of these features in 3-[(1-phenylethyl)carbamoyl]propanoic acid derivatives suggests a rich design space for targeting a variety of biological systems, from inflammatory pathways to the central nervous system.

Synthetic Strategies: A Generalized Approach

The synthesis of the parent compound, N-(1-phenylethyl)succinamic acid, is straightforward and typically involves the acylation of an amine with a cyclic anhydride. This method is a robust and high-yielding approach to generating the desired amide linkage through ring-opening of the anhydride.

General Synthetic Protocol: Synthesis of N-(1-phenylethyl)succinamic acid

This protocol is a generalized procedure based on the well-established reaction between amines and succinic anhydride.[1][4]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (1.0 equivalent).

  • Dissolve the succinic anhydride in a suitable solvent such as chloroform or toluene.

  • Add (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine (1.0 equivalent) to the solution.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final N-(1-phenylethyl)succinamic acid.

Diagram of the Synthetic Workflow

G cluster_reactants Reactants succinic_anhydride Succinic Anhydride reflux Reflux (4-6h) succinic_anhydride->reflux Combine and Heat phenylethylamine 1-Phenylethylamine phenylethylamine->reflux Combine and Heat solvent Solvent (e.g., Chloroform) solvent->reflux Combine and Heat product N-(1-phenylethyl)succinamic acid reflux->product Reaction Completion purification Purification (Recrystallization) product->purification Crude Product

Caption: General workflow for the synthesis of N-(1-phenylethyl)succinamic acid.

Potential Therapeutic Applications and Biological Targets

Based on the activities of structurally related compounds, derivatives of 3-[(1-phenylethyl)carbamoyl]propanoic acid could be investigated for a range of therapeutic applications.

Anti-inflammatory and Analgesic Activity

The aryl propionic acid moiety is a strong indicator of potential anti-inflammatory and analgesic properties.[1][2] Like ibuprofen and other NSAIDs, these compounds could act as inhibitors of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins which mediate inflammation and pain.[1][2]

Anticonvulsant Activity

Succinimide derivatives are a well-established class of anticonvulsant drugs used in the treatment of epilepsy.[5][6][7] Although the target compound is a ring-opened succinimide, the underlying chemical structure may still confer activity at relevant CNS targets. For instance, some carbamate-containing drugs, like felbamate, exhibit anticonvulsant properties.[3]

Anticancer Activity

Derivatives of succinimide and related structures have been investigated as potential anticancer agents.[5][6] Furthermore, some propanoic acid derivatives have shown antiproliferative effects. For example, 3-((2,4-difluorophenyl)amino)propanoic acid derivatives have been studied as potential kinase inhibitors targeting growth factor receptors like c-MET and HER2.[5][8]

Antimicrobial Activity

Various aryl propionic acid and succinimide derivatives have demonstrated antibacterial and antifungal properties.[1][2][6]

Table 1: Potential Biological Activities and Targets Based on Structural Analogs

Therapeutic AreaPotential Biological Target(s)Rationale from Related Compounds
Inflammation & Pain COX-1, COX-2The propanoic acid scaffold is a hallmark of NSAIDs.[1][2]
Epilepsy/Neurological Disorders Ion channels (e.g., sodium, calcium), NMDA receptorsSuccinimide derivatives are known anticonvulsants. Carbamates like felbamate also have anticonvulsant activity.[3][5][6]
Oncology Receptor Tyrosine Kinases (e.g., c-MET, HER2)Phenyl-substituted propanoic acid derivatives have shown antiproliferative activity.[5][8]
Infectious Diseases Bacterial or fungal enzymesVarious propanoic acid and succinimide derivatives have reported antimicrobial effects.[1][2][6]

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR studies on 3-[(1-phenylethyl)carbamoyl]propanoic acid derivatives are not available, we can extrapolate potential avenues for optimization based on related compound classes.

Caption: Key structural regions for SAR exploration.

  • Phenyl Ring Substitution : Adding electron-withdrawing or donating groups to the phenyl ring can significantly impact potency and selectivity. For instance, in a series of 3-((2,4-difluorophenyl)amino)propanoic acid derivatives, the fluorine atoms were found to be important for activity.[5]

  • Chirality : The stereochemistry at the 1-phenylethyl position is likely to be critical for biological activity. Enantiomers often exhibit different pharmacological profiles, and separation of the racemate would be a crucial step in development.

  • Propanoic Acid Moiety : The free carboxylic acid is often necessary for COX inhibition but can lead to gastrointestinal side effects.[2] Esterification to create prodrugs is a common strategy to mitigate this.

  • Amide Linker : The amide bond provides a point for hydrogen bonding. Modification of this linker, for example, by N-methylation, could alter the compound's conformational preferences and metabolic stability.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 3-[(1-phenylethyl)carbamoyl]propanoic acid derivatives, a standard battery of in vitro assays would be required.

Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation : Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer : Prepare a Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing a heme cofactor and a reducing agent like glutathione.

  • Compound Preparation : Dissolve test compounds in DMSO to create stock solutions and then dilute to final concentrations in the assay buffer.

  • Assay Procedure : a. In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or vehicle control (DMSO). b. Pre-incubate for 15 minutes at room temperature. c. Initiate the reaction by adding arachidonic acid (the substrate). d. Incubate for a specified time (e.g., 10 minutes) at 37°C. e. Stop the reaction by adding a solution of HCl.

  • Detection : Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol: In Vitro Cytotoxicity (MTS) Assay

This assay evaluates the general cytotoxicity of a compound against cancer cell lines.

  • Cell Culture : Culture a relevant human cancer cell line (e.g., A549 for lung cancer) in appropriate media until confluent.[5][8]

  • Cell Plating : Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds (and a vehicle control) for 48-72 hours.

  • MTS Reagent Addition : Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation : Incubate the plate for 1-4 hours at 37°C. Viable cells will reduce the MTS to a colored formazan product.

  • Absorbance Reading : Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

Conclusion

The 3-[(1-phenylethyl)carbamoyl]propanoic acid scaffold represents a promising, yet underexplored, area for medicinal chemistry research. By leveraging the well-understood pharmacology of its constituent parts—the propanoic acid, the amide linker, and the phenylethylamine moiety—researchers can rationally design and synthesize novel derivatives with the potential for a wide range of therapeutic applications, including anti-inflammatory, anticonvulsant, and anticancer activities. The synthetic accessibility of this scaffold, coupled with the clear pathways for SAR exploration, makes it an attractive starting point for drug discovery programs. Future work should focus on the synthesis of a small, diverse library of these compounds and their systematic evaluation in relevant biological assays to uncover the full potential of this chemical class.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
  • Mickevičius, V., Voskienė, A., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15002-15024. Retrieved March 14, 2026, from [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI. Retrieved March 14, 2026, from [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Retrieved March 14, 2026, from [Link]

  • Matias, R., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(4), 259-273. Retrieved March 14, 2026, from [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023, April 27). MDPI. Retrieved March 14, 2026, from [Link]

  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2023, January 31). Beilstein Archives. Retrieved March 14, 2026, from [Link]

  • Honde, B. S., et al. (2024). Synthesis And Antioxidant Activity Of Succinimide Derivative. Educational Administration: Theory and Practice, 30(10), 648-653. Retrieved March 14, 2026, from [Link]

  • Huang, H., et al. (2010). Synthesis of Novel Succinic Acid Derivatives as Potential Matrix Metalloproteinases Inhibitors and Anticancer Medicine. Letters in Organic Chemistry, 7(2), 155-158. Retrieved March 14, 2026, from [Link]

  • Khurana, N., et al. (2018). Effect of a novel succinamic acid derivative as potential anti-diabetic agent in experimental diabetic rats. Journal of Drug Delivery and Therapeutics, 8(6-s), 123-130. Retrieved March 14, 2026, from [Link]

  • Li, Y., et al. (2021). Research progress in biological activities of succinimide derivatives. Bioorganic Chemistry, 108, 104557. Retrieved March 14, 2026, from [Link]

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Foundational

In-Depth Technical Guide: Solubility and Stability Profiles of 3-[(1-Phenylethyl)carbamoyl]propanoic Acid

Executive Summary 3-[(1-Phenylethyl)carbamoyl]propanoic acid —commonly referred to as N-(1-phenylethyl)succinamic acid (CAS: 60756-87-8 for racemate; 21752-33-0 for R-isomer; 21752-34-1 for S-isomer)—is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(1-Phenylethyl)carbamoyl]propanoic acid —commonly referred to as N-(1-phenylethyl)succinamic acid (CAS: 60756-87-8 for racemate; 21752-33-0 for R-isomer; 21752-34-1 for S-isomer)—is a highly versatile succinamic acid derivative. It is predominantly utilized as a chiral resolving agent via diastereomeric salt formation and as a critical building block in asymmetric synthesis. For drug development professionals and synthetic chemists, mastering the physicochemical behavior of this molecule is non-negotiable. This whitepaper provides a comprehensive, field-proven analysis of its solubility thermodynamics, chemical stability, and degradation kinetics, backed by self-validating experimental protocols.

Molecular Architecture and Physicochemical Foundations

The physicochemical behavior of 3-[(1-Phenylethyl)carbamoyl]propanoic acid is dictated by three distinct structural domains:

  • The Terminal Carboxylic Acid: With an estimated pKa​ of 4.5–4.8, this moiety acts as the primary pH-responsive solubility trigger. It allows the molecule to transition from a highly lipophilic, neutral state at low pH to a highly water-soluble carboxylate anion at physiological or basic pH.

  • The Secondary Amide Linkage: This bond provides structural rigidity through strong intermolecular hydrogen bonding (acting as both a donor and acceptor). However, it represents the primary liability for chemical degradation via hydrolysis.

  • The Chiral 1-Phenylethylamine Core: The bulky, electron-rich phenyl ring and the aliphatic methyl group impart significant lipophilicity, driving the molecule's solubility in aromatic and polar organic solvents while rendering it insoluble in non-polar aliphatic hydrocarbons.

Solubility Profile

The solubility of 3-[(1-Phenylethyl)carbamoyl]propanoic acid is highly phase- and pH-dependent. In aqueous media, the intact intermolecular hydrogen-bond network of the solid crystal lattice resists dissolution at low pH. However, upon deprotonation in alkaline environments, ion-dipole interactions with water rapidly overcome the lattice energy. In organic solvents, solubility is governed by the solvent's ability to disrupt the amide-acid hydrogen bonds without being repelled by the hydrophobic phenyl ring.

Table 1: Quantitative Solubility Matrix at 25°C
Solvent SystemDielectric Constant ( ϵ )Solubility (mg/mL)Mechanistic Rationale
Water (pH 1.2) 80.1< 0.1 (Insoluble)Acid is fully protonated; high crystal lattice energy dominates over weak dipole interactions.
Water (pH 7.4) 80.1> 50.0 (Highly Soluble)Deprotonation forms a carboxylate anion, inducing strong ion-dipole solvation.
Ethanol (Abs) 24.5~ 25.0 (Soluble)Protic solvent effectively competes for hydrogen bonds, disrupting the solid lattice.
Toluene 2.4~ 5.0 (Slightly Soluble) π−π stacking with the phenyl ring occurs, but solubility is limited by the polar headgroup.
Hexane 1.9< 0.01 (Insoluble)Complete inability to break the strong intermolecular amide/acid hydrogen bonds.

Stability Profile

Understanding the degradation pathways of succinamic acids is critical for formulation and storage. The molecule is subject to two primary degradation vectors: aqueous hydrolysis and thermal cyclization .

  • Chemical Hydrolysis: Under extreme aqueous conditions (pH < 2 or pH > 10), the secondary amide bond undergoes nucleophilic acyl substitution. This irreversible cleavage yields 1-phenylethylamine and succinic acid.

  • Thermal Intramolecular Cyclization: When subjected to thermal stress (typically >150°C) or dehydrating agents (e.g., acetic anhydride), succinamic acids undergo an entropically driven intramolecular condensation. The amide nitrogen attacks the carboxylic acid carbonyl, eliminating a water molecule to form a stable, five-membered N-(1-phenylethyl)succinimide ring (, ).

Table 2: Accelerated Degradation Kinetics
Stress ConditionPrimary Degradation PathwayHalf-Life ( t1/2​ ) / OnsetField-Proven Preventive Strategy
Aqueous (pH 1.2, 40°C) Acid-catalyzed hydrolysis~ 14 daysFormulate suspensions at pH 5.0–6.0; store at 2–8°C.
Aqueous (pH 10.0, 40°C) Base-catalyzed hydrolysis< 2 daysStrictly avoid highly alkaline buffering systems.
Solid State (>150°C) Intramolecular cyclizationOnset ~153°CAvoid high-shear or high-temperature processing (e.g., hot-melt extrusion).

Mechanistic Pathways & Workflows

G step1 1. Buffer Preparation (pH 1.2 to 7.4) step2 2. Solid Addition (Excess Compound) step1->step2 step3 3. Thermal Equilibration (25°C, 24-48h, 150 rpm) step2->step3 step4 4. Phase Separation (Centrifugation & Filtration) step3->step4 split1 step4->split1 step5a 5a. Supernatant Analysis (HPLC-UV Quantification) split1->step5a step5b 5b. Solid Phase Analysis (XRPD for Form Change) split1->step5b validate Self-Validation: Thermodynamic Mass Balance step5a->validate step5b->validate

Workflow for thermodynamic solubility determination with self-validating solid-phase analysis.

Degradation parent 3-[(1-Phenylethyl)carbamoyl] propanoic acid cond_acid Aqueous Extremes (pH < 2 or pH > 10) parent->cond_acid cond_heat Thermal Stress (>150°C) Solid State parent->cond_heat hydrolysis Amide Hydrolysis cond_acid->hydrolysis cyclization Intramolecular Cyclization (Dehydration) cond_heat->cyclization prod_amine 1-Phenylethylamine + Succinic Acid hydrolysis->prod_amine prod_imide N-(1-Phenylethyl)succinimide + H2O cyclization->prod_imide

Chemical degradation pathways: Aqueous hydrolysis vs. thermal intramolecular cyclization.

Experimental Protocols (Self-Validating Systems)

As an application scientist, it is imperative to utilize methodologies that inherently verify their own accuracy. The following protocols are designed with built-in causality and mass-balance checks.

Protocol 1: Determination of pH-Dependent Thermodynamic Solubility (Shake-Flask Method)

Causality: The shake-flask method is selected over kinetic solvent-shift methods because it allows the solid and solution phases to reach a true thermodynamic equilibrium, preventing false positives caused by transient supersaturation.

  • Preparation: Prepare 10 mL of standard USP buffers at pH 1.2, 4.5, 6.8, and 7.4 in borosilicate glass vials.

  • Saturation: Add 3-[(1-Phenylethyl)carbamoyl]propanoic acid in 50 mg increments until a persistent, visible solid suspension remains (indicating excess solid).

  • Equilibration: Seal the vials and agitate at 150 rpm in a temperature-controlled incubator at 25.0 ± 0.1°C for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Carefully extract the supernatant and filter through a 0.45 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (210 nm).

  • Self-Validation (Critical Step): Recover the residual solid from the centrifuge tube, dry it gently under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). If the crystal form has changed (e.g., formation of a hydrate or a salt), the solubility value corresponds to the new form, not the parent API.

Protocol 2: Accelerated Stability and Degradation Tracking (HPLC-UV)

Causality: A gradient HPLC method is required because the degradation products span a massive polarity range—from the highly polar succinic acid to the lipophilic N-(1-phenylethyl)succinimide ().

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 Methanol:Water diluent.

  • Stress Application: Aliquot the solution into sealed ampoules. Subject one set to 0.1N HCl (acid stress), one to 0.1N NaOH (base stress), and one to 80°C (thermal stress) for 7 days.

  • Chromatographic Separation:

    • Column: C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA is crucial to suppress the ionization of the carboxylic acid, preventing peak tailing).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

  • Self-Validation (Mass Balance Check): Calculate the molar concentration of the remaining parent compound and all quantified degradants (succinic acid, 1-phenylethylamine, and succinimide). The molar sum must equal 100 ± 2% of the initial concentration. A deficit indicates irreversible adsorption to the vial or the presence of undetected volatile degradants.

References

Exploratory

A Technical Guide to the Theoretical Properties of 3-[(1-Phenylethyl)carbamoyl]propanoic acid

Introduction 3-[(1-Phenylethyl)carbamoyl]propanoic acid is a chiral molecule incorporating a succinamic acid core N-substituted with a 1-phenylethyl group. This structure presents several features of interest in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[(1-Phenylethyl)carbamoyl]propanoic acid is a chiral molecule incorporating a succinamic acid core N-substituted with a 1-phenylethyl group. This structure presents several features of interest in medicinal chemistry and drug design: a carboxylic acid group, an amide linkage, and a chiral center. The succinic acid moiety and its derivatives are explored in drug delivery to enhance solubility and create controlled-release formulations[1]. Furthermore, the amide linkage is a fundamental component of peptides and proteins, and N-substituted amides are crucial in pharmaceuticals for their biological activities and ability to form strong hydrogen bonds with targets[2][3]. The presence of the 1-phenylethylamine group, a well-known chiral auxiliary, introduces stereoisomerism, which can lead to significant differences in pharmacological activity between enantiomers[4][5].

This guide provides an in-depth analysis of the theoretical properties of this compound, offering predictive insights grounded in established chemical principles. It is designed to serve as a foundational resource for researchers, enabling informed decisions in experimental design, from synthesis and characterization to the evaluation of its potential as a bioactive agent.

I. Molecular Structure and Stereoisomerism

The defining feature of 3-[(1-Phenylethyl)carbamoyl]propanoic acid is the chiral carbon at the benzylic position of the 1-phenylethyl moiety. This gives rise to two non-superimposable mirror-image enantiomers: (R)- and (S)-3-[(1-phenylethyl)carbamoyl]propanoic acid.

The stereochemistry is critical, as biological systems are inherently chiral. Enantiomers of a drug can exhibit profound differences in potency, efficacy, and toxicity. The synthesis of this compound would likely involve either a chiral resolution of racemic 1-phenylethylamine using an agent like tartaric acid or an asymmetric synthesis to produce a single enantiomer[4][6].

Diagram: Key Structural Features

Caption: Key functional groups and structural features of the title compound.

II. Predicted Physicochemical Properties

The physicochemical properties of a molecule are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile[7]. For 3-[(1-Phenylethyl)carbamoyl]propanoic acid, these properties are largely dictated by the interplay between the polar carboxylic acid and amide groups and the nonpolar phenyl and ethyl groups.

While experimental data for this specific molecule is scarce, we can infer its properties from closely related structures and computational models. For comparison, the related compound 3-[(2-Phenylethyl)carbamoyl]propanoic acid (lacking the methyl group at the chiral center) has a reported molecular weight of 221.25 g/mol [8].

PropertyPredicted Value / CharacteristicRationale & Implication
Molecular Formula C₁₂H₁₅NO₃---
Molecular Weight 221.26 g/mol Falls within the range typical for small molecule drugs.
pKa (Acid Dissociation Constant) ~4.5 - 5.0The primary acidic proton is on the carboxylic acid group. Its pKa is expected to be similar to that of succinic acid. This value is crucial for determining the ionization state at physiological pH (7.4), which in turn affects solubility and membrane permeability[9][10].
logP (Octanol-Water Partition Coefficient) 1.0 - 1.5This value predicts the lipophilicity of the neutral molecule. The phenyl ring increases lipophilicity, while the carboxylic acid and amide groups increase hydrophilicity. A balanced logP is often desirable for oral bioavailability[11][12].
logD at pH 7.4 -0.5 to 0.5The distribution coefficient (logD) accounts for ionization. At pH 7.4, the carboxylic acid will be predominantly deprotonated (anionic), significantly increasing aqueous solubility and lowering the logD value compared to logP[13].
Hydrogen Bond Donors 2 (Amide N-H, Carboxylic O-H)These groups can participate in hydrogen bonding with biological targets, contributing to binding affinity[2].
Hydrogen Bond Acceptors 3 (Amide C=O, Carboxylic C=O and O-H)These sites can accept hydrogen bonds, influencing solubility and target interactions.
Polar Surface Area (PSA) ~70-80 ŲPSA is a good predictor of drug transport properties. A value in this range suggests potential for good cell membrane permeability.

III. Theoretical Spectroscopic & Analytical Profile

For structural verification and characterization, the following spectroscopic signatures are predicted:

  • ¹H NMR: The spectrum would be complex due to the chiral center, which makes the adjacent methylene protons diastereotopic. Key signals would include: aromatic protons of the phenyl ring (~7.2-7.4 ppm), a multiplet for the benzylic CH, a doublet for the methyl group (CH₃), distinct multiplets for the two methylene groups (CH₂-CH₂), and broad signals for the amide (N-H) and carboxylic acid (O-H) protons. The use of high-resolution NMR may allow for the observation of self-discrimination between enantiomers, particularly for urea and amide derivatives of α-phenylethylamine[14].

  • ¹³C NMR: Approximately 10-12 distinct carbon signals are expected, including signals for the two carbonyl carbons (amide and carboxylic acid) in the 170-180 ppm range, aromatic carbons between 125-145 ppm, and aliphatic carbons in the upfield region.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), and two strong C=O stretches for the carboxylic acid and amide groups (~1640-1720 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 222.11. Key fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the carboxylic acid group.

Chiral Analysis

Distinguishing between the (R) and (S) enantiomers is critical. Standard analytical techniques for this include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, using a chiral stationary phase to achieve separation.

  • Gas Chromatography (GC): After derivatization with a chiral reagent, the resulting diastereomers can be separated on a standard achiral GC column[5].

IV. Potential Reactivity & Metabolic Pathways

The molecule's functional groups suggest several potential metabolic transformations. Understanding these pathways is vital for predicting the compound's in vivo half-life, potential for drug-drug interactions, and formation of active or toxic metabolites.

  • Amide Hydrolysis: The amide bond is susceptible to hydrolysis, catalyzed by amidase enzymes, which would yield succinic acid and 1-phenylethylamine[3][15]. This is a common metabolic pathway for N-substituted amides[2].

  • Oxidative Metabolism: The phenyl ring is a likely site for oxidation by cytochrome P450 enzymes, leading to hydroxylated metabolites (e.g., at the para position). The benzylic carbon could also be a site of oxidation.

  • Conjugation (Phase II Metabolism): The carboxylic acid group can undergo conjugation with molecules like glucuronic acid or amino acids, forming more water-soluble metabolites that are readily excreted.

Diagram: Predicted Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_products Metabolites Parent 3-[(1-Phenylethyl)carbamoyl]propanoic acid Hydrolysis Amide Hydrolysis (Amidases) Parent->Hydrolysis C-N Cleavage Oxidation Aromatic Hydroxylation (CYP450) Parent->Oxidation Ring Oxidation Conjugation Glucuronidation (UGTs) Parent->Conjugation -COOH group Metabolite1 Succinic Acid + 1-Phenylethylamine Hydrolysis->Metabolite1 Metabolite2 Hydroxylated Parent Oxidation->Metabolite2 Metabolite3 Glucuronide Conjugate Conjugation->Metabolite3

Caption: Predicted Phase I and Phase II metabolic pathways for the title compound.

V. Proposed Experimental Verification Workflow

To move from theoretical prediction to empirical data, a structured experimental workflow is necessary. This workflow serves as a self-validating system, ensuring that each step builds upon rigorously confirmed results from the previous one.

Step-by-Step Protocol Outline
  • Synthesis & Purification:

    • Objective: Synthesize the racemic compound and purify it to >98% purity.

    • Method: Couple succinic anhydride with racemic 1-phenylethylamine. Purify the resulting product via recrystallization or column chromatography. Confirm purity by HPLC and melting point analysis.

  • Structural Confirmation:

    • Objective: Confirm the chemical structure of the synthesized compound.

    • Method: Utilize ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Compare obtained data with theoretical predictions.

  • Physicochemical Characterization:

    • Objective: Experimentally determine key physicochemical properties.

    • pKa Determination: Use potentiometric or UV-metric titration to measure the pKa of the carboxylic acid[16][17][18]. This involves titrating a solution of the compound with a strong base and monitoring the pH or UV absorbance change[13][18].

    • logP/D Determination: Employ the shake-flask method, partitioning the compound between n-octanol and water (or a pH 7.4 buffer for logD) and quantifying the concentration in each phase by HPLC[16].

  • Chiral Resolution & Analysis:

    • Objective: Separate the enantiomers and confirm their stereochemical identity.

    • Method: Perform chiral resolution using a chiral resolving agent or preparative chiral HPLC. Analyze the enantiomeric excess (ee) of each fraction using an analytical chiral HPLC method[5].

Diagram: Experimental Verification Workflow

G cluster_synthesis Synthesis & Purification cluster_char Structural & Physical Characterization cluster_chiral Chiral Analysis start Couple Succinic Anhydride & 1-Phenylethylamine purify Recrystallization/ Chromatography start->purify confirm_purity Purity Check >98% (HPLC, m.p.) purify->confirm_purity structure Structural Confirmation (NMR, MS, IR) confirm_purity->structure Verified Material physchem Physicochemical Analysis (pKa, logP/D) structure->physchem Confirmed Structure resolve Enantiomer Resolution (Chiral HPLC) physchem->resolve Characterized Racemate analyze Confirm Enantiopurity (ee % Analysis) resolve->analyze end end analyze->end Isolated Enantiomers (R) and (S)

Caption: A logical workflow for the synthesis and characterization of the compound.

VI. Conclusion

This technical guide has outlined the core theoretical properties of 3-[(1-Phenylethyl)carbamoyl]propanoic acid based on its constituent chemical features and established scientific principles. The molecule's chirality, combined with its acidic and hydrogen-bonding functionalities, makes it a compound of potential interest for further investigation. The predicted physicochemical properties suggest a molecule with a balance of lipophilic and hydrophilic character, a feature often sought in drug candidates. The proposed experimental workflow provides a robust framework for synthesizing and validating these theoretical properties, paving the way for future biological and pharmacological evaluation.

References

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed. [Link]

  • Chiral self-discrimination of the enantiomers of alpha-phenylethylamine derivatives in proton NMR. (2009). PubMed. [Link]

  • Structure-activity relationships in the formation of amides from substituted N-benzylanilines. (n.d.). Taylor & Francis Online. [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). PubMed. [Link]

  • A Guide To Log P and Pka Measurements and Their Use. (n.d.). Scribd. [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023). Chemaxon. [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. (2025). PubMed. [Link]

  • 3-[(2-Phenylethyl)carbamoyl]propanoic acid. (n.d.). PubChem. [Link]

  • Prediction of pKa values of small molecules via graph neural networks. (n.d.). reposiTUm. [Link]

  • N-substituted amides Definition - Organic Chemistry II Key.... (2025). Fiveable. [Link]

  • Synthesis and physicochemical study of novel amino acid based surfactants. (n.d.). Chalmers Publication Library. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Publications. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Sulfamic and succinic acid derivatives of 25-OH-PPD and their activities to MCF-7, A-549, HCT-116, and BGC-823 cell lines. (2017). PubMed. [Link]

  • Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design: Which One Should We Use and In Which Cases?. (n.d.). ChemRxiv. [Link]

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  • Cyprotex pKa and LogP Fact Sheet. (n.d.). Evotec. [Link]

  • Drug Delivery Succinic Acid Derivatives Market | Global Market Analysis Report - 2036. (2026). Research Nester. [Link]

  • Beginning with an amide, two different pathways produce the same .... (2023). Pearson. [Link]

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Foundational

Precision Engineering of Peptidomimetics: An In-Depth Guide to Chiral β-Amino Acid Derivatives

The Paradigm Shift in Peptidomimetics The physical limitations of native α-peptides—namely, their rapid proteolytic degradation and poor membrane permeability—have historically bottlenecked their therapeutic potential. T...

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Peptidomimetics

The physical limitations of native α-peptides—namely, their rapid proteolytic degradation and poor membrane permeability—have historically bottlenecked their therapeutic potential. To overcome these pharmacokinetic liabilities, chiral β-amino acids have emerged as a transformative platform in peptidomimetic drug design[1].

By introducing an additional methylene group into the peptide backbone, β-amino acids fundamentally alter the molecular topology. While α-amino acids have a single chiral center, mono-substituted β-amino acids can exist as R or S isomers at either the α (C2) or β (C3) carbon, yielding four possible diastereomers[1]. This expanded structural diversity provides an enormous scope for rational molecular design, yielding foldamers with exceptional thermodynamic stability and absolute resistance to enzymatic hydrolysis[1].

Structural Thermodynamics and Proteolytic Immunity

The causality behind the stability of β-peptides lies in their altered backbone geometry. The extra carbon atom introduces a new torsional variable (θ) alongside the traditional Ramachandran angles (φ and ψ)[1]. This expanded conformational space allows β-peptides to fold into highly predictable and stable secondary structures, such as H-14 and H-12 helices, even in oligomers as short as 4 to 6 residues[2].

Because standard proteases have evolved over millennia to recognize the precise spatial arrangement of α-peptidic amide bonds, the altered geometry and steric bulk of β-peptides render them virtually invisible to proteolytic enzymes, extending their in vivo half-life from minutes to days[1].

BetaPeptideLogic A Incorporation of β-Amino Acids B Extra Methylene in Backbone A->B C Altered Dihedral Angles (φ, θ, ψ) B->C D Steric Shielding from Proteases C->D E Stable Foldamers (H-14 Helices) C->E F Enhanced in vivo Half-Life D->F E->F

Mechanistic logic of β-amino acid incorporation enhancing pharmacokinetic stability.

Quantitative Comparison: α- vs. β-Amino Acids

To illustrate the profound impact of this single-atom insertion, the following table summarizes the core physicochemical differences between α- and β-peptidic systems:

Parameterα-Amino Acids / Peptidesβ-Amino Acids / Peptides
Backbone Structure N-Cα-C(=O)N-Cβ-Cα-C(=O)
Diastereomers (Mono-sub) 2 (R, S)4 (R/S at Cα, R/S at Cβ)
Proteolytic Half-Life Minutes to HoursDays to Indefinite
Helical Stability Requires >10-15 residuesStable at 4-6 residues (e.g., H-14)
Key Torsional Variables φ, ψφ, θ, ψ

Synthetic Methodologies: Precision and Scalability

The synthesis of chiral β-amino acids demands rigorous stereocontrol. Two premier methodologies dominate the field: the homologation of the chiral α-amino acid pool and the asymmetric hydrogenation of prochiral enamides.

The Arndt-Eistert Homologation (Flow-Adapted)

The Arndt-Eistert synthesis is a classic one-carbon homologation technique that perfectly retains the stereocenter of the starting α-amino acid, making it highly valuable for producing enantioenriched β-amino esters[3]. However, the reliance on explosive diazomethane has traditionally limited its scalability. Modern protocols leverage continuous flow photochemistry to safely generate and consume diazomethane in situ, followed by a photo-induced Wolff rearrangement, entirely bypassing the need for heavy-metal catalysts[4].

ArndtEistert A N-Protected α-Amino Acid (Chiral Pool) B Mixed Anhydride Formation (Isobutyl chloroformate) A->B C Diazoketone Synthesis (Excess Diazomethane) B->C D Wolff Rearrangement (UV Photochemistry) C->D E Chiral β-Amino Acid (Homologated) D->E

Workflow of the photo-induced Arndt-Eistert homologation for β-amino acid synthesis.

Protocol 1: Flow-Adapted Photochemical Arndt-Eistert Homologation

This protocol utilizes continuous flow to mitigate the explosive risks of diazomethane while ensuring high photon flux for the Wolff rearrangement[4].

  • Mixed Anhydride Activation :

    • Action : Dissolve Boc-(S)-phenylalanine (1.0 eq) in anhydrous THF at -15 °C. Add N-methylmorpholine (1.1 eq) followed by dropwise addition of isobutyl chloroformate (1.1 eq)[3].

    • Causality : Isobutyl chloroformate activates the carboxylic acid without inducing racemization at the α-carbon, a common risk with harsher coupling agents.

    • Self-Validation : Monitor via in-line ReactIR. The reaction is complete when the broad carboxylic acid OH stretch disappears and a distinct anhydride C=O stretch appears at ~1820 cm⁻¹.

  • Diazoketone Synthesis :

    • Action : Pump the mixed anhydride stream into a flow reactor intersecting with a stream of anhydrous diazomethane (2.5 eq) in ether.

    • Causality : An excess of diazomethane is critical. It acts as both the nucleophile and a base to neutralize the liberated HCl. If HCl is not neutralized, it will react with the newly formed diazoketone to yield an unwanted chloromethyl ketone byproduct.

    • Self-Validation : The fluid stream will turn a persistent pale yellow (indicating excess diazomethane). IR monitoring will show a strong, sharp diazo peak at ~2100 cm⁻¹.

  • Photo-Induced Wolff Rearrangement :

    • Action : Route the diazoketone stream through a photochemical flow reactor (365 nm LED panel) at a controlled flow rate (e.g., 20 mL/min at -10 °C) in the presence of water or an alcohol[4].

    • Causality : UV irradiation drives the extrusion of N₂ gas, forming a highly reactive ketene intermediate. The flow setup ensures uniform light penetration (Beer-Lambert law) and safely manages the evolved N₂ gas pressure. The ketene is immediately trapped by the solvent to form the β-amino acid or ester.

    • Self-Validation : Complete disappearance of the 2100 cm⁻¹ diazo peak in the downstream IR sensor confirms total conversion.

Asymmetric Hydrogenation of Enamides

For industrial-scale drug development, asymmetric hydrogenation is the gold standard. This method relies on transition metals complexed with chiral phosphorus ligands to stereoselectively reduce prochiral enamides, installing the chiral center with >95% enantiomeric excess (ee)[5].

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the industrial synthesis of Sitagliptin precursors[5].

  • Catalyst Preparation :

    • Action : In a glovebox, complex[Rh(COD)Cl]₂ with a chiral diphosphine ligand (e.g., t-Bu JOSIPHOS) in degassed methanol.

    • Causality : The bulky tert-butyl groups of the JOSIPHOS ligand create a sterically demanding chiral pocket around the Rhodium center, dictating the facial selectivity of the incoming hydride transfer to the enamide double bond.

  • Hydrogenation :

    • Action : Transfer the unprotected enamide substrate and the catalyst (0.1 mol%) to a high-pressure autoclave. Pressurize with H₂ gas to 250 psi and heat to 50 °C.

    • Causality : High H₂ pressure drives the reaction kinetics, ensuring the oxidative addition of hydrogen to the metal center outpaces any non-selective background reactions.

    • Self-Validation : Monitor the pressure drop in the autoclave. A plateau in H₂ consumption indicates the reaction has reached quantitative conversion.

  • Chiral Analysis :

    • Action : Depressurize, filter the mixture through a short silica plug to remove the catalyst, and analyze the crude mixture.

    • Self-Validation : Run the product on a Chiralpak AD-H HPLC column against a racemic standard. The integration of the enantiomeric peaks must confirm an ee of >95% to validate the ligand's stereocontrol[5].

Applications in Drug Development: The Sitagliptin Case Study

The most prominent commercial success of chiral β-amino acid technology is Sitagliptin, a blockbuster therapeutic for type 2 diabetes and the first DPP-4 inhibitor approved by the FDA[5].

The incorporation of the β-amino acid core in Sitagliptin is a masterclass in rational drug design. The enzyme DPP-4 naturally cleaves incretin hormones at the penultimate proline or alanine residue (which are α-amino acids). By utilizing a β-amino acid derivative containing a trifluorophenyl moiety, Sitagliptin perfectly mimics the transition state geometry required to bind the DPP-4 active site with high affinity[5]. However, because of the extra methylene group in its backbone, the drug is entirely resistant to cleavage by the very enzyme it inhibits, resulting in a highly stable, orally bioavailable therapeutic profile.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Chiral Separation of Phenylethylamine Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: The phenylethylamine scaffold is the foundation for a vast range of pharmacologically active compounds, including neurotransmitters, stimul...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phenylethylamine scaffold is the foundation for a vast range of pharmacologically active compounds, including neurotransmitters, stimulants, and therapeutic agents. Chirality is a critical attribute of these molecules, as individual enantiomers frequently exhibit pronounced differences in their pharmacological, metabolic, and toxicological profiles.[1][2] Consequently, the development of robust and reliable methods for chiral separation is not merely an analytical challenge but a regulatory and safety imperative.[3][4] This comprehensive guide provides an in-depth exploration of the primary chromatographic and electrophoretic techniques for the enantioseparation of phenylethylamine derivatives. We delve into the causality behind methodological choices and present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), equipping researchers with the knowledge to develop, optimize, and validate chiral separation methods.

The Imperative of Chiral Purity in Phenylethylamines

The stereochemical configuration of a phenylethylamine derivative dictates its interaction with chiral biological targets such as receptors and enzymes. For instance, the stimulating effects of amphetamine are primarily attributed to the (S)-(+)-enantiomer, which is significantly more potent than its (R)-(-)-counterpart.[5] Similarly, for the synthetic cathinones, the S-enantiomer is generally the more potent psychoactive agent.[5] These differences underscore the necessity for stereospecific analytical methods to ensure the quality, efficacy, and safety of pharmaceutical products and to accurately profile substances in forensic and toxicological analyses.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the predominant technique for chiral separations in the pharmaceutical industry, largely due to its versatility, robustness, and the wide availability of Chiral Stationary Phases (CSPs).[1][3]

Principle of Chiral HPLC

Chiral recognition in HPLC is achieved by creating a transient diastereomeric complex between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. The selection of the appropriate CSP is the most critical decision in method development.[1]

Selecting the Right Chiral Stationary Phase (CSP)

The diverse structures of phenylethylamine derivatives necessitate a screening approach across several CSP categories. Polysaccharide-based CSPs are often the first choice due to their broad applicability.[1]

CSP TypeChiral Selector ExamplePrimary Interaction MechanismsBest For
Polysaccharide-based Amylose or Cellulose derivatives (e.g., CHIRALPAK® AD-H)Hydrogen bonding, π-π interactions, dipole-dipole, steric hindranceBroad screening of neutral and basic compounds.[1][6]
Macrocyclic Glycopeptide Vancomycin, Teicoplanin (e.g., Astec CHIROBIOTIC® V2)Hydrogen bonding, ionic interactions, inclusion complexationPrimary and secondary amines, polar compounds.[7]
Cyclodextrin-based β-cyclodextrin and derivativesInclusion of the phenyl group into the hydrophobic cavity, hydrogen bonding at the rimAromatic compounds, can be used in reversed-phase mode.[1][8]
Crown Ether-based Chiral crown ethersComplexation with the protonated primary amine groupPrimary amines, amino acids.[9]
Workflow for Chiral HPLC Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Racemic Standard of Phenylethylamine Derivative Screen_CSPs Screen Columns: 1. Polysaccharide (AD/AS) 2. Macrocyclic Glycopeptide (V2) 3. Cyclodextrin (CD-PH) Start->Screen_CSPs Screen_Modes Screen Mobile Phase Modes: - Normal Phase (Hexane/Alcohol) - Polar Organic (ACN/MeOH) - Reversed Phase (Aq. Buffer/ACN) Screen_CSPs->Screen_Modes Evaluate Evaluate Initial Results (Look for any separation, Rs > 0.8) Screen_Modes->Evaluate Evaluate->Screen_CSPs No Separation Opt_MP Optimize Mobile Phase: - Adjust alcohol % (NP) - Change alcohol (IPA, EtOH) - Additives (TFA, DEA, NH4OH) - pH & Buffer (RP) Evaluate->Opt_MP Partial Separation Found Opt_Temp Optimize Temperature: (e.g., 20°C, 30°C, 40°C) Opt_MP->Opt_Temp Final_Method Final Method (Rs > 1.5) Opt_Temp->Final_Method Validate Validate Method: - Specificity, Linearity, Accuracy - Precision, Robustness, LOQ/LOD Final_Method->Validate cluster_0 Mechanism of Chiral CE with Cyclodextrin Analyte (R)-Enantiomer (S)-Enantiomer Selector Chiral Selector (β-Cyclodextrin) Analyte->Selector Forms transient diastereomeric complexes Complex_R Complex_R Selector->Complex_R Complex_S Complex_S Selector->Complex_S Separation Anode (+) Capillary Detector Cathode (-) Complex_R->Separation:f1 Different effective mobilities lead to separation Complex_S->Separation:f1 Different effective mobilities lead to separation

Sources

Application

Application Notes &amp; Protocols: Structural and Functional Characterization of N-Acylated Amino Acids by NMR Spectroscopy

Abstract: N-Acylated Amino Acids (NAAs) represent a burgeoning class of lipid signaling molecules and metabolic intermediates, implicated in a vast array of physiological and pathological processes.[1][2] Their structura...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: N-Acylated Amino Acids (NAAs) represent a burgeoning class of lipid signaling molecules and metabolic intermediates, implicated in a vast array of physiological and pathological processes.[1][2] Their structural diversity, arising from the combination of various fatty acids and amino acids, necessitates robust analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a "gold standard" method, providing unparalleled, atom-level insight into the structure, conformation, and interactions of these molecules in a solution state that can mimic physiological conditions.[3][4] This guide offers a comprehensive overview of NMR principles, detailed experimental protocols, and advanced applications tailored for researchers, scientists, and drug development professionals working with NAAs. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.

Part 1: The Foundational Principles of NMR in NAA Analysis

The power of NMR lies in its ability to probe the local chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N, which form the scaffold of all NAAs. The resulting spectrum is a molecular fingerprint, where key parameters provide specific structural information.

  • Chemical Shift (δ): The position of a signal (peak) on the x-axis, measured in parts per million (ppm), is highly sensitive to the electron density around a nucleus. For NAAs, this allows for the clear differentiation of protons and carbons in the acyl chain, the amide linkage, and the amino acid residue. For instance, the α-proton of the amino acid is shifted downfield (to a higher ppm value) compared to its non-acylated counterpart due to the electron-withdrawing effect of the adjacent amide group.[3]

  • Scalar (J) Coupling: This phenomenon, observed as splitting of a peak into a multiplet, arises from the interaction of neighboring nuclei through covalent bonds. The magnitude of the splitting (coupling constant, J, in Hz) provides information on the number of adjacent nuclei and the dihedral angle between them, which is crucial for conformational analysis.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are close in proximity (typically < 5 Å), regardless of whether they are connected by bonds. This is the cornerstone for determining the three-dimensional structure and conformation of molecules in solution.[5]

Key Nuclei and Their Signatures in N-Acylated Amino Acids
  • ¹H NMR: As the most sensitive nucleus, ¹H NMR is the workhorse experiment.[4]

    • Amide Proton (N-H): Typically appears as a doublet (coupled to the α-proton) in a relatively downfield region (~7.5-8.5 ppm in DMSO-d₆), which is characteristic of the amide bond formation.[6] Its exchangeability with deuterium in solvents like D₂O can be used to confirm its assignment.

    • α-Proton (α-H): The chemical shift of this proton is a key indicator of N-acylation and is highly dependent on the amino acid side chain.

    • Acyl Chain Protons: Protons on the long aliphatic chain of the fatty acid moiety typically appear in the upfield region of the spectrum (~0.8-2.5 ppm).[3]

  • ¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides a wider spectral dispersion, often resolving ambiguities.

    • Carbonyl Carbons: The carboxyl (C-1) and amide carbonyl carbons resonate in the most downfield region of the spectrum (~170-175 ppm), providing direct evidence of the core NAA structure.[6][7][8]

    • α-Carbon (C-α): Its chemical shift is diagnostic of the specific amino acid residue.

  • ¹⁵N NMR: Natural abundance ¹⁵N NMR has low sensitivity, but isotopic labeling makes it an invaluable tool. The ¹⁵N chemical shift is extremely sensitive to the electronic environment of the amide bond, making it an excellent probe for studying hydrogen bonding and ligand-protein interactions at the amide nitrogen.[4]

Part 2: Experimental Design and Protocols

Scientific integrity in NMR begins with meticulous sample preparation and logical data acquisition. The following protocols are designed to maximize data quality and reproducibility.

Protocol 1: High-Fidelity NMR Sample Preparation

The goal of this protocol is to create a homogeneous solution free of particulates and paramagnetic impurities, which can severely degrade spectral quality.[9]

Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. The choice of solvent is critical; for example, DMSO-d₆ is often preferred for its ability to slow the exchange of the amide N-H proton with residual water, keeping the peak sharp and observable.[6] A typical concentration for small molecules is 1-10 mg in 0.5-0.7 mL of solvent.[9][10]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1-10 mg of the purified N-acylated amino acid sample directly into a clean, dry vial.

  • Solvent Addition: Add the appropriate volume (typically 0.6 mL for a standard 5 mm NMR tube) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Dissolution: Gently swirl or vortex the vial to dissolve the sample completely.[6] If necessary, gentle warming or sonication can be used for sparingly soluble compounds.

  • Filtration (Recommended): To ensure a truly homogeneous solution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6] This critical step removes any micro-particulates that can disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for insertion into the spectrometer.

G cluster_prep Sample Preparation Workflow A Weigh Purified NAA B Add Deuterated Solvent A->B C Dissolve Sample (Vortex/Sonicate) B->C D Filter into NMR Tube (Crucial for Homogeneity) C->D E Cap and Label D->E

Caption: Workflow for high-fidelity NMR sample preparation.

Protocol 2: Acquisition of 1D (¹H & ¹³C) and 2D NMR Spectra

This protocol outlines the acquisition of a standard suite of NMR experiments for complete structural assignment. 2D NMR is essential for molecules where 1D spectra exhibit significant signal overlap, a common occurrence with long acyl chains.[8]

Rationale:

  • 1D ¹H: Provides the initial overview and proton count via integration.

  • 1D ¹³C: Identifies the number of unique carbon environments.

  • 2D COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to trace out the connectivity within the amino acid side chain and the acyl chain.[11]

  • 2D TOCSY (TOtal Correlation SpectroscopY): Extends the correlation to all protons within a coupled spin system. This is exceptionally powerful for identifying all protons belonging to a specific amino acid residue from a single cross-peak.[10][12]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon (or nitrogen) it is attached to. This leverages the superior resolution of the ¹³C spectrum to resolve overlapping ¹H signals.[7][11]

Step-by-Step Methodology:

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the low natural abundance and sensitivity of ¹³C.

  • 2D COSY Acquisition: Run a standard COSY experiment to establish proton-proton connectivities.

  • 2D TOCSY Acquisition: Acquire a TOCSY spectrum with a moderate mixing time (e.g., 80 ms) to visualize full amino acid spin systems.[12]

  • 2D HSQC Acquisition: Run a ¹H-¹³C HSQC experiment. This is the key experiment for assigning carbon resonances and resolving proton overlap.

  • Data Processing: Process all acquired data (FID signals) by applying a Fourier Transform, phase correction, and baseline correction to obtain the final spectra.[6]

G cluster_acq NMR Data Acquisition & Processing A Insert Sample, Lock & Shim B Acquire 1D ¹H A->B C Acquire 1D ¹³C A->C D Acquire 2D (COSY, TOCSY, HSQC) A->D E FID Signal B->E C->E D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Final Spectrum G->H

Caption: Post-acquisition NMR data processing workflow.[6]

Part 3: Data Interpretation and Structural Assignment

A systematic approach is crucial for accurately assigning all NMR signals to the NAA structure.

A Self-Validating Assignment Strategy

The combination of 1D and 2D NMR experiments provides a cross-validating system for assignments.

  • Identify Key ¹H Signals: Start with the most distinct signals in the ¹H spectrum, such as the amide N-H and the α-H.

  • Trace the Amino Acid Spin System: Use the α-H cross-peak in the TOCSY spectrum to identify all other protons belonging to the amino acid residue (β-H, γ-H, etc.). The COSY spectrum confirms the direct (2-3 bond) connectivities.

  • Assign Carbons via HSQC: Use the now-assigned proton signals to read the chemical shifts of their directly attached carbons from the HSQC spectrum. For example, find the α-H on the proton axis of the HSQC, and the corresponding cross-peak will give the chemical shift of the α-C on the carbon axis.

  • Assign the Acyl Chain: Use COSY and TOCSY to walk along the acyl chain, starting from the protons at C2 (α to the carbonyl). Use HSQC to assign the corresponding carbons.

  • Confirm with ¹³C Spectrum: Verify that all assigned carbons match the peaks observed in the 1D ¹³C spectrum.

G H1 ¹H NH N-H alphaH α-H sidechainH Side-Chain Protons C13 ¹³C alphaC α-C sidechainC Side-Chain Carbons TOCSY TOCSY TOCSY->sidechainH HSQC HSQC HSQC->alphaC HSQC->sidechainC alphaH->TOCSY identifies alphaH->HSQC correlates sidechainH->HSQC correlates

Caption: Using 2D NMR to link protons and carbons in an NAA.

Data Presentation: N-Acetyl-L-valine Example

Summarizing spectral data in a table is essential for clear communication and comparison. The following data for N-Acetyl-L-valine in DMSO-d₆ serves as a representative example.[6]

Table 1: ¹H NMR Spectral Data of N-Acetyl-L-valine (400 MHz, DMSO-d₆) [6]

Chemical Shift (δ) ppm Multiplicity Tentative Assignment
8.00 d NH (Amide)
4.14 dd H-2 (α-proton)
2.04 m H-3 (β-proton)
1.88 s COCH₃ (Acetyl)
0.88 d (CH₃)₂ (γ-protons)

d: doublet, dd: doublet of doublets, m: multiplet, s: singlet

Table 2: ¹³C NMR Spectral Data of N-Acetyl-L-valine (100.54 MHz, DMSO-d₆) [6]

Chemical Shift (δ) ppm Carbon Assignment
173.12 C-1 (Carboxyl)
169.47 COCH₃ (Amide Carbonyl)
57.70 C-2 (α-carbon)
30.12 C-3 (β-carbon)
22.56 COCH₃ (Acetyl)

| 19.28, 18.55 | (CH₃)₂ (γ-carbons) |

Part 4: Applications in Drug Development and Biological Research

Beyond simple structural confirmation, NMR offers powerful applications for studying the biological roles of N-acylated amino acids.

Application 1: Metabolomics and Biomarker Identification

NAAs are increasingly recognized as important metabolites in various biological fluids.[1] However, their low concentration and the complexity of matrices like serum or urine make direct detection challenging. A powerful strategy involves chemical derivatization with ¹³C-labeled acetic anhydride.[7]

Causality: This approach N-acylates all free amino groups with a ¹³C₂-acetyl tag. When analyzed with a ¹H-¹³C HSQC experiment, it creates a unique spectral window for all derivatized amines, dramatically improving resolution and providing a ~100-fold sensitivity gain for ¹³C detection.[7] This allows for the rapid profiling and quantification of amino-containing metabolites, including endogenous NAAs, for disease diagnosis and biomarker discovery.[7]

Application 2: Probing Protein-Ligand Interactions

Many NAAs function by binding to protein targets. NMR is uniquely suited to study these interactions, especially weak ones (mM to µM range), which are often difficult to detect by other methods.[13]

Ligand-Based NMR Methods: These experiments observe the NMR signals of the NAA ligand.

  • Saturation Transfer Difference (STD) NMR: This is a cornerstone technique for screening and epitope mapping.[13]

    • Principle: The protein is selectively irradiated with radiofrequency pulses. If the NAA binds, this saturation (signal suppression) is transferred from the protein to the NAA via the Nuclear Overhauser Effect. By subtracting a spectrum with irradiation from one without, only the signals of the binding ligand remain.

    • Causality & Output: The intensity of the signals in the STD spectrum is proportional to how close that part of the ligand is to the protein surface. This allows for the identification of the specific protons on the NAA (the "epitope") that are making direct contact with the protein receptor, providing invaluable data for structure-based drug design.[14]

G Protein Protein Receptor Saturation Saturation Transfer (NOE) Protein->Saturation transfers to NAA_Free Free NAA Ligand (NMR Signal ON) NAA_Bound Bound NAA Ligand NAA_Free->NAA_Bound binds NAA_Bound->Saturation Irradiation Selective RF Irradiation Irradiation->Protein saturates STD_Spectrum STD Spectrum (Only Binding Protons Visible) Saturation->STD_Spectrum results in

Caption: Principle of Saturation Transfer Difference (STD) NMR.

Protein-Based NMR Methods:

  • Chemical Shift Perturbation (CSP): In this approach, a ¹⁵N-labeled protein is used. A ¹H-¹⁵N HSQC spectrum of the protein is recorded before and after the addition of the NAA ligand.

    • Causality & Output: Amide groups in the protein's binding pocket will experience a change in their chemical environment upon ligand binding. This causes their corresponding peaks in the HSQC spectrum to shift. By mapping these shifting peaks back onto the protein's structure, the precise location of the NAA binding site can be determined.[15]

Conclusion

NMR spectroscopy is an indispensable, high-resolution tool for the comprehensive analysis of N-acylated amino acids. Its capabilities range from the fundamental confirmation of covalent structure to the sophisticated analysis of three-dimensional conformation and dynamic intermolecular interactions. By providing detailed, atomic-level information, NMR empowers researchers to verify synthetic products, discover novel biomarkers, and elucidate the mechanisms of action that are critical for advancing biochemical understanding and driving therapeutic innovation. The integration of NMR with other biophysical methods will continue to expand its role as a central pillar in chemical biology and drug discovery.[16][17]

References

  • Wang, J., et al. (2023). Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. Analytical Chemistry. [Link]

  • Ye, T., et al. (2007). Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR. PNAS. [Link]

  • Gimenez-Gallego, J., et al. (2005). 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters. Magnetic Resonance in Chemistry. [Link]

  • Utsunomiya-Tate, N., et al. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Molecules. [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]

  • Wiesner, M. (n.d.). High Resolution NMR Spectroscopy. Houben-Weyl Methods of Organic Chemistry. [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. [Link]

  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]

  • Gossert, A. D., & Jahnke, W. (2016). NMR as a “Gold Standard” Method in Drug Design and Discovery. Future Medicinal Chemistry. [Link]

  • Drazic, A., et al. (2020). Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. Journal of Molecular Biology. [Link]

  • Sagheddu, C., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. JEOL. [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. NMR-Bio. [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of Biomolecular NMR. [Link]

  • Anand, V., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Molecules. [Link]

  • Unknown. (n.d.). Peptide NMR. [Link]

  • Nielsen, D. S., et al. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. Bioconjugate Chemistry. [Link]

  • Kushwaha, R., et al. (2019). NMR Methods to Characterize Protein-Ligand Interactions. Journal of Analytical & Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of 0.1 M N-acetylcysteine (pH 9.1) and... ResearchGate. [Link]

  • Singh, N., et al. (2021). 2D NMR-Based Metabolomics with HSQC/TOCSY NOAH Supersequences. Analytical Chemistry. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Canales, A., et al. (2018). NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers in Molecular Biosciences. [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [Link]

  • Witte, M. D., et al. (2012). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nature Protocols. [Link]

  • Powers, R. (n.d.). NMR Screening Methods for Drug Discovery. University of Nebraska–Lincoln. [Link]

  • Creative Biostructure. (2025). NMR for Studying Protein-Ligand Interactions. Creative Biostructure. [Link]

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Method

Advanced Mass Spectrometry of Propanoic Acid Derivatives: Fragmentation Mechanisms and LC-MS/MS Quantification Protocols

Propanoic acid derivatives represent a critical and ubiquitous class of chemical compounds. In the pharmaceutical sector, they form the backbone of the "profens," a major subclass of non-steroidal anti-inflammatory drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Propanoic acid derivatives represent a critical and ubiquitous class of chemical compounds. In the pharmaceutical sector, they form the backbone of the "profens," a major subclass of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen, naproxen, ketoprofen, and flurbiprofen[1]. In environmental and toxicological contexts, short-chain per- and polyfluoroalkyl carboxylic acids (PFCAs), which are fluorinated propanoic acid derivatives, are emerging as persistent contaminants requiring rigorous monitoring[2].

This application note provides an in-depth, self-validating methodological guide for the mass spectrometric characterization and quantification of propanoic acid derivatives, moving beyond simple procedural steps to explain the fundamental physical chemistry and causality driving each analytical choice.

Mechanistic Insights into Gas-Phase Fragmentation

The foundation of any robust targeted mass spectrometry assay—particularly Multiple Reaction Monitoring (MRM)—is a deep understanding of how the target molecules behave in the gas phase under collision-induced dissociation (CID).

Propanoic acid derivatives are characterized by their carboxylic acid moiety, which readily deprotonates under negative electrospray ionization (ESI-) to yield highly stable [M−H]− precursor ions.

Standard Decarboxylation Pathway: For traditional pharmaceutical profens, the dominant and most thermodynamically favorable CID fragmentation pathway is the neutral loss of carbon dioxide ( CO2​ , 44 Da)[2]. The cleavage of the carboxyl group leaves behind a stable carbanion, which serves as the primary "Quantifier" product ion for high-sensitivity detection.

Fluorinated Derivative Pathways: When analyzing fluorinated propanoic acids (e.g., environmental PFAS contaminants), the fragmentation landscape becomes significantly more complex. Depending on the specific substitution pattern, these molecules exhibit competitive dissociation pathways[2]:

  • Loss of HF (20 Da): This pathway strictly requires a hydrogen atom bound to the β -carbon and a fluorine atom bound to the α -carbon, resulting in an alkene product.

  • Fluoroformate Formation ( [FCO2​]− ): This specific cleavage requires a fluorine atom bound to the β -carbon.

Understanding these structural prerequisites allows analytical chemists to predict fragmentation patterns for novel or proprietary drug candidates before they are even synthesized.

Fragmentation Precursor Precursor Ion [M-H]⁻ Decarboxylation Carbanion Product [M-H-CO2]⁻ Precursor->Decarboxylation - CO2 (44 Da) Dominant Pathway HFLoss Alkene Product [M-H-HF]⁻ (Fluorinated Species) Precursor->HFLoss - HF (20 Da) β-H, α-F required Fluoroformate Fluoroformate [FCO2]⁻ Precursor->Fluoroformate Cleavage β-F required

Gas-phase CID fragmentation pathways of deprotonated propanoic acid derivatives.

Quantitative Data: MRM Transitions for Key NSAIDs

To accelerate method development, the optimized mass spectrometric parameters for the most clinically relevant propanoic acid derivatives are summarized below. The primary transition relies on the universal decarboxylation mechanism.

AnalyteChemical FormulaExact MassPrecursor Ion [M−H]− Quantifier Ion (Da)Qualifier Ion (Da)
Ibuprofen C13​H18​O2​ 206.13205.1161.1119.1
Naproxen C14​H14​O3​ 230.09229.1185.1141.1
Ketoprofen C16​H14​O3​ 254.09253.1209.1105.1
Flurbiprofen C15​H13​FO2​ 244.09243.1199.1155.1
Experimental Protocol: LC-MS/MS Analysis in Biological Matrices

The following protocol is designed for the high-throughput quantification of propanoic acid derivatives in plasma or serum. Every step is engineered to overcome the specific physicochemical challenges posed by this drug class.

Step 1: Sample Extraction via Protein Precipitation (PPT)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) containing a stable isotope-labeled internal standard (SIL-IS, e.g., Ibuprofen-d3 at 100 ng/mL).

    • Causality: NSAIDs of the propanoic acid class exhibit exceptionally high plasma protein binding, often exceeding 90% (primarily to human serum albumin)[1]. A simple "dilute and shoot" approach will result in massive analyte loss. The addition of 3 volumes of ice-cold ACN induces rapid protein denaturation, breaking the hydrophobic and ionic bonds between the drug and albumin, guaranteeing near-quantitative recovery.

  • Separation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Aqueous Dilution: Transfer 100 µL of the supernatant to an autosampler vial and mix with 100 µL of LC-grade water.

    • Causality: The raw supernatant is 75% ACN. Injecting a highly organic sample directly onto a reversed-phase C18 column causes a "solvent effect," where the analyte fails to focus at the head of the column, leading to split or broadened peaks. Diluting 1:1 with water lowers the organic strength, allowing the analytes to properly partition into the stationary phase.

Step 2: UHPLC Separation Conditions
  • Column: C18 Reversed-Phase (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes, hold for 1 minute, re-equilibrate at 10% B. Flow rate: 0.4 mL/min.

    • Causality: Propanoic acid derivatives are weak acids with pKa values typically ranging from 4.0 to 4.5. To achieve maximum sensitivity in negative electrospray ionization (ESI-), the analytes must be in their deprotonated state as they elute. If a standard acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) is used, the equilibrium shifts toward the neutral, protonated species, severely suppressing the ESI- signal[3][4]. A near-neutral buffer ensures the carboxylic acid moiety remains ionized in solution prior to aerosolization.

Step 3: Mass Spectrometry (ESI-MS/MS) Settings
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: -2500 V to -3000 V.

  • Desolvation Temperature: 400 °C.

    • Causality: High desolvation temperatures are required to efficiently evaporate the aqueous/organic droplets, releasing the stable [M−H]− ions into the gas phase without inducing premature thermal degradation of the target analytes.

Workflow Sample Plasma Sample (50 µL) PPT Protein Precipitation (150 µL cold ACN + IS) Sample->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Dilution Aqueous Dilution (1:1 with H2O) Centrifuge->Dilution LCMS UHPLC-MS/MS (ESI-, MRM Mode) Dilution->LCMS

High-throughput LC-MS/MS sample preparation and analytical workflow.

Trustworthiness: Establishing a Self-Validating System

A robust bioanalytical protocol must inherently flag its own failures. To ensure the integrity of the data generated by this workflow, the following self-validating mechanisms must be strictly enforced:

  • Isotope-Dilution Tracking: By spiking a stable isotope-labeled internal standard (SIL-IS) into the extraction solvent, every single sample contains an internal monitor. If the absolute peak area of the SIL-IS in an unknown sample drops by >30% compared to the calibration standards, it definitively indicates matrix-induced ion suppression or a failure in the extraction step, automatically invalidating that specific quantitative result.

  • Ion Ratio Confirmation: The protocol mandates monitoring two MRM transitions per analyte (Quantifier and Qualifier). The ratio of these two transitions acts as a structural fingerprint. If the ion ratio in a biological sample deviates by more than ±20% from the neat reference standard, it proves that an isobaric interference is co-eluting, and the peak integration cannot be trusted.

References
  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species Source: ACS Publications URL
  • Source: Scirp.
  • Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade Source: Arabian Journal of Chemistry URL
  • Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase Source: PMC - NIH URL

Sources

Application

Application Note: Crystallography of Phenylethyl Carbamoyl Compounds

Target Audience: Researchers, structural biologists, medicinal chemists, and drug development professionals. Introduction & Structural Significance Phenylethyl carbamoyl derivatives represent a highly versatile class of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, medicinal chemists, and drug development professionals.

Introduction & Structural Significance

Phenylethyl carbamoyl derivatives represent a highly versatile class of small organic molecules, frequently utilized as chiral auxiliaries, enzyme inhibitors, and peptidomimetics in drug development[1][2]. The precise elucidation of their three-dimensional architecture via Single-Crystal X-ray Diffraction (SCXRD) is critical. Crystallography not only confirms the absolute configuration of these inherently chiral molecules but also maps the complex supramolecular interactions—specifically hydrogen bonding and π−π stacking—that dictate their solid-state stability and biological target binding.

Because these compounds are typically synthesized from chiral precursors (such as (S)- or (R)-1-phenylethylamine), they reliably crystallize in Sohncke space groups (e.g., P21​ , P21​21​21​ )[3][4].

Mechanistic Insights: Causality in Crystallographic Features

A self-validating crystallographic model requires an understanding of the physical chemistry driving crystal packing. When working with phenylethyl carbamates, three primary structural pillars dictate the experimental approach:

  • Hydrogen-Bonding Networks: The carbamate moiety acts simultaneously as a strong hydrogen bond donor (via the amide N–H) and an acceptor (via the carbonyl C=O). This dual capacity consistently drives the formation of infinite supramolecular chains or helical arrangements along specific crystallographic axes[3][5].

  • Conformational Rigidity vs. Flexibility: The dihedral angle between the phenyl ring and the carbamate plane governs the overall crystal density. Steric bulk (e.g., diisopropyl groups) can force near-perpendicular arrangements to minimize steric clashes, significantly altering the unit cell parameters and packing efficiency[5][6].

  • Absolute Configuration: For drug development, verifying the enantiomeric purity is non-negotiable. The absolute structure must be determined by refining the Flack parameter. A Flack parameter near zero (with an esd < 0.1) definitively confirms the correct handedness of the chiral center[7].

Experimental Workflow

G N1 Compound Synthesis & Purification N2 Single Crystal Growth (Slow Evaporation / Vapor Diffusion) N1->N2 Purity >99% ee N3 Crystal Mounting & Cryocooling (120K - 173K) N2->N3 Select suitable crystal N4 X-Ray Diffraction Data Collection N3->N4 Minimize thermal motion N5 Data Reduction & Integration N4->N5 Raw diffraction frames N6 Structure Solution (SHELXT / OLEX2) N5->N6 hkl & res files N7 Refinement & Validation (SHELXL / checkCIF) N6->N7 Initial structural model N8 Absolute Configuration (Flack Parameter) N7->N8 Chiral verification

Crystallographic workflow for phenylethyl carbamoyl compounds.

Step-by-Step Methodologies

Protocol 1: Single-Crystal Growth

Causality: Phenylethyl carbamates are relatively small, flexible organic molecules. Rapid precipitation leads to amorphous powders or twinned microcrystals. Slow growth ensures ordered lattice formation by allowing molecules sufficient time to orient into their lowest-energy supramolecular hydrogen-bonded networks[8].

  • Preparation: Dissolve 10–20 mg of the highly purified compound (>99% ee) in a minimum volume of a primary solvent (e.g., dichloromethane or ethyl acetate)[3][8].

  • Method A (Slow Evaporation): Transfer the solution to a clean glass vial. Cover the vial with Parafilm, puncture 2–3 small holes using a needle, and leave undisturbed in a vibration-free environment at room temperature.

  • Method B (Vapor Diffusion): Place the open vial containing the solution inside a larger, sealable chamber containing a volatile anti-solvent (e.g., hexane or petroleum ether)[4][8]. Seal the outer chamber.

  • Harvesting: Inspect under polarized light after 3–7 days. Ideal crystals should exhibit clear, block-like or needle-like morphologies with sharp edges and uniform extinction.

Protocol 2: Crystal Mounting and Data Collection

Causality: Small organic crystals diffract weakly at room temperature due to high thermal vibrations of the constituent atoms. Cryocooling minimizes this thermal motion, enhancing the intensity of high-angle reflections necessary for atomic-resolution refinement[3][4].

  • Mounting: Submerge the selected crystal (optimal size: 0.1 – 0.3 mm) in a drop of cryoprotectant oil (e.g., Paratone-N) on a glass slide. Using a microscope, mount the crystal onto a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head, placing it directly into a steady stream of cold nitrogen gas (typically set between 120 K and 173 K)[3][4].

  • Source Selection: Perform a preliminary matrix scan. For absolute structure determination of light-atom organic molecules (containing only C, H, N, O), Cu-K α radiation ( λ=1.54184 Å) is strongly preferred over Mo-K α due to its enhanced anomalous dispersion signal, which is critical for accurate Flack parameter calculation.

  • Collection: Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

Protocol 3: Structure Solution, Refinement, and Validation

Causality: A self-validating model requires rigorous handling of hydrogen atoms and anisotropic displacement parameters to ensure chemical sense and low R-factors.

  • Integration: Integrate and scale the raw diffraction frames using software like APEX/SAINT or DENZO, applying multi-scan absorption corrections (e.g., SADABS)[6].

  • Solution: Solve the phase problem using Intrinsic Phasing algorithms (SHELXT) to locate the heavy atoms (C, N, O)[6].

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL) via a graphical interface such as OLEX2. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Treatment: Geometrically constrain hydrogen atoms using a riding model. Use appropriate AFIX instructions (e.g., AFIX 43 for the carbamate N–H, AFIX 137 for terminal methyl groups)[7].

  • Validation: Verify the absolute configuration by checking the Flack parameter. Generate a CIF file and run it through the IUCr checkCIF utility to ensure no Level A or B alerts remain[6].

Quantitative Data Summary

The following table summarizes the crystallographic parameters and key supramolecular features of representative phenylethyl carbamoyl compounds to serve as a benchmark for comparative analysis.

CompoundSpace GroupTemp (K)Key Supramolecular FeatureRef
Methyl (1-phenylethyl)carbamateMonoclinic, P21​ 173N—H···O hydrogen-bonded supramolecular chains[3]
Benzyl[(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamateMonoclinic, P21​ 123Extensive H-bond network & edge-to-face interactions[4]
2-Oxo-1,2-diphenylethyl diisopropylcarbamateMonoclinic, P21​ 293Infinite helical arrangements parallel to the b axis[5]
Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamateMonoclinic, P21​ 333Infinite chains along the short a axis[8]
{N-[(S)-1-Phenylethyl]carbamoyl}methylaminium chlorideOrthorhombic, P21​21​21​ 120Layered structure via N—H···O and N—H···Cl bonds[1]

Sources

Method

Application Notes and Protocols for the Pharmacokinetic Analysis of Arylpropionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Arylpropionic acid derivatives, commonly known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylpropionic acid derivatives, commonly known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). This group includes widely used medications such as ibuprofen, naproxen, and ketoprofen.[1] Their therapeutic efficacy is intrinsically linked to their pharmacokinetic profiles—the journey of the drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is critical for optimizing drug efficacy, minimizing toxicity, and guiding the development of new chemical entities.[2][3]

A unique feature of most profens is the presence of a chiral center, leading to (S)- and (R)-enantiomers.[4] The anti-inflammatory activity, primarily through inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer.[2][5] However, many profens are administered as a racemic mixture. The body can convert the inactive (R)-enantiomer into the active (S)-enantiomer through a process called unidirectional chiral inversion.[4][5] This metabolic phenomenon makes the pharmacokinetic analysis of profens particularly complex and fascinating, as the (R)-enantiomer essentially acts as a prodrug.[5]

These application notes provide a detailed guide to the essential in vitro and in vivo protocols for characterizing the pharmacokinetics of arylpropionic acid derivatives. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible data generation for both academic research and industrial drug development.

Section 1: In Vitro Metabolic Stability Assessment

The liver is the primary site of drug metabolism.[6] In vitro metabolic stability assays are fundamental for predicting a drug's in vivo hepatic clearance, which is the rate at which the liver removes the drug from the body.[6][7] These assays provide an early indication of a compound's metabolic liabilities.[6] Hepatocytes (intact liver cells) and liver microsomes (subcellular fractions containing key metabolic enzymes) are the two most common systems used.[6][8]

Causality Behind Experimental Choices
  • Hepatocytes vs. Microsomes: Hepatocytes contain a full complement of both Phase I (e.g., Cytochrome P450s or CYPs) and Phase II (e.g., UDP-glucuronosyltransferases or UGTs) metabolizing enzymes, offering a comprehensive view of cellular metabolism.[5][6] Microsomes are enriched in Phase I enzymes (CYPs) and some UGTs, making them ideal for specifically studying oxidative metabolism.[7][9] For arylpropionic acids, which undergo both oxidation and glucuronidation, both systems provide valuable, complementary information.[10][11]

  • Species Selection: Human-derived systems are crucial for predicting human pharmacokinetics. However, preclinical species (rat, mouse, dog) are also used to understand interspecies differences and to support in vivo animal studies.[5]

  • Cofactor Requirements: CYP-mediated reactions require NADPH as a cofactor.[9] UGT-mediated glucuronidation requires UDPGA.[9] Assays are designed to include these cofactors to ensure enzymatic activity.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol determines the rate of Phase I metabolism of an arylpropionic acid derivative.

Materials:

  • Test compound (e.g., Ibuprofen)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

  • Reaction Mixture Setup: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).[7][9]

  • Pre-incubation: Add the test compound to the mixture (final concentration, e.g., 1 µM) and pre-incubate for 10-15 minutes at 37°C to allow temperature equilibration.[12]

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[11]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[13]

  • Termination: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[12]

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[11]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[12]

Protocol: Metabolic Stability in Cryopreserved Human Hepatocytes

This protocol provides a more complete picture of metabolism, including both Phase I and Phase II pathways.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound and control compounds

  • Acetonitrile (ice-cold, with internal standard)

  • Coated 96-well plates (to prevent cell attachment issues)

  • Incubator with orbital shaker (shaking prevents cell pelleting and ensures uniform exposure)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Resuspend the viable cells in incubation medium to a final density of approximately 0.5-1.0 x 10^6 viable cells/mL.[5][14]

  • Pre-incubation: Add the hepatocyte suspension to the wells of the 96-well plate and pre-incubate for 10-15 minutes at 37°C in a humidified incubator (5% CO2).[15]

  • Initiation of Reaction: Add the test compound to the hepatocyte suspension (final concentration, e.g., 1 µM).[14]

  • Incubation and Sampling: Place the plate on an orbital shaker in the incubator. At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots.[15]

  • Termination: Quench the reaction by adding the aliquots to ice-cold acetonitrile containing an internal standard.[15]

  • Sample Processing: Centrifuge the plate to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance expressed in µL/min/10^6 cells.[14] This value can then be scaled up to predict in vivo hepatic clearance.[5]

Section 2: Plasma Protein Binding Assessment

The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter.[16] Only the unbound (free) fraction of the drug is available to distribute into tissues and interact with its pharmacological target.[17] Arylpropionic acids are known to be highly protein-bound (>99%).[18]

Causality Behind Experimental Choices
  • Equilibrium Dialysis: This method is considered the "gold standard" for determining plasma protein binding.[8][16] It involves separating a plasma sample containing the drug from a buffer-filled chamber by a semi-permeable membrane. The membrane allows the free drug to diffuse until equilibrium is reached, while proteins and protein-bound drug are retained. This method minimizes experimental artifacts compared to other techniques like ultrafiltration.[17]

Protocol: Plasma Protein Binding by Equilibrium Dialysis

Materials:

  • Test compound

  • Control compound (e.g., Warfarin, known to be highly bound)

  • Blank plasma (human, rat, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., 96-well plate-based systems like RED devices)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and spike it into plasma to achieve the desired final concentration (e.g., 1-5 µM).[17]

  • Dialysis Setup: Add the drug-spiked plasma to one chamber of the dialysis device and an equal volume of PBS to the corresponding buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).[17]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Preparation: To ensure accurate comparison, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. This step matrix-matches the samples to avoid differential analytical effects. Then, precipitate proteins from both samples using acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the concentration of the compound in both the plasma (C_plasma) and buffer (C_buffer) chambers. The C_buffer represents the free drug concentration.

Data Analysis:

  • Fraction unbound (fu) = C_buffer / C_plasma

  • Percentage bound = (1 - fu) * 100

Section 3: In Vivo Pharmacokinetic Study

In vivo studies are essential to understand the complete ADME profile of a drug in a living organism.[19] The rat is a commonly used preclinical species for these studies.[20][21] This protocol outlines a typical oral and intravenous pharmacokinetic study for an arylpropionic acid derivative in rats.

Causality Behind Experimental Choices
  • Route of Administration: Oral (PO) administration is the intended clinical route for most profens and provides data on absorption and first-pass metabolism. Intravenous (IV) administration bypasses absorption, providing a direct measure of distribution and elimination, which is necessary to calculate absolute bioavailability.[1]

  • Animal Model: The Sprague-Dawley or Wistar rat is a standard model for pharmacokinetic studies due to its well-characterized physiology and ease of handling.[20][22]

  • Blood Sampling: A sparse sampling or serial sampling schedule is designed to capture the key phases of the drug concentration-time profile: absorption phase, peak concentration (Cmax), and elimination phase.[1]

  • Bioanalysis: LC-MS/MS is the preferred analytical method due to its high sensitivity and selectivity, which is crucial for accurately quantifying drug concentrations in complex biological matrices like plasma.[18][22]

Protocol: Oral and Intravenous Pharmacokinetic Study in Rats

Animal Husbandry:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old).[21][22]

  • House animals in standard conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle).[3][23]

  • Fast animals overnight (12-18 hours) before dosing, with free access to water.[1]

  • All procedures must be approved by an Institutional Animal Ethics Committee.[24]

Dosing and Groups (Example):

  • Group 1 (Oral, PO): n = 4-6 rats. Administer the test compound (e.g., 25 mg/kg of ibuprofen) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.[1][22]

  • Group 2 (Intravenous, IV): n = 4-6 rats. Administer the test compound (e.g., 10 mg/kg of ibuprofen) formulated in a sterile vehicle (e.g., saline) as an IV bolus via a cannulated tail or femoral vein.[21]

Blood Sampling:

  • Collect serial blood samples (approx. 100-200 µL) at predetermined time points into heparinized or EDTA-coated tubes.

  • PO time points: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • IV time points: Pre-dose (0), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

Plasma Preparation:

  • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Transfer the plasma supernatant to clean, labeled tubes.

  • Store plasma samples at -80°C until bioanalysis.[1]

Bioanalytical Method (LC-MS/MS):

  • Sample Preparation (Protein Precipitation): Thaw plasma samples. To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar profen like fenoprofen).[22]

  • Vortex and Centrifuge: Vortex the mixture vigorously to precipitate proteins, then centrifuge at high speed.

  • Analysis: Inject a portion of the supernatant into the LC-MS/MS system. A chiral column is required to separate the (S)- and (R)-enantiomers.[18][22] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the parent drug and internal standard.[22]

  • Quantification: Generate a calibration curve using standard samples of known concentrations prepared in blank plasma. Use the curve to determine the concentration of the test compound in the study samples.

Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data for each enantiomer.

Data Presentation

Table 1: Key Pharmacokinetic Parameters for an Arylpropionic Acid Derivative

ParameterUnitOral (PO)Intravenous (IV)Description
Cmax µg/mLValueValueMaximum observed plasma concentration
Tmax hrValueValueTime to reach Cmax
AUC(0-t) µghr/mLValueValueArea under the curve from time 0 to the last measurable point
AUC(0-inf) µghr/mLValueValueArea under the curve extrapolated to infinity
hrValueValueElimination half-life
CL mL/hr/kgN/AValueTotal body clearance
Vd L/kgN/AValueVolume of distribution
F (%) %ValueN/AAbsolute bioavailability

Note: Values for Cmax, Tmax, AUC, and t½ should be determined separately for the (S)- and (R)-enantiomers.

Visualizations

Experimental Workflows

G cluster_0 In Vitro Metabolism Workflow cluster_1 In Vivo PK Workflow (Rat) prep Prepare Microsomes/ Hepatocytes & Compound preincubate Pre-incubate at 37°C prep->preincubate initiate Initiate Reaction (Add Cofactor) preincubate->initiate sample Sample at Time Points initiate->sample quench Quench Reaction (Acetonitrile + IS) sample->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze fast Fast Rats (12-18h) dose Administer Compound (PO or IV) fast->dose blood Serial Blood Sampling dose->blood plasma_prep Prepare Plasma (Centrifugation) blood->plasma_prep store Store Plasma at -80°C plasma_prep->store bioanalyze Bioanalysis (LC-MS/MS) store->bioanalyze pk_analyze Pharmacokinetic Analysis bioanalyze->pk_analyze G Racemate Racemic Profen ((R)- and (S)-) R_Enantiomer (R)-Enantiomer (Inactive) Racemate->R_Enantiomer S_Enantiomer (S)-Enantiomer (Active) Racemate->S_Enantiomer R_CoA (R)-Profenoyl-CoA Thioester R_Enantiomer->R_CoA Acyl-CoA Synthetase (Stereoselective) PhaseI Phase I Metabolites (e.g., Hydroxylation) S_Enantiomer->PhaseI CYP Enzymes PhaseII Phase II Metabolites (Glucuronides) S_Enantiomer->PhaseII UGT Enzymes S_CoA (S)-Profenoyl-CoA Thioester R_CoA->S_CoA Epimerase S_CoA->S_Enantiomer Thioesterase PhaseI->PhaseII UGT Enzymes Excretion Excretion (Urine/Feces) PhaseII->Excretion

Caption: Metabolic chiral inversion and elimination of profens.

References

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997, July). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Kato, Y., Arima, N., & Nishimine, H. (1990). Species Differences in Absorption, Metabolism and Excretion of Pranoprofen, a 2-Arylpropionic Acid Derivative, in Experimental Animals. Journal of Pharmacobio-Dynamics, 13(12), 739-744. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • de Cássia-Silva, M., & Lanchote, V. L. (2014). Analysis of ibuprofen enantiomers in rat plasma by liquid chromatography with tandem mass spectrometry. Biomedical Chromatography, 28(10), 1367-1373. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis of Ibuprofen Enantiomers in Rat Plasma By LC-MS/MS. Retrieved from [Link]

  • AAPS. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved from [Link]

  • OECD. (2004, April 13). OECD Guideline for the Testing of Chemicals 428: Skin Absorption: In Vitro Method. Retrieved from [Link]

  • NANO-TEST. (2026, February 23). In vivo testing of pharmaceuticals. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Masimirembwa, C., & Andersson, T. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Croatian Medical Journal, 47(3), 350-360. Retrieved from [Link]

  • Shakeel, F., et al. (2015). Determination of a poorly soluble drug, ibuprofen in rat plasma by a simple HPLC analysis and its application in pharmacokinetic study. International Journal of Pharmaceutical Sciences and Research, 6(1), 373-379. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Williams, K. M., & Day, R. O. (1991). Effects of age and dose on the pharmacokinetics of ibuprofen in the rat. Drug Metabolism and Disposition, 19(2), 437-442. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Google Patents. (n.d.). CN112433018A - Method for detecting ibuprofen content in blood plasma.
  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • Shah, A., & Jung, D. (1987). Dose-dependent pharmacokinetics of ibuprofen in the rat. Drug Metabolism and Disposition, 15(2), 151-154. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) In vivo pharmacokinetic studies of prodrugs of ibuprofen. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Inotiv. (n.d.). Utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. Retrieved from [Link]

  • Pharmaron. (n.d.). Protein Binding Assay: ICH M12-Compliant Testing. Retrieved from [Link]

  • OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • FDA Law Blog. (2014, March 20). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, August). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]

  • Lee, J. W., et al. (2023). A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. Molecules, 28(5), 2295. Retrieved from [Link]

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Application

Unlocking Therapeutic Potential: A Guide to N-Acyl-β-Amino Acids and Their Molecular Targets

Foreword for the Pioneering Researcher The landscape of lipid signaling is in a constant state of discovery, with N-acyl amino acids (NAAAs) emerging as a promising class of endogenous signaling molecules. While much of...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Pioneering Researcher

The landscape of lipid signaling is in a constant state of discovery, with N-acyl amino acids (NAAAs) emerging as a promising class of endogenous signaling molecules. While much of the initial focus has been on N-acyl-α-amino acids due to their structural similarity to endocannabinoids, a new frontier is opening up with the exploration of their β-isomers. N-acyl-β-amino acids (NAβAAs) represent a structurally distinct subclass with unique metabolic pathways and, most importantly, a distinct set of therapeutic targets. Their enhanced metabolic stability, a result of the β-amino acid structure, makes them particularly attractive candidates for drug development.

This comprehensive guide is designed for researchers, scientists, and drug development professionals who are poised to explore the therapeutic landscape of NAβAAs. We move beyond a simple recitation of facts, providing in-depth technical guidance, field-proven insights, and detailed protocols to empower your research. Our focus is on the "why" behind the "how," ensuring that each experimental step is understood in the context of a robust scientific rationale.

I. The Emerging Therapeutic Landscape of N-Acyl-β-Amino Acids

N-acyl-β-amino acids are amphiphilic molecules composed of a fatty acid linked to a β-amino acid via an amide bond. This structural motif confers a greater resistance to enzymatic degradation compared to their α-amino acid counterparts. This inherent stability, combined with their ability to modulate key physiological pathways, positions them as compelling therapeutic agents for a range of disorders.

The therapeutic potential of NAβAAs is broad, with evidence pointing towards their involvement in:

  • Metabolic Diseases: Regulation of glucose and lipid metabolism, with potential applications in obesity and type 2 diabetes.

  • Inflammation: Modulation of inflammatory pathways, offering new avenues for treating chronic inflammatory conditions.

  • Pain and Nociception: Interaction with receptors involved in pain signaling, suggesting a role in the development of novel analgesics.

  • Bone Homeostasis: Emerging evidence suggests a role in maintaining bone health.

This guide will delve into the specific molecular targets that mediate these effects and provide the practical knowledge to investigate them in your own laboratory.

II. Key Therapeutic Targets of N-Acyl-β-Amino Acids

Our understanding of the molecular targets of NAβAAs is rapidly evolving. Current research has identified several key proteins and pathways that are modulated by this class of lipids.

G-Protein Coupled Receptors (GPCRs): The Cellular Sensors

GPCRs are the largest family of cell surface receptors and are prominent drug targets. NAβAAs have been shown to interact with specific GPCRs, initiating downstream signaling cascades.

  • Mas-Related G Protein-Coupled Receptor Type D (MRGPRD): This receptor is primarily expressed in sensory neurons and is implicated in pain and itch sensation. β-alanine, the parent amino acid of some NAβAAs, is a known ligand for MRGPRD. N-acylation of β-alanine can modulate the activity at this receptor, opening up possibilities for the development of novel analgesics.

  • GPR120 (FFAR4): A Sensor for Fatty Acids: GPR120 is a receptor for long-chain fatty acids and plays a crucial role in metabolism and inflammation. Activation of GPR120 can lead to improved glucose tolerance and anti-inflammatory effects. Given their structure, N-acyl-β-amino acids are plausible candidates for GPR120 modulation.

Method

Preclinical Evaluation of Arylpropionic Acid Derivatives: Mechanistic Pathways and In Vivo Workflows

Executive Summary Arylpropionic acid derivatives (e.g., ibuprofen, naproxen, ketoprofen, flurbiprofen) represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Their primary mechanism of action...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpropionic acid derivatives (e.g., ibuprofen, naproxen, ketoprofen, flurbiprofen) represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby suppressing the conversion of arachidonic acid into pro-inflammatory prostaglandins[2]. Evaluating novel arylpropionic acid derivatives requires a rigorous preclinical framework that balances anti-inflammatory efficacy against gastrointestinal (GI) toxicity.

This application note provides drug development professionals with field-proven, self-validating in vivo protocols. We detail the causality behind experimental choices—such as the necessity of in vivo models to account for chiral inversion—and provide step-by-step methodologies for the Carrageenan-Induced Paw Edema and GI Ulcerogenicity models.

Mechanistic Grounding: COX Inhibition and Chiral Inversion

When testing arylpropionic acid derivatives, in vitro enzymatic assays often fail to predict true in vivo efficacy. This discrepancy is driven by metabolic chiral inversion . Most drugs in this class (profens) are administered as racemic mixtures. While the (S)-enantiomer is a potent COX inhibitor, the (R)-enantiomer is inactive in vitro[3].

However, in an in vivo mammalian system, the inactive (R)-enantiomer is rapidly converted into the active (S)-enantiomer by the enzyme 2-arylpropionyl-CoA epimerase [4]. Because this metabolic activation cannot occur in a standard microplate COX assay, whole-animal models are absolutely critical for accurately determining the pharmacodynamic profile of these compounds.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) GI Protection & Homeostasis AA->COX1 Catalysis COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Catalysis PGs Prostaglandins (PGE2, PGI2, etc.) COX1->PGs COX2->PGs R_Enant (R)-Arylpropionic Acid (Inactive Enantiomer) Epimerase 2-Arylpropionyl-CoA Epimerase R_Enant->Epimerase Metabolic Inversion S_Enant (S)-Arylpropionic Acid (Active NSAID) S_Enant->COX1 Inhibits S_Enant->COX2 Inhibits Epimerase->S_Enant

Mechanism of COX inhibition and chiral inversion of arylpropionic acids.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

Rationale & Causality

The carrageenan-induced paw edema model is the gold standard for evaluating acute inflammation[5]. The physiological response to subplantar carrageenan injection is distinctly biphasic:

  • Early Phase (0–1.5 hours): Driven by the release of histamine, serotonin, and bradykinin.

  • Late Phase (2–4 hours): Driven by the overproduction of prostaglandins (PGE2) via inducible COX-2[6].

By measuring paw volume at the 3-hour mark, researchers can isolate the prostaglandin-mediated phase, providing a direct readout of the arylpropionic acid derivative's COX-inhibitory efficacy[5].

Step-by-Step Protocol
  • Animal Preparation: Acclimate male Wistar rats or Swiss albino mice to laboratory conditions. Fast the animals for 12 hours prior to the experiment (water ad libitum) to ensure uniform gastric emptying and consistent pharmacokinetics.

  • Baseline Measurement: Using a plethysmometer, measure the baseline volume of the right hind paw for each animal.

  • Dosing: Administer the test compound, reference standard (e.g., indomethacin or ibuprofen), or vehicle control via oral gavage. Dosing must occur prior to carrageenan injection, timed according to the compound's Tmax​ (typically 30–60 minutes prior)[6].

  • Edema Induction: Inject 0.1 mL of a 1% w/v carrageenan solution (suspended in sterile saline) into the subplantar tissue of the right hind paw. Self-Validation Step: The uninjected left hind paw serves as an internal negative control[5].

  • Time-Course Evaluation: Measure the paw volume at 1, 2, 3, and 4 hours post-injection. The primary efficacy endpoint is the percentage inhibition of edema at the 3-hour mark compared to the vehicle control[5].

  • Endpoint Analysis (Optional): At 4 hours, euthanize the animals using CO2​ . Transect the hind paws at the tarsotibial joint and weigh them. A reduction in the mass difference between the right and left paws corroborates the plethysmometer volume data[5][6].

Workflow Acclimation 1. Acclimation & Fasting Baseline 2. Baseline Paw Volume Acclimation->Baseline Dosing 3. Test Compound Dosing (p.o.) Baseline->Dosing Carrageenan 4. Carrageenan Injection (1% Subplantar) Dosing->Carrageenan Measurement 5. Hourly Volume Measurements (1-4h) Carrageenan->Measurement Analysis 6. Euthanasia & Tissue Harvest Measurement->Analysis

Step-by-step workflow for the Carrageenan-Induced Paw Edema model.

In Vivo Toxicity: Gastrointestinal Ulcerogenicity Model

Rationale & Causality

The primary dose-limiting toxicity of traditional arylpropionic acid derivatives is gastrointestinal ulceration. This occurs due to the non-selective inhibition of COX-1, which normally synthesizes cytoprotective prostaglandins (PGE2 and PGI2) that maintain the gastric mucosal barrier and regulate bicarbonate secretion[7]. To evaluate the safety profile of novel derivatives, researchers utilize a fasted-rat ulcerogenicity model. Fasting removes physical food buffers from the stomach, exposing the epithelial lining directly to the systemic effects of COX-1 inhibition[8].

Step-by-Step Protocol
  • Animal Preparation: Fast Wistar rats for 24 hours (water ad libitum) to completely clear gastric contents[8].

  • Dosing: Administer the test compound orally. To effectively evaluate toxicity, utilize exaggerated doses (e.g., 5x to 12x the effective anti-inflammatory dose established in the carrageenan model)[9].

  • Incubation: House the animals in standard cages for 12 to 24 hours post-dosing. Note: Physical cold stress can be applied to exacerbate mucosal disruption if testing highly protective prodrugs[9].

  • Tissue Harvest: Euthanize the animals. Excise the stomach, open it along the greater curvature, and gently rinse the mucosal surface with cold saline to remove residual debris[8].

  • Macroscopic Scoring: Examine the glandular portion of the stomach under a stereomicroscope. Calculate the Ulcer Index using a standardized scoring system:

    • 0 = No observable damage

    • 1 = Superficial mucosal erosion

    • 2 = Deep ulceration

    • 3 = Perforation[8].

Quantitative Data Synthesis

When developing novel arylpropionic acid derivatives (such as ester prodrugs, amide derivatives, or phospho-modified variants), it is critical to benchmark both efficacy and toxicity against established clinical standards. The table below summarizes typical quantitative benchmarks observed in preclinical literature.

Compound / DerivativeExperimental ModelDose (mg/kg)Key Outcome / ResultReference
Indomethacin (Standard)Carrageenan Edema10 mg/kg40% to 60% inhibition of paw weight increase[5]
Ibuprofen Carrageenan Edema40 mg/kg~40% to 50% inhibition of paw swelling at 3h
Ibuprofen GI Ulcerogenicity670 mg/kg85.7% ulcer incidence (High toxicity)[10]
Phospho-ibuprofen (Modified)GI Ulcerogenicity1215 mg/kg14.3% ulcer incidence (Significantly reduced toxicity)[10]

Table 1: Comparative efficacy and GI toxicity profiles of standard vs. modified NSAIDs.

References

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - doi.org - 5

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review - researchgate.net - 1

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - viamedica.pl - 3

  • Carrageenan Induced Paw Edema (Rat, Mouse) - inotiv.com - 6

  • Molecular Cloning and Expression of a 2-Arylpropionyl-Coenzyme A Epimerase - doi.org - 4

  • Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches - intechopen.com - 2

  • A novel NSAID derivative, phospho-ibuprofen, prevents AOM-induced colon cancer in rats - nih.gov - 10

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract... - phytopharmajournal.com - Link

  • Full article: Design, synthesis, and evaluation of anti-inflammatory, analgesic, ulcerogenicity... - tandfonline.com - 9

  • Nonsteroidal Antiinflammatory Drug-Related Injury to the Gastrointestinal Tract - abdominalkey.com - 7

  • SYNTHESIS, KINETICS AND PHARMACOLOGICAL EVALUATION OF MEFENAMIC ACID MUTUAL PRODRUG - ptfarm.pl - 8

Sources

Application

Application Notes and Protocols: Amide Coupling of Succinic Anhydride with Phenylethylamine for the Synthesis of N-phenethylsuccinamic acid

Abstract This document provides a comprehensive guide for the synthesis of N-phenethylsuccinamic acid, also known as 4-oxo-4-(phenethylamino)butanoic acid, through the amide coupling of succinic anhydride and phenylethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-phenethylsuccinamic acid, also known as 4-oxo-4-(phenethylamino)butanoic acid, through the amide coupling of succinic anhydride and phenylethylamine. This reaction is a staple in medicinal chemistry and materials science, offering a straightforward method for introducing a carboxylic acid moiety tethered to a phenethylamide group. This guide delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines safety precautions, and presents expected analytical data for the product. Furthermore, a troubleshooting section is included to address potential experimental challenges. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated protocol for this specific amide bond formation.

Introduction and Scientific Background

The reaction between a primary amine and a cyclic anhydride is a fundamental transformation in organic synthesis, providing a high-yield pathway to the corresponding amic acid.[1] In this specific application, the nucleophilic phenylethylamine attacks one of the electrophilic carbonyl carbons of succinic anhydride, leading to the ring-opening of the anhydride and the formation of a new amide bond.[2][3] The resulting product, N-phenethylsuccinamic acid, possesses both an amide and a carboxylic acid functional group, making it a valuable building block for further chemical modifications. For instance, the terminal carboxylic acid can be coupled with other amines to form more complex amides, or it can be used to modify the surface of materials. The phenethylamide moiety is a common structural motif in many biologically active compounds.

The reaction proceeds readily under mild conditions, often at room temperature, without the need for coupling reagents that are typically required for amide bond formation between a carboxylic acid and an amine.[1] This is due to the inherent high reactivity of the acid anhydride. The selective formation of the mono-acylated product is generally favored, as the alternative intramolecular cyclization to the corresponding succinimide requires harsher conditions, such as high temperatures.[3]

Reaction Mechanism

The formation of N-phenethylsuccinamic acid from succinic anhydride and phenylethylamine is a classic example of nucleophilic acyl substitution. The reaction mechanism can be described as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of phenylethylamine acts as a nucleophile and attacks one of the carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate.[2]

  • Ring Opening: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen bond of the anhydride ring breaks, with the electrons moving to the oxygen atom, forming a carboxylate.

  • Proton Transfer: A proton is transferred from the now positively charged nitrogen atom to the newly formed carboxylate, yielding the final product, N-phenethylsuccinamic acid.

This mechanism is favored under neutral or slightly basic conditions. The use of a non-polar aprotic solvent is common to prevent hydrolysis of the succinic anhydride.

Caption: Reaction mechanism for the synthesis of N-phenethylsuccinamic acid.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of N-phenethylsuccinamic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
Succinic anhydride≥99%Sigma-Aldrich
Phenylethylamine≥99%Sigma-Aldrich
Ethyl AcetateAnhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)1 M aqueous solutionVWR
Deionized Water
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Safety Precautions
  • Succinic Anhydride: Corrosive. Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled. Harmful if swallowed.[4]

  • Phenylethylamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Ethyl Acetate: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Personal Protective Equipment (PPE): All manipulations should be performed in a well-ventilated fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of N-phenethylsuccinamic acid.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.00 g, 10.0 mmol, 1.0 equiv) in 20 mL of anhydrous ethyl acetate.

  • Addition of Amine: In a separate beaker, prepare a solution of phenylethylamine (1.21 g, 1.3 mL, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous ethyl acetate. Transfer this solution to a dropping funnel.

  • Reaction: Add the phenylethylamine solution dropwise to the stirred solution of succinic anhydride over a period of 15-20 minutes at room temperature. A white precipitate may form during the addition.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Work-up:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Add 50 mL of 1 M hydrochloric acid to the separatory funnel to quench the reaction and to remove any unreacted phenylethylamine.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain and discard the aqueous layer.

  • Extraction:

    • Wash the organic layer with 50 mL of deionized water.

    • Wash the organic layer with 50 mL of brine (saturated NaCl solution).

    • Separate and collect the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent using a Büchner funnel.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid.

  • Purification:

    • Recrystallize the crude solid from a minimal amount of hot ethyl acetate or an ethanol/water mixture to obtain pure N-phenethylsuccinamic acid as white crystals.

Expected Results and Characterization

PropertyExpected Value
Appearance White crystalline solid
Yield Typically >90%
Melting Point 100-104 °C[6][7]
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol [8]
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.5-11.5 (br s, 1H, COOH), 7.15-7.35 (m, 5H, Ar-H), 6.0-6.5 (br s, 1H, NH), 3.45-3.55 (q, J = 6.8 Hz, 2H, -CH₂-NH), 2.75-2.85 (t, J = 7.2 Hz, 2H, Ar-CH₂-), 2.60-2.70 (t, J = 6.4 Hz, 2H, -CO-CH₂-), 2.45-2.55 (t, J = 6.4 Hz, 2H, -CH₂-COOH).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 177.5 (COOH), 172.0 (C=O, amide), 138.5 (Ar-C), 128.8 (Ar-CH), 128.6 (Ar-CH), 126.5 (Ar-CH), 41.0 (-CH₂-NH), 35.5 (Ar-CH₂-), 31.0 (-CO-CH₂-), 29.0 (-CH₂-COOH).

  • FT-IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 3300 (N-H stretch), 1710 (C=O stretch of carboxylic acid), 1640 (C=O stretch of amide I), 1550 (N-H bend of amide II), 3030, 1495, 1450 (aromatic C-H and C=C stretches).

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Product Yield Impure or wet reagents.Ensure succinic anhydride is fresh and has been stored in a desiccator. Use anhydrous solvent.
Incomplete reaction.Extend the reaction time to 4-6 hours. Monitor the reaction by TLC.
Product is an oil or does not solidify Presence of impurities.Ensure the work-up procedure is followed carefully to remove unreacted starting materials.
Insufficient purification.Repeat the recrystallization step, potentially using a different solvent system (e.g., toluene, acetone/hexane).
Broad or complex NMR spectrum Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum after recrystallization.
Product may be a mixture of conformers.This is possible for amides. Variable temperature NMR may help to resolve the signals.

Conclusion

The amide coupling of succinic anhydride with phenylethylamine is an efficient and straightforward method for the synthesis of N-phenethylsuccinamic acid. The protocol detailed in this application note provides a reliable procedure for obtaining this valuable bifunctional molecule in high yield and purity. The provided mechanistic insights, safety information, and troubleshooting guide are intended to support researchers in successfully performing this reaction and in the characterization of the final product.

References

  • Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Polymers (Basel). 2019 Sep; 11(9): 1464.
  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. 2023.
  • Product of primary amine and acid anhydride - Chemistry Stack Exchange. (2017). Retrieved from [Link]

  • SAFETY D
  • Succinic anhydride - SAFETY D
  • What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? | ResearchGate. (2014). Retrieved from [Link]

Sources

Method

Application Note: Advanced Analytical Techniques for N-Acylated Amino Acids

Introduction and Biological Context N-acyl amino acids (NAAAs) represent a critical, expanding class of endogenous bioactive lipids. Structurally characterized by a fatty acyl chain conjugated to an amino acid headgroup...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biological Context

N-acyl amino acids (NAAAs) represent a critical, expanding class of endogenous bioactive lipids. Structurally characterized by a fatty acyl chain conjugated to an amino acid headgroup via an amide bond, these amphiphilic molecules function as pleiotropic signaling mediators. They are heavily implicated in nociception, metabolic regulation, uncoupling of mitochondrial respiration, and neuroprotection[1].

Despite their biological significance, analyzing NAAAs in complex biological matrices poses severe analytical challenges. Their trace endogenous concentrations (often in the low picomole per gram range), structural isomerism, and susceptibility to matrix-induced ion suppression demand highly optimized extraction and detection methodologies. To successfully quantify these lipids, analytical scientists must account for their metabolic lifecycle—specifically their synthesis via PM20D1 and rapid degradation by Fatty Acid Amide Hydrolase (FAAH)[2]—to prevent ex vivo degradation during sample preparation.

G FA Fatty Acids (e.g., Arachidonic, Oleic) PM20D1 PM20D1 (N-acyl synthase activity) FA->PM20D1 AA Amino Acids (e.g., Glycine, Serine) AA->PM20D1 NAAA N-Acyl Amino Acids (NAAAs) PM20D1->NAAA Condensation FAAH FAAH (Hydrolase activity) NAAA->FAAH Receptors Receptor Activation (GPCRs, TRP Channels) NAAA->Receptors Signaling FAAH->FA Hydrolysis FAAH->AA

Biosynthesis and enzymatic regulation pathway of N-acyl amino acids.

Sample Preparation and Extraction Protocols

Causality in Method Design: Traditional lipid extractions (such as the Folch or Bligh-Dyer methods utilizing chloroform) often result in poor recoveries for NAAAs. Because NAAAs possess a highly polar, charged amino acid headgroup alongside a hydrophobic lipid tail, they frequently become trapped at the aqueous-organic interface during liquid-liquid phase separation.

To resolve this, a single-phase extraction utilizing Acetonitrile:Methanol:Water (ACN:MeOH:H₂O) is vastly superior[2]. Acetonitrile rapidly denatures proteins (quenching endogenous FAAH activity), methanol disrupts hydrophobic lipid-protein interactions, and water ensures the polar amino acid headgroups remain fully solvated, preventing them from co-precipitating with the insoluble protein pellet.

Protocol 1: Single-Phase Extraction of NAAAs from Tissue

This self-validating protocol is optimized for mammalian brain and liver tissues[2].

  • Tissue Harvesting & Quenching: Rapidly excise the tissue and immediately flash-freeze in liquid nitrogen. Rationale: Halts endogenous FAAH and PM20D1 enzymatic activity, locking the lipidome in its true physiological state.

  • Homogenization: Transfer 50 mg of frozen tissue into a bead-beating tube containing 500 µL of ice-cold ACN:MeOH:H₂O (2:2:1, v/v/v). Spike the buffer with 10 µL of a deuterated internal standard mix (e.g., Arachidonoyl Glycine-d8).

  • Mechanical Disruption: Homogenize using a BeadBlaster at 4°C for 1 minute. Rationale: Cold mechanical disruption prevents the thermal oxidation of polyunsaturated acyl chains (e.g., arachidonoyl derivatives).

  • Primary Clarification: Centrifuge the homogenate at 5,000 × g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Secondary Clarification: Transfer the supernatant to a new microcentrifuge tube and repeat centrifugation (5,000 × g, 10 min). Rationale: Ensures complete removal of micro-particulates that could irreversibly foul the LC column.

  • Reconstitution: Transfer the twice-clarified supernatant directly to a deactivated glass mass spectrometry vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality in Method Design: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for NAAA quantification[3]. Because NAAAs possess a free carboxylic acid group on the amino acid moiety, they readily lose a proton. Therefore, Negative Electrospray Ionization (ESI-) is strictly employed. Adding a weak base, such as 0.1% ammonium hydroxide, to the mobile phase forces the deprotonation of the carboxylate group during droplet desolvation, drastically increasing the [M-H]⁻ ion yield and improving the limits of detection (LOD)[2].

G Sample Biological Matrix (Brain/Plasma) Ext Solvent Extraction (ACN:MeOH:H2O) Sample->Ext LC RP-HPLC Separation (C5/C18 Column) Ext->LC ESI Negative ESI [M-H]- Ionization LC->ESI MS Tandem MS (MRM) Quantification ESI->MS Data Data Analysis & Lipidomics Profiling MS->Data

Step-by-step analytical workflow for LC-MS/MS targeted lipidomics.

Protocol 2: LC-MS/MS MRM Acquisition
  • Column Selection: Utilize a reversed-phase column optimized for amphiphilic molecules (e.g., Luna 5 µm C5 100 Å). Rationale: C5 columns provide sufficient retention for the hydrophobic tail while preventing the irreversible binding of the polar headgroup often seen in heavily end-capped C18 columns[2].

  • Mobile Phase Preparation:

    • Buffer A: 95:5 Water/Methanol containing 0.1% Ammonium Hydroxide.

    • Buffer B: 60:35:5 Isopropanol/Methanol/Water containing 0.1% Ammonium Hydroxide.

  • Gradient Elution: Initiate at 0% B, hold for 1 min, ramp to 100% B over 10 mins, hold for 3 mins, and re-equilibrate. Flow rate: 0.3 mL/min.

  • MS Source Parameters (Triple Quadrupole):

    • Gas Temperature: 325°C.

    • Sheath Gas Flow: 8 L/min.

    • Capillary Voltage: 3500 V (Negative Mode).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions. The most abundant product ion in negative mode is typically the deprotonated amino acid fragment (e.g., m/z 360.2 → 74.0 for N-arachidonoyl glycine)[4].

Emerging Techniques: Derivatization and Molecular Networking

While targeted LC-MS/MS is highly sensitive, discovering novel NAAAs requires non-targeted approaches. Trace lipids often suffer from poor ionization efficiency and are easily masked by high-abundance matrix lipids.

By derivatizing the carboxylic acid group with reagents like N,N-dimethylethylenediamine (DMED) or 2,4′-dibromoacetophenone, researchers can introduce a readily ionizable tertiary amine or a UV-active chromophore[1],[5]. This chemical tagging not only enhances the MS response but also generates rich, predictable MS/MS fragmentation patterns. These fragments act as highly specific nodes in algorithms, allowing for the in silico discovery of novel lipid subclasses, such as O-acyl lactic acids and N-lactoyl amino acids[1].

G Trace Trace N-Acyl Lipids (Low Ionization) Deriv DMED Derivatization (Amidation) Trace->Deriv Enhanced Enhanced MS Response (High Sensitivity) Deriv->Enhanced Frag Rich MS/MS Fragments (Structural Data) Enhanced->Frag Network Molecular Networking (Novel Discovery) Frag->Network

Logical relationship between derivatization and molecular networking for trace lipid discovery.

Quantitative Data Summary

The application of targeted LC-MS/MS lipidomics has enabled the precise quantification of NAAAs across various biological matrices. The table below summarizes representative endogenous concentrations, highlighting the low-abundance nature of these signaling molecules that necessitates the rigorous protocols detailed above.

N-Acyl Amino AcidAbbreviationBiological MatrixEndogenous ConcentrationPrimary Analytical Method
N-arachidonoyl glycine NAGlyRat Brain12.0 – 16.0 pmol/gNano-LC-MS/MS (MRM)[3]
N-arachidonoyl serine NASerRat Brain35.0 – 58.0 pmol/gNano-LC-MS/MS (MRM)[3]
N-oleoyl glycine OlGlyMouse Brain2.0 – 5.0 pmol/gHPLC-MS/MS[6]
N-oleoyl alanine OlAlaMouse Brain1.0 – 3.0 pmol/gHPLC-MS/MS[6]

References

  • Tan, B., O'Dell, D. K., Yu, Y. W., Monn, M. F., Hughes, H. V., Burstein, S., & Walker, J. M. (2009). "Targeted lipidomics approach for endogenous N-acyl amino acids in rat brain tissue." Journal of Chromatography B. URL:[Link]

  • Kim, J. T., et al. (2020). "Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH." eLife. URL:[Link]

  • Lin, L., et al. (2022). "High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma." Journal of Chromatography B. URL:[Link]

  • Tan, B., et al. (2023). "Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library." Analytical Chemistry. URL:[Link]

  • Williams, J., et al. (2010). "Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor." Prostaglandins & Other Lipid Mediators. URL:[Link]

  • Kovářová, A., et al. (2020). "Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS." Molecules. URL:[Link]

Sources

Application

Application Note: Biological Screening of Propanoic Acid Derivatives – Interrogating GPCR and Epigenetic Axes

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology, Epigenetics, and Assay Development Introduction and Mechanistic Overview Propanoic acid (propionate) and it...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology, Epigenetics, and Assay Development

Introduction and Mechanistic Overview

Propanoic acid (propionate) and its synthetic derivatives represent a highly versatile pharmacophore in modern drug discovery. Originally recognized as gut microbiota-derived short-chain fatty acids (SCFAs), these compounds exhibit profound immunomodulatory, metabolic, and anti-proliferative effects.

To effectively screen novel propanoic acid derivatives, researchers must interrogate two distinct, yet highly synergistic, biological axes:

  • GPCR Activation (Membrane Level): Propanoic acid compounds act as endogenous agonists for Free Fatty Acid Receptors 2 and 3 (FFAR2/GPR43 and FFAR3/GPR41). These receptors couple primarily to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP)[1][2].

  • Epigenetic Modulation (Nuclear Level): Upon intracellular uptake, these compounds function as competitive inhibitors of Class I and IIa Histone Deacetylases (HDACs). By inhibiting HDACs, propanoic acid derivatives promote chromatin hyperacetylation, thereby derepressing target gene expression[3][4].

G cluster_gpcr GPCR Signaling Axis cluster_epi Epigenetic Axis Propanoic Propanoic Acid & Derivatives FFAR FFAR2 / FFAR3 Propanoic->FFAR Extracellular Binding Uptake Intracellular Uptake Propanoic->Uptake Transport Gai Gαi/o Subunit FFAR->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP Accumulation AC->cAMP Suppresses HDAC HDAC Inhibition Uptake->HDAC Direct Binding Acetylation ↑ Histone Acetylation HDAC->Acetylation Derepresses PTX Pertussis Toxin (PTX) PTX->Gai Blocks TSA Trichostatin A (TSA) TSA->HDAC Validates

Dual mechanistic pathways of propanoic acid derivatives targeting FFAR2/3 and HDACs.

Experimental Design & Causality: Building a Self-Validating System

As an Application Scientist, I emphasize that a robust screening cascade cannot merely measure a signal; it must prove the mechanism of that signal.

Why the cAMP Accumulation Assay for GPCRs?

Because FFAR2 and FFAR3 are Gαi-coupled, their activation inhibits adenylyl cyclase[5]. Measuring a decrease from a near-zero basal cAMP level yields an unusable signal window. Therefore, we must use Forskolin to directly activate adenylyl cyclase, artificially raising the cAMP "ceiling." The Gαi-mediated inhibition by the propanoic acid derivative then produces a robust, measurable drop[5]. Furthermore, we utilize IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterases (PDEs), preventing the premature degradation of cAMP and stabilizing the assay readout[2].

  • Self-Validation: To prove the cAMP drop is receptor-mediated and not an artifact of cytotoxicity, cells must be pre-treated with Pertussis Toxin (PTX) . PTX ADP-ribosylates the Gαi subunit, uncoupling it from the receptor. A true FFAR2/3 agonist will lose its inhibitory effect in the presence of PTX[2][5].

Why the Two-Step Fluorometric Assay for HDACs?

Propanoic acid derivatives inhibit HDACs within the low millimolar to micromolar range[3][4]. We utilize a synthetic peptide substrate conjugated to a fluorophore (e.g., AMC). Causality of the two steps: The AMC fluorophore is quenched when conjugated to the acetylated lysine. While active HDAC removes the acetyl group, this deacetylation alone does not release the fluorophore. A secondary developer (a protease) is required to cleave the newly deacetylated peptide bond, liberating the highly fluorescent free AMC[6]. If the propanoic acid derivative successfully inhibits HDAC, the peptide remains acetylated, the protease cannot cleave it, and fluorescence decreases.

Detailed Experimental Protocols

Protocol A: In Vitro Gαi-Coupled cAMP HTRF Assay (FFAR2/3 Activation)

Materials Required:

  • HEK293 cells stably expressing human FFAR2 or FFAR3[1].

  • HTRF cAMP Dynamic 2 Kit (or equivalent TR-FRET assay)[2].

  • Stimulation Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX[2].

  • Forskolin (10 µM final concentration)[5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest stably transfected HEK293 cells and resuspend in Stimulation Buffer at a density of cells/mL.

  • Plating: Dispense 5 µL of the cell suspension (5,000 cells) into a 384-well low-volume white microplate.

  • Ligand Addition (Agonist Mode): Prepare a 2X concentration series of the propanoic acid derivatives in Stimulation Buffer containing 20 µM Forskolin. Add 5 µL of this mixture to the cells. (Note: The final assay volume is 10 µL, resulting in 10 µM Forskolin).

  • Incubation: Seal the plate and incubate at Room Temperature (RT) for 30 minutes. The propanoic acid derivative will activate Gαi, counteracting the Forskolin-induced cAMP spike.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (both diluted in the kit's lysis buffer).

  • Readout: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 620 nm and 665 nm[2]. Calculate the 665/620 ratio.

Protocol B: Fluorometric HDAC Inhibition Assay

Materials Required:

  • Nuclear extracts from target cells (e.g., HCT116) or purified recombinant HDAC1/2/3 enzymes[3][4].

  • Fluorometric HDAC Assay Kit containing Boc-Lys(Ac)-AMC substrate[6].

  • Assay Buffer: 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0.

  • Trichostatin A (TSA) as a positive control inhibitor[5].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the nuclear extract or purified HDAC enzyme in Assay Buffer. Dispense 40 µL per well into a 96-well black microplate.

  • Compound Incubation: Add 10 µL of the propanoic acid derivative (10X concentration series) or TSA (1 µM final) to the respective wells. Incubate for 15 minutes at 37°C to allow compound binding.

  • Substrate Addition: Add 50 µL of the fluorogenic substrate (e.g., 200 µM Boc-Lys(Ac)-AMC) to initiate the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30–60 minutes.

  • Development: Add 10 µL of the Developer Solution (containing the cleavage protease and a stop solution like TSA to halt further HDAC activity). Incubate for 15 minutes at RT[6].

  • Readout: Measure fluorescence intensity using a microplate reader with Ex = 350 nm and Em = 450 nm (or Ex 490 / Em 520 for green-shifted substrates)[6].

Data Interpretation & Validation Standards

To benchmark novel propanoic acid derivatives, compare their pharmacological profiles against known endogenous SCFAs and synthetic standards. The table below summarizes the expected quantitative data ranges for valid assay execution.

Compound ClassTargetAssay ModalityExpected EC50 / IC50Reference Standard
Endogenous SCFA (Propionate)FFAR2 / FFAR3cAMP Inhibition~ 0.5 - 1.0 mMAcetate / Butyrate
Endogenous SCFA (Propionate)Class I/IIa HDACFluorometric1.0 - 5.0 mMButyrate
Synthetic Derivative (4-CMTB)FFAR2cAMP Inhibition~ 10 - 50 µMN/A
Synthetic Derivative (AR420626)FFAR3cAMP Inhibition~ 1 - 10 µMN/A
Pan-HDAC Inhibitor (Control)HDACFluorometric< 100 nMTrichostatin A (TSA)

Note: A successful assay should yield a Z'-factor > 0.5, indicating a robust signal window between the Forskolin-only (max cAMP) and basal (no Forskolin) controls for GPCR assays, or between Vehicle and TSA controls for HDAC assays.

References

  • FFAR2-FFAR3 receptor heteromerization modulates short-chain f
  • The short-chain free fatty acid receptor FFAR3 is expressed and potentiates contraction in human airway smooth muscle.Physiology.org.
  • Short Chain Fatty Acids Enhance Expression and Activity of the Umami Taste Receptor in Enteroendocrine Cells via a Gαi/o P
  • Short-chain fatty acids activ
  • Butyrate Prevents Induction of CXCL10 and Non-Canonical IRF9 Expression by Activated Human Intestinal Epithelial Cells via HDAC Inhibition.MDPI.
  • Amplite® Fluorimetric HDAC Activity Assay Kit Green Fluorescence.

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Method

Application Notes and Protocols: A Guide to Cell-Based Assays for Novel Carbamoyl Derivatives

Introduction: The Therapeutic Potential of Carbamoyl Derivatives and the Imperative for Robust Cellular Analysis Carbamoyl derivatives represent a promising class of small molecules with diverse therapeutic applications,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Carbamoyl Derivatives and the Imperative for Robust Cellular Analysis

Carbamoyl derivatives represent a promising class of small molecules with diverse therapeutic applications, notably in oncology.[1][2] Their mechanism of action often involves the modulation of critical cellular processes, such as cell proliferation, survival, and apoptosis.[3] For instance, some carbamoyl derivatives act as prodrugs, releasing active cytotoxic agents like 5-fluorouracil (5-FU) within the cell, which then disrupts DNA and RNA synthesis.[4] Given the complexity of these interactions, a comprehensive understanding of a novel carbamoyl derivative's efficacy and mechanism requires a suite of well-designed cell-based assays.

Cell-based assays are indispensable tools in modern drug discovery, providing a biologically relevant context to evaluate a compound's activity.[5][6] They allow for the assessment of a drug's potency, mechanism of action, and potential off-target effects in a living system, thereby bridging the gap between biochemical screenings and in vivo studies.[5][7][8] This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a logical sequence of cell-based assays to characterize novel carbamoyl derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and illustrate key concepts with clear diagrams.

I. Foundational Assays: Assessing Cytotoxicity and Viability

The initial step in characterizing a novel carbamoyl derivative is to determine its effect on cell viability and proliferation. This provides a fundamental measure of the compound's cytotoxic or cytostatic potential and is crucial for determining the appropriate concentration range for subsequent mechanistic studies.

A. The Rationale for Tetrazolium-Based Assays

Tetrazolium reduction assays, such as the MTT, MTS, and WST-1 assays, are widely used to assess cell viability.[9][10] These colorimetric assays rely on the principle that metabolically active cells possess mitochondrial dehydrogenases that can cleave tetrazolium salts into a colored formazan product.[10][11] The intensity of the color produced is directly proportional to the number of viable cells.[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A positively charged molecule that readily enters viable cells.[9][12] The resulting formazan is insoluble and requires a solubilization step.[9][12]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and WST-1 (Water Soluble Tetrazolium-1): Negatively charged and do not easily penetrate cells, requiring an intermediate electron coupling reagent.[9][12] The formazan product is soluble, simplifying the protocol.[11][12]

B. Experimental Workflow: Cytotoxicity Assessment

The following workflow provides a structured approach to determining the half-maximal inhibitory concentration (IC50) of a novel carbamoyl derivative.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Compound_Prep Prepare serial dilutions of carbamoyl derivative Treatment Treat cells with compound dilutions Compound_Prep->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation Add_Reagent Add WST-1 or MTT reagent Incubation->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Read_Absorbance Measure absorbance (450 nm for WST-1, 570 nm for MTT) Incubate_Reagent->Read_Absorbance Calculate_Viability Calculate percent viability vs. control Read_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of a novel carbamoyl derivative.

C. Detailed Protocol: WST-1 Cell Viability Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • Cells of interest

  • Complete culture medium

  • Serum-free, phenol red-free culture medium

  • Novel carbamoyl derivative stock solution

  • WST-1 reagent

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the carbamoyl derivative in serum-free, phenol red-free medium at 2X the final desired concentrations.

    • Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.[13]

    • Incubate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell line.[11]

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.[10]

    • Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance is typically around 440 nm).[10][13]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

ParameterRecommendationRationale
Cell Seeding Density5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound DiluentSerum-free mediumMinimizes potential interactions between the compound and serum proteins.
Incubation Time24, 48, 72 hoursAssesses both short-term and long-term effects of the compound.
WST-1 Incubation1 - 4 hoursAllows for sufficient formazan production without reaching saturation.[11]
Wavelength440 nmOptimal absorbance for the formazan product of WST-1.[10]

II. Mechanistic Deep Dive: Unraveling the Mode of Action

Once the cytotoxic potential of the carbamoyl derivative is established, the next crucial step is to investigate its mechanism of action. This involves a series of assays designed to probe key cellular pathways, including apoptosis and cell cycle progression.

A. Apoptosis Induction: A Hallmark of Anticancer Activity

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[14] Several assays can be employed to detect the hallmarks of apoptosis.

  • Caspase-3/7 Activation: Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[14] Their activation can be measured using a luminogenic or fluorogenic substrate that is cleaved by the active enzymes.[14][15]

  • Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event.[15]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway cluster_hallmarks Apoptotic Hallmarks Carbamoyl_Derivative Carbamoyl Derivative Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Carbamoyl_Derivative->Initiator_Caspases PS_Translocation Phosphatidylserine (PS) Translocation Carbamoyl_Derivative->PS_Translocation Executioner_Caspases Executioner Caspases (Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Cell_Shrinkage Cell Shrinkage Executioner_Caspases->Cell_Shrinkage DNA_Fragmentation DNA Fragmentation Executioner_Caspases->DNA_Fragmentation Apoptotic_Bodies Formation of Apoptotic Bodies Executioner_Caspases->Apoptotic_Bodies

Caption: Simplified overview of the apoptotic pathway initiated by a carbamoyl derivative.

B. Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol is designed for a 96-well plate format.

Materials:

  • Cells treated with the carbamoyl derivative at various concentrations and time points.

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells with the carbamoyl derivative as described in the WST-1 assay protocol. It is crucial to include both positive (e.g., staurosporine) and negative (vehicle) controls.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well of the 96-well plate containing 100 µL of cell culture medium.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

ParameterRecommendationRationale
Plate TypeWhite-walledMaximizes luminescent signal and prevents crosstalk between wells.
Incubation Time1 - 2 hoursAllows for sufficient signal generation.
ControlsPositive and NegativeEnsures the assay is performing correctly and provides a baseline for comparison.
C. Cell Cycle Analysis: Identifying Proliferation Blockade

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

D. Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with the carbamoyl derivative.

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest and Fixation:

    • Harvest both adherent and suspension cells from the treatment plates.

    • Wash the cells once with ice-cold PBS.

    • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[16]

    • Incubate at 4°C for at least 30 minutes.[16]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS.[16]

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Gate the single-cell population to exclude doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

III. Target Engagement and Pathway Modulation: Confirming the Molecular Mechanism

The final phase of in vitro characterization involves identifying the direct molecular target of the carbamoyl derivative and confirming its impact on relevant signaling pathways.

A. Target Engagement Assays

Demonstrating that a compound directly binds to its intended target within a cellular context is crucial for validating its mechanism of action.[17] Several techniques can be employed for this purpose:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[17][18][19]

  • Isothermal Shift Assay (iTSA): A higher-throughput alternative to CETSA that offers a simplified workflow.[19]

B. Western Blot Analysis of Signaling Pathways

Western blotting is a powerful technique for investigating the effects of a compound on specific signaling pathways by measuring changes in protein expression and phosphorylation status.[20][21] For carbamoyl derivatives that may impact cell survival and proliferation, key pathways to investigate include:

  • PI3K/Akt Pathway: A critical regulator of cell survival and growth.[3][20]

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.[20]

Signaling_Pathway_Analysis cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis Cell_Treatment Treat cells with carbamoyl derivative Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quant Quantify protein concentration (BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-p-Akt, anti-Akt) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL Secondary_Ab->Detection Densitometry Quantify band intensity Detection->Densitometry Normalize Normalize to loading control (e.g., β-actin) Densitometry->Normalize Compare Compare treated vs. control Normalize->Compare

Caption: Workflow for Western blot analysis of signaling pathways.

C. Detailed Protocol: Western Blot Analysis

Materials:

  • Treated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated cells in ice-cold RIPA buffer.[20]

    • Determine the protein concentration of each lysate using the BCA protein assay.[22][23]

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[20]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.[24]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL reagent.[20]

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify the protein bands, normalizing to a loading control (e.g., β-actin or GAPDH).

Conclusion: A Comprehensive and Validated Approach

The application notes and protocols outlined in this guide provide a robust framework for the comprehensive in vitro characterization of novel carbamoyl derivatives. By systematically progressing from foundational cytotoxicity assays to in-depth mechanistic studies, researchers can gain a thorough understanding of a compound's therapeutic potential. The emphasis on the rationale behind experimental choices and the inclusion of detailed, self-validating protocols ensures the generation of high-quality, reproducible data, which is essential for advancing promising drug candidates through the development pipeline.

References

  • Bio-protocol. BCA (Bicinchoninic Acid) Protein Assay. Available at: [Link]

  • Crown Bioscience. From Lab to Clinic: Critical Cell-Based Assays for Cutting Edge Cancer Drugs Development. Available at: [Link]

  • G-Biosciences. Bicinchoninic Acid (BCA) Protein Assay. Available at: [Link]

  • National Institutes of Health. Assaying cell cycle status using flow cytometry. Available at: [Link]

  • Assay Genie. BCA Protein Assay Kit II. Available at: [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available at: [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available at: [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available at: [Link]

  • Current Issues in Molecular Biology. DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Available at: [Link]

  • bioRxiv. Rapid discovery of drug target engagement by isothermal shift assay. Available at: [Link]

  • EPO Berlin-Buch GmbH. Cell based in vitro assays & molecular analyses. Available at: [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Available at: [Link]

  • National Institutes of Health. Anti-cancer activity of carbamate derivatives of melampomagnolide B. Available at: [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Available at: [Link]

  • National Institutes of Health. Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link]

  • National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Reaction Biology. Cell Death Assays for Drug Discovery. Available at: [Link]

  • CUSABIO. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Available at: [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. Available at: [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. Available at: [Link]

  • National Institutes of Health. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available at: [Link]

  • Springer Protocols. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Available at: [Link]

  • Nanomedicine Characterization Laboratory. Cellular viability - WST-1 assay Protocol for adherent cells. Available at: [Link]

  • National Institutes of Health. Induction of cytotoxicity, apoptosis and cell cycle arrest by 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) in nervous system cancer cells. Available at: [Link]

  • National Institutes of Health. Western Blot: Principles, Procedures, and Clinical Applications. Available at: [Link]

  • Sigma-Aldrich. WST-1 Assay Protocol for Cell Viability. Available at: [Link]

  • Daniele Teti. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available at: [Link]

  • Patsnap. What is the mechanism of Carmofur?. Available at: [Link]

  • Medium. Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Available at: [Link]

  • Graphviz. DOT Language. Available at: [Link]

  • PubMed. Antineoplastic effect of orally administered 1-alkyl carbamoyl derivatives of 5-fluorouracil on sc implanted Lewis lung carcinoma and B16 melanoma. Available at: [Link]

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Application

Application Notes &amp; Protocols: The Strategic Use of 3-[(1-Phenylethyl)carbamoyl]propanoic Acid in Asymmetric Synthesis

Abstract This document provides a comprehensive technical guide on the application of 3-[(1-phenylethyl)carbamoyl]propanoic acid in the field of asymmetric synthesis. It is intended for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the application of 3-[(1-phenylethyl)carbamoyl]propanoic acid in the field of asymmetric synthesis. It is intended for researchers, scientists, and professionals in drug development who are seeking to leverage chiral molecules for stereoselective transformations. We will delve into the mechanistic underpinnings of its utility as a chiral resolving agent and provide detailed, field-tested protocols for its practical implementation. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Introduction: The Imperative of Chirality in Modern Chemistry

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental concept that governs biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and metabolic properties. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the critical importance of stereocontrol in drug design and synthesis. Consequently, the development of robust methods for asymmetric synthesis—the selective production of a single enantiomer—is a cornerstone of modern pharmaceutical and fine chemical industries.[1]

3-[(1-Phenylethyl)carbamoyl]propanoic acid, a derivative of succinic acid and (R)- or (S)-1-phenylethylamine, has emerged as a versatile and cost-effective tool in the chemist's arsenal for achieving enantiomeric purity.[2] Its utility primarily lies in its application as a chiral resolving agent , a compound that diastereoselectively reacts with a racemic mixture to form separable diastereomers.[3]

Mechanistic Insights: The Principle of Diastereomeric Salt Formation

The power of 3-[(1-phenylethyl)carbamoyl]propanoic acid lies in its ability to exploit the differential properties of diastereomers. When a racemic mixture of a chiral amine or alcohol is treated with, for example, the (R)-enantiomer of 3-[(1-phenylethyl)carbamoyl]propanoic acid, two diastereomeric salts are formed.[4][5]

Visualizing the Resolution Process:

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation cluster_4 Isolated Diastereomers cluster_5 Liberation of Enantiomers racemic_amine Racemic Amine (R)-Amine & (S)-Amine diastereomers Mixture of Diastereomeric Salts [(R)-Amine · (R)-Acid] [(S)-Amine · (R)-Acid] racemic_amine->diastereomers Reaction resolving_agent (R)-3-[(1-Phenylethyl)carbamoyl]propanoic Acid resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation isolated_R [(R)-Amine · (R)-Acid] (Less Soluble) separation->isolated_R isolated_S [(S)-Amine · (R)-Acid] (More Soluble) separation->isolated_S liberated_R Pure (R)-Amine isolated_R->liberated_R Base Treatment liberated_S Pure (S)-Amine isolated_S->liberated_S Base Treatment

Caption: Workflow for chiral resolution using 3-[(1-phenylethyl)carbamoyl]propanoic acid.

These diastereomeric salts, unlike the original enantiomers, have distinct physical properties, such as solubility, melting point, and crystal structure. This difference is the key to their separation, most commonly achieved through fractional crystallization .[1][5] One diastereomer will typically crystallize out of solution under specific conditions, leaving the other in the mother liquor.[6] Subsequent treatment of the separated diastereomers with a base liberates the now enantiomerically pure amine and allows for the recovery of the chiral resolving agent.[5]

Featured Application: Resolution of Racemic Amines

The resolution of racemic amines is a frequent challenge in synthetic chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs). 3-[(1-Phenylethyl)carbamoyl]propanoic acid has proven to be a highly effective resolving agent for a variety of primary and secondary amines.

Protocol: Resolution of a Racemic Primary Amine

This protocol provides a generalized procedure for the resolution of a racemic primary amine using (R)-3-[(1-phenylethyl)carbamoyl]propanoic acid. Optimization of solvent, temperature, and stoichiometry may be required for specific substrates.

Materials:

  • Racemic primary amine

  • (R)-3-[(1-phenylethyl)carbamoyl]propanoic acid (or the (S)-enantiomer)

  • Anhydrous ethanol (or other suitable solvent such as methanol, isopropanol, or acetone)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or pH meter

  • Chiral HPLC or GC setup for enantiomeric excess determination

Procedure:

  • Salt Formation:

    • In a clean, dry flask, dissolve 1.0 equivalent of the racemic primary amine in a minimal amount of warm anhydrous ethanol.

    • In a separate flask, dissolve 0.5 equivalents of (R)-3-[(1-phenylethyl)carbamoyl]propanoic acid in warm anhydrous ethanol. Rationale: Using 0.5 equivalents of the resolving agent is a common starting point to selectively crystallize one diastereomeric salt.[7]

    • Slowly add the resolving agent solution to the amine solution with gentle stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for a period of time (typically 2-24 hours) to induce crystallization. The formation of a precipitate should be observed.[7]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration.

    • Wash the crystals with a small amount of cold diethyl ether to remove any residual mother liquor. Rationale: Diethyl ether is a poor solvent for the salt, ensuring minimal loss of the desired diastereomer.

    • Dry the crystals under vacuum. This is the less soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in a mixture of water and dichloromethane.

    • Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This will deprotonate the amine and protonate the carboxylic acid of the resolving agent.[5]

    • Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.[5]

  • Recovery of the Resolving Agent:

    • To the aqueous layer from the previous step, add 1 M HCl dropwise until the solution is acidic (pH < 2).

    • The 3-[(1-phenylethyl)carbamoyl]propanoic acid will precipitate out of solution.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry. The resolving agent can often be recycled.

  • Analysis of Enantiomeric Excess (e.e.):

    • Determine the enantiomeric excess of the resolved amine using chiral HPLC or GC. This is a critical step to validate the success of the resolution.[1]

Data Presentation: Representative Resolution Efficiencies
Racemic Amine SubstrateResolving Agent EnantiomerSolventDiastereomeric Salt Yield (%)Enantiomeric Excess (e.e.) of Resolved Amine (%)
1-Phenylethylamine(R)Ethanol40-45>98 (S)-amine
1-(4-Nitrophenyl)ethylamine(S)Methanol38-42>97 (R)-amine
2-Aminoheptane(R)Isopropanol35-40>95 (S)-amine

Note: The data presented are typical values and may vary depending on the precise experimental conditions.

Advanced Applications and Considerations

Beyond classical resolution, the 1-phenylethylamine moiety, which is central to the structure of 3-[(1-phenylethyl)carbamoyl]propanoic acid, can also be used as a chiral auxiliary .[8] In this approach, the chiral auxiliary is covalently attached to a substrate, directing the stereochemical course of a subsequent reaction before being cleaved.[8] For example, amides derived from 1-phenylethylamine can undergo diastereoselective alkylation or be used in asymmetric cyclization reactions.[2][9]

Key Considerations for Protocol Optimization:

  • Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent system. A systematic screening of solvents is often necessary to achieve optimal separation.[7]

  • Temperature Profile: The cooling rate can significantly impact crystal size and purity. Slow, controlled cooling generally yields better results.[7]

  • Stoichiometry: While 0.5 equivalents of the resolving agent is a common starting point, varying the stoichiometry can sometimes improve the yield and enantiomeric excess.[10]

  • Recrystallization: For achieving very high enantiomeric excess (>99.5%), one or more recrystallizations of the diastereomeric salt may be necessary.

Conclusion

3-[(1-Phenylethyl)carbamoyl]propanoic acid stands as a reliable and economically viable chiral resolving agent. Its straightforward application in diastereomeric salt formation and fractional crystallization offers a powerful method for accessing enantiomerically pure compounds, which are indispensable in modern drug discovery and development. The protocols and insights provided herein serve as a practical guide for researchers to effectively implement this valuable tool in their synthetic endeavors.

References

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1863-1874. Available from: [Link]

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available from: [Link]

  • Pini, D., et al. (2021). Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. Chemistry – A European Journal, 27(15). Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved March 14, 2026, from [Link]

  • Gotor-Gotor, V., & Gotor, V. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4939. Available from: [Link]

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Wikipedia contributors. (2023, August 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved March 14, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in N-Acyl Amino Acid Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-acyl amino acids (NAAAs). Achieving high purity is critical for accurate biological evaluation and clinical application. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you identify, prevent, and remove common impurities from your reactions.

Section 1: Frequently Asked Questions (FAQs) about Common Impurities

This section addresses the most common questions our application scientists receive regarding impurities in NAAA synthesis.

Q1: What are the most common types of impurities I should expect in my N-acyl amino acid synthesis?

A1: Impurities can arise from several sources: unreacted starting materials, side reactions, the stereochemical lability of the amino acid, and the reagents themselves. Understanding these potential contaminants is the first step toward effective troubleshooting.

Impurity CategorySpecific ExamplesCommon Source / Reaction
Starting Materials Unreacted Amino Acid, Unreacted Carboxylic Acid (from hydrolysis of acyl chloride)Incomplete reaction, poor stoichiometry, hydrolysis of acylating agent.[1][2]
Side-Reaction Products 5(4H)-Oxazolone (Azlactone)Cyclization of the activated N-acyl amino acid, especially with dehydrating agents like carbodiimides or anhydrides.[3][4][5]
Diacylated Amino AcidOccurs with amino acids containing additional nucleophilic groups (e.g., Ser, Thr, Tyr).
N,N'-Dicyclohexylurea (DCU)Insoluble byproduct from DCC-mediated coupling reactions.
Stereochemical Impurities Diastereomers / EnantiomersRacemization of the chiral α-carbon, often proceeding through an oxazolone intermediate.[6][7]
Reagent-Derived Homologous Fatty AcidsUse of mixed fatty acyl chlorides (e.g., from coconut or palm oil).[8]
Q2: I see a significant amount of the original fatty acid in my crude product after a Schotten-Baumann reaction. Why did this happen and how can I prevent it?

A2: This is a classic and frequent issue. The presence of the free carboxylic acid (e.g., lauric acid when using lauroyl chloride) is almost always due to the hydrolysis of the acyl chloride .[1][9] The Schotten-Baumann reaction is typically performed in an aqueous base, creating a competition between two nucleophiles: the amino acid's amine group (desired reaction) and water/hydroxide ions (undesired hydrolysis).[10][11]

Causality & Prevention:

  • Poor pH Control: If the pH is too high, the rate of hydroxide-mediated hydrolysis of the acyl chloride can outcompete the rate of acylation. Maintain the pH in the optimal range (typically 8-10) to ensure the amino acid's amine group is deprotonated and nucleophilic, without excessively promoting hydrolysis.

  • Slow Addition & Low Temperature: Add the acyl chloride slowly and maintain a low reaction temperature (0-10 °C). This helps to control the exothermic reaction and favors the desired amidation over hydrolysis.

  • Vigorous Stirring: In the two-phase Schotten-Baumann system, vigorous stirring is essential to maximize the interfacial area between the aqueous phase (containing the amino acid) and the organic phase (containing the acyl chloride), promoting the desired reaction.[11]

Q3: My product's optical rotation is lower than expected, or chiral HPLC shows two peaks. What causes this loss of stereochemical purity?

A3: This indicates racemization , a critical issue in pharmaceutical chemistry. The primary mechanism for racemization during N-acylation is the formation of a 5(4H)-oxazolone (also called an azlactone) intermediate.[6][7]

Mechanism of Racemization:

  • The carboxyl group of the N-acyl amino acid is activated (e.g., by a coupling agent).

  • The amide oxygen attacks the activated carboxyl group, forming the oxazolone ring through intramolecular cyclization.[12]

  • The proton on the chiral α-carbon (C4) of the oxazolone is now highly acidic because its conjugate base is a resonance-stabilized, aromatic-like system.[7]

  • A base in the reaction mixture can easily remove this proton, forming a planar, achiral enolate intermediate.

  • Reprotonation of this intermediate can occur from either face, leading to a mixture of D and L enantiomers (racemization).

To minimize this, avoid harsh bases and high temperatures, and consider using racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure when using carbodiimide coupling agents.[6]

Q4: What is an oxazolone and why is it a problematic impurity?

A4: An oxazolone, or azlactone, is a five-membered heterocyclic compound formed by the intramolecular dehydration of an N-acyl amino acid.[3][4] As discussed above, it is the key intermediate in the racemization pathway.[7] Beyond racemization, it is problematic because:

  • It is reactive: Oxazolones are activated intermediates and can react with other nucleophiles, leading to undesired side products.[7]

  • It can be difficult to separate: It may have similar polarity to the desired product, complicating purification.

  • It can open during workup or analysis, potentially confusing the interpretation of analytical data.

Q5: I'm acylating Serine and getting a second, less polar product. What could it be?

A5: You are likely observing diacylation . Amino acids with side chains containing nucleophilic groups—such as the hydroxyl (-OH) of serine, threonine, and tyrosine—can be acylated at both the α-amino group and the side-chain group. This results in a diacylated product which is significantly less polar than your desired mono-acylated product and will thus have a higher Rf on a normal-phase TLC plate or a shorter retention time on a reverse-phase HPLC column. To avoid this, you may need to use a protecting group strategy for the side-chain hydroxyl group.

Section 2: Troubleshooting Guide: From Reaction to Purification

Part A: Reaction Monitoring & Diagnosis

Problem: My TLC or LC-MS shows multiple spots/peaks close to my product. How do I identify them?

Solution Workflow: Follow this logical workflow to diagnose the identity of unknown impurities. A combination of LC-MS for mass identification and NMR for structural confirmation is the most powerful approach.[9]

G start Crude Reaction Mixture lcms Run LC-MS Analysis start->lcms check_mass Does mass match expected impurity? lcms->check_mass unreacted_aa Impurity: Unreacted Amino Acid (Mass = M_AA) check_mass->unreacted_aa  Yes, M_AA unreacted_fa Impurity: Unreacted Fatty Acid (Mass = M_FA) check_mass->unreacted_fa  Yes, M_FA oxazolone Impurity: Oxazolone (Mass = M_Product - 18) check_mass->oxazolone  Yes, M_Product - H2O diacylated Impurity: Diacylated Product (Mass = M_Product + M_Acyl - 1) check_mass->diacylated  Yes, M_Product + Acyl unknown Unknown Impurity check_mass->unknown No nmr Acquire 1H NMR of crude or isolated impurity unreacted_aa->nmr unreacted_fa->nmr oxazolone->nmr diacylated->nmr unknown->nmr confirm Confirm Structure nmr->confirm

Caption: Logical workflow for impurity identification.

Protocol 1: Rapid Impurity Identification using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for rapidly identifying components in a mixture by separating them and providing their mass-to-charge ratio (m/z).[9][13]

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a high percentage of A, and ramp up to a high percentage of B to elute compounds of increasing hydrophobicity. A typical gradient might be 5% B to 95% B over 10 minutes.[13]

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes. N-acyl amino acids are often detected well in negative mode ([M-H]⁻).

    • Analysis: Extract ion chromatograms for the expected masses of your product, starting materials, and potential side products (e.g., M_product, M_amino_acid, M_fatty_acid, M_product-18 for oxazolone).

Part B: Common Synthesis Scenarios & Solutions
Scenario 1: Schotten-Baumann Reaction (Acyl Chloride Method)

This is one of the most common methods for synthesizing NAAAs on a large scale.[2][11]

ParameterCommon ProblemRoot Cause & Solution
pH Low yield, high amount of unreacted amino acid.Cause: pH is too low (<8); the amine is protonated and not nucleophilic. Solution: Carefully monitor and maintain pH between 8.5 and 10 using a base like NaOH or K₂CO₃.
High amount of fatty acid byproduct.Cause: pH is too high (>11); rapid hydrolysis of the acyl chloride. Solution: Avoid pH spikes. Add base concurrently with or just after the acyl chloride.
Temperature Increased side products (hydrolysis, diacylation).Cause: Reaction is too warm, increasing the rate of undesired reactions. Solution: Maintain the reaction temperature at 0-10 °C in an ice bath.
Stoichiometry Excess unreacted starting material.Cause: Incorrect molar ratios. Solution: Use a slight excess (1.05-1.1 equivalents) of the acyl chloride to drive the reaction to completion, but be prepared to remove the resulting hydrolyzed fatty acid.
Scenario 2: Carbodiimide (e.g., DCC, EDCI) Coupling

This method couples a free carboxylic acid with an amino acid (or its ester) and is common in peptide synthesis.

ParameterCommon ProblemRoot Cause & Solution
Racemization Product has low optical purity.Cause: Formation of an oxazolone intermediate. Solution: Perform the reaction at low temperature (0 °C). Crucially, add 1 equivalent of a racemization suppressant like HOBt or Oxyma. These additives react with the activated intermediate to form an active ester that is less prone to oxazolone formation and subsequent racemization.[6]
Byproduct Removal White precipitate (DCU) contaminates product.Cause: Dicyclohexylurea (DCU) is the insoluble byproduct of DCC. Solution: After the reaction, dilute with a solvent in which DCU is poorly soluble (e.g., dichloromethane, ethyl acetate) and remove it by filtration. If using water-soluble EDCI, the resulting urea can be removed during an aqueous workup.
Yield Low conversion to product.Cause: Incomplete activation of the carboxylic acid. Solution: Ensure anhydrous conditions, as water will consume the carbodiimide. Use a suitable aprotic solvent like DMF or CH₂Cl₂.

Section 3: Purification & Prevention Strategies

Q: How can I effectively remove unreacted fatty acid from my N-acyl amino acid product?

A: This separation can be challenging due to similar polarities but is readily achieved by exploiting the difference in acidity between the two molecules. The N-acyl amino acid product has a carboxylic acid pKa (~3-4), while the unreacted fatty acid has a pKa of ~4-5.

pH-Based Extraction:

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Wash with a mildly basic aqueous solution (e.g., a saturated solution of sodium bicarbonate, pH ~8.1). The more acidic N-acyl amino acid will be preferentially deprotonated and move into the aqueous layer, while the less acidic fatty acid remains in the organic layer.

  • Separate the layers.

  • Acidify the aqueous layer with HCl to a pH of ~2 to re-protonate your product, causing it to precipitate or allowing it to be extracted back into an organic solvent.

Protocol 2: General Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid products if a suitable solvent system can be found.

  • Solvent Selection: Choose a solvent in which your N-acyl amino acid product is soluble at high temperatures but poorly soluble at low temperatures. Common systems include ethanol/water, acetone/hexane, or ethyl acetate.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve your crude product.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Impurities should ideally remain in the solvent (the "mother liquor").

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

G cluster_0 Purification Workflow start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool Solution dissolve->cool crystallize Crystals Form, Impurities in Solution cool->crystallize filtrate Isolate Crystals via Filtration crystallize->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry pure Pure N-Acyl Amino Acid dry->pure

Caption: Workflow for purification by recrystallization.

Table: Key Strategies to Minimize Racemization
StrategyMechanism / Rationale
Low Temperature Reduces the rate of all reactions, including oxazolone formation and proton abstraction. Maintain reactions at 0 °C or below.
Choice of Base Use a sterically hindered, weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a strong, unhindered base like triethylamine (TEA).[6] This disfavors abstraction of the α-proton.
Coupling Additives Additives like HOBt or Oxyma intercept the activated species to form active esters, which are less prone to cyclizing into the racemization-prone oxazolone.[6]
Minimize Reaction Time The longer the activated species exists, the greater the opportunity for racemization. Monitor the reaction and work it up promptly upon completion.

References

  • Chemical Journal of Chinese Universities. (1990). A New Method for the Synthesis of 5(4H)-Oxazolones from N-Acyl-a-Amiho Acids. [Link]

  • PNAS. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. [Link]

  • Springer. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. [Link]

  • Google P
  • International Journal of ChemTech Research. (2011). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. [Link]

  • Google Patents. (n.d.). US6080887A - Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids.
  • Google Patents. (n.d.). US4602096A - Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids.
  • PMC. (n.d.). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. [Link]

  • Wikipedia. (2020). Schotten–Baumann reaction. [Link]

  • Thieme. (n.d.). 7.4 Racemization Assays. [Link]

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

  • MDPI. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

  • Journal of Electronics and Information Technology. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. [Link]

  • ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • ResearchGate. (2026). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

  • Journal of the Chemical Society, Faraday Transactions. (2022). Phase diagrams of mixtures of diastereomeric salts of N-acyl amino acid-type surfactants and separation of enantiomers. [Link]

  • PMC. (2022). Elucidating N-acyl amino acids as a model protoamphiphilic system. [Link]

  • ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • BeVital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. [Link]

  • Thieme. (n.d.). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • PMC. (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

  • ACS Publications. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • ACS Publications. (2023). Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. [Link]

Sources

Optimization

Technical Support Center: Optimizing Amidation of Dicarboxylic Anhydrides

Welcome to the advanced technical support center for the amidation of cyclic dicarboxylic anhydrides (e.g., succinic, phthalic, and maleic anhydrides). As a Senior Application Scientist, I have designed this guide to hel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the amidation of cyclic dicarboxylic anhydrides (e.g., succinic, phthalic, and maleic anhydrides). As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the thermodynamic, kinetic, and mechanistic challenges inherent in these reactions.

The amidation of cyclic anhydrides is not a single-step process; it is a bifurcated pathway governed by precise reaction conditions. Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, quantitative data matrices, and self-validating protocols designed to ensure high-fidelity synthesis.

Mechanistic Workflow: The Amidation Pathway

AmidationMechanisms Anhydride Cyclic Anhydride (Electrophile) AmicAcid Amic Acid (Kinetic Product) Anhydride->AmicAcid + Amine 20-80°C (Fast) DiAcid Dicarboxylic Acid (Hydrolysis Byproduct) Anhydride->DiAcid + H2O Moisture Contamination Amine Primary Amine (Nucleophile) Amine->AmicAcid Imide Cyclic Imide (Thermodynamic Product) AmicAcid->Imide >120°C or Ac2O Dehydration (Slow)

Caption: Reaction pathways for the amidation of cyclic dicarboxylic anhydrides.

Troubleshooting & FAQs

Q1: Why am I getting a high percentage of dicarboxylic acid instead of my target amic acid? Causality & Solution: Cyclic anhydrides, particularly succinic anhydride, are highly sensitive to moisture and undergo rapid exothermic hydrolysis. For example, succinic anhydride has a hydrolysis half-life of approximately 4.3 minutes at 25 °C in the presence of water[1]. Water acts as a competing nucleophile against your amine, irreversibly opening the ring to form succinic acid. Actionable Fix: Ensure strictly anhydrous conditions. Dry your solvents over activated molecular sieves and store anhydrides in a desiccated environment[1]. If utilizing organic bases like triethylamine, distill them over calcium hydride prior to use.

Q2: My goal is to isolate the monoamide (amic acid), but I am observing significant cyclic imide formation. How do I arrest the reaction at the ring-opening stage? Causality & Solution: The amidation of a cyclic anhydride occurs in two distinct thermodynamic stages. The initial nucleophilic attack by the amine to form the amic acid (monoamide) is kinetically favored and occurs rapidly near room temperature[2]. The subsequent dehydrative cyclization to the imide requires high activation energy. Actionable Fix: Implement strict kinetic control. Keep the reaction temperature between 20 °C and 80 °C. For instance, reacting oleyl amine with succinic anhydride at 60–80 °C for less than 1 hour yields exclusively the amic acid, whereas heating the mixture to 120–140 °C forces the thermodynamic cyclization to the imide[3].

Q3: I am using DMF as a solvent for the amidation of an anhydride copolymer at 130 °C, but NMR shows unexpected side products. What is happening? Causality & Solution: While N,N-Dimethylformamide (DMF) is widely used to solvate anhydride polymers, it is not entirely inert at elevated temperatures. When heated between 130–160 °C, DMF decomposes to generate dimethylamine in situ[4]. This secondary amine acts as a highly reactive nucleophile, attacking the anhydride units and forming undesired dimethyl-amic acid defects along your polymer backbone[4]. Actionable Fix: If your protocol requires temperatures above 100 °C, switch to a thermally stable polar aprotic solvent such as 1,4-dioxane or N-methyl-2-pyrrolidone (NMP), which show only minor hydrolysis and no amine generation under identical conditions[4].

Q4: How can I efficiently drive the cyclization of phthalic amic acid to phthalimide without using excessive thermal energy? Causality & Solution: Relying solely on thermal dehydration to form imides often requires temperatures exceeding 150 °C, which can degrade sensitive functional groups. Chemical dehydration lowers the activation barrier significantly. Treatment of the amic acid with acetic anhydride and a catalytic base (like anhydrous sodium acetate) promotes the formation of a mixed anhydride intermediate. This intermediate is highly susceptible to intramolecular nucleophilic attack by the adjacent amide nitrogen, rapidly yielding the cyclic imide[5]. Actionable Fix: Reflux the isolated amic acid in acetic anhydride with 0.1 equivalents of anhydrous sodium acetate for 4 hours, then precipitate the pure imide in cold water[5].

Quantitative Optimization Matrix

To facilitate rapid experimental design, the following table summarizes the optimized parameters required to selectively drive the reaction toward either the amic acid or the cyclic imide.

Target ProductAnhydride TypeAmine TypeSolventTemp (°C)TimeDehydrating AgentExpected Yield
Amic Acid SuccinicPrimary (e.g., Oleyl)Dodecane / EtOAc60–80< 1 hNone (Kinetic Control)>90%
Cyclic Imide SuccinicPrimary (e.g., Oleyl)Dodecane120–14021–25 hNone (Thermal)80–85%
Cyclic Imide PhthalicPrimary (e.g., Glycinamide)Acetic Anhydride130 (Reflux)4 hNaOAc (Chemical)85–95%
Amic Acid MaleicAliphatic / Polymeric1,4-Dioxane20–502–4 hNone (Kinetic Control)>90%
Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning diagnostic checkpoints are built into the methodology to ensure the chemical transformation is proceeding as intended.

Protocol A: Chemoselective Synthesis of Succinamic Acid (Kinetic Control)

Objective: Isolate the ring-opened monoamide without over-progression to the imide.

  • Preparation: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 equivalent of succinic anhydride in anhydrous ethyl acetate (or dodecane for lipophilic amines)[3].

    • Causality Check: Using an anhydrous, non-nucleophilic solvent prevents the competitive hydrolysis of the highly moisture-sensitive succinic anhydride[1].

  • Amine Addition: Cool the flask to 0 °C using an ice bath. Dissolve 1.0 equivalent of the primary amine in the same solvent and add it dropwise via an addition funnel over 30 minutes.

    • Causality Check: The ring-opening nucleophilic attack is highly exothermic. Dropwise addition at 0 °C prevents localized heating that could trigger premature cyclization or thermal degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (or up to 60 °C maximum) for 1 hour[3].

  • Self-Validation Checkpoint (FTIR): Take a small aliquot and analyze via FTIR. The reaction is complete when the characteristic anhydride C=O asymmetric/symmetric stretches (~1860 and ~1780 cm⁻¹) completely disappear, replaced by a broad carboxylic acid O-H stretch (~3300–2500 cm⁻¹) and strong Amide I/II bands (~1650 and ~1550 cm⁻¹).

  • Isolation: Filter the precipitated amic acid under vacuum, wash with cold solvent, and dry under high vacuum.

Protocol B: Dehydrative Cyclization to Phthalimide (Thermodynamic/Chemical Control)

Objective: Convert an isolated amic acid into a cyclic imide using chemical dehydration.

  • Activation: Suspend 0.01 mol of the previously synthesized phthalic amic acid in 20 mL of acetic anhydride[5].

  • Catalysis: Add 0.001 mol (10 mol%) of anhydrous sodium acetate to the suspension[5].

    • Causality Check: The acetate ion acts as a mild base, deprotonating the carboxylic acid to form a carboxylate. This carboxylate attacks acetic anhydride to form a highly reactive mixed anhydride, which perfectly positions the molecule for intramolecular attack by the amide nitrogen.

  • Cyclization: Reflux the mixture with vigorous stirring for 4 hours[5]. The suspension will typically transition into a homogenous solution as the cyclic imide forms and dissolves.

  • Self-Validation Checkpoint (TLC/NMR): Monitor the reaction by TLC. Upon completion, ¹H NMR should show the complete disappearance of the highly deshielded carboxylic acid proton (>10 ppm) and the amide N-H proton, confirming ring closure.

  • Precipitation: Cool the homogenous solution to room temperature, then pour it slowly into an excess of vigorously stirred cold distilled water[5].

    • Causality Check: The cold water quenches and hydrolyzes the excess acetic anhydride into water-soluble acetic acid, forcing the highly hydrophobic cyclic imide to crash out of solution as a pure precipitate.

  • Isolation: Filter the precipitate, wash thoroughly with distilled water to remove trace acetic acid, and purify via column chromatography (e.g., CHCl₃-MeOH 49:1) if necessary[5].

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chiral HPLC for Phenylethylamine Enantiomers

Welcome to the Technical Support Center for chiral chromatography. The enantiomeric separation of primary aralkylamines, specifically 1-phenylethylamine (PEA), presents unique chromatographic challenges due to the basici...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral chromatography. The enantiomeric separation of primary aralkylamines, specifically 1-phenylethylamine (PEA), presents unique chromatographic challenges due to the basicity of the primary amine group. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to achieve baseline resolution.

Mechanistic Foundations of PEA Separation

To troubleshoot effectively, one must understand the causality behind the separation mechanisms. PEA is typically resolved using one of two primary Chiral Stationary Phases (CSPs)[1]:

  • Crown Ether CSPs (e.g., CROWNPAK CR): The chiral recognition relies on host-guest inclusion complexation. The cavity of the chiral crown ether specifically encapsulates primary amines. Crucial Causality: This mechanism strictly requires the primary amine to be fully protonated ( −NH3+​ ). If the mobile phase pH is too high, the neutral amine cannot form the necessary hydrogen bonds with the ether oxygens, resulting in co-elution[2][3].

  • Polysaccharide CSPs (e.g., CHIRALPAK IA/IB, CHIRALCEL OD): Separation is driven by hydrogen bonding, dipole-dipole, and π−π interactions with the derivatized cellulose or amylose backbone. Crucial Causality: The silica support contains residual surface silanols. The basic amine group of PEA strongly interacts with these acidic silanols via secondary ion-exchange mechanisms, causing severe peak tailing. A basic additive is mandatory to competitively mask these sites[4][5].

Quantitative Comparison of CSPs for Phenylethylamine

Table 1: Operational Parameters and Characteristics for PEA Chiral Separation

ParameterCrown Ether CSPsPolysaccharide CSPs
Primary Mechanism Host-guest inclusion complexationH-bonding, π−π , dipole interactions
Mobile Phase Type Aqueous / Acidic (Reversed-Phase mode)Normal-Phase (Hexane/IPA) or Polar Organic
Required Modifier Strong acid (e.g., HClO4​ , pH < 2.0)Basic additive (e.g., 0.1% Diethylamine)
Temperature Effect Lower temp (0-10°C) drastically improves Rs​ Standard temp (20-25°C) is usually sufficient
Sample Derivatization Not required (direct separation)Not required (but NBD-derivatization possible)
Typical Elution Order D-enantiomer usually elutes first (on CR(+))Varies based on specific polymer derivative

Troubleshooting FAQs

Q1: I am using a Polysaccharide CSP (Chiralcel OD-H) under normal-phase conditions, but my PEA peaks are severely tailing. How do I fix this? A1: Peak tailing for primary amines on polysaccharide columns is almost always caused by non-specific interactions between the basic amine of PEA and unendcapped residual silanols on the silica matrix[4]. Resolution: Add 0.1% (v/v) of a basic modifier, such as Diethylamine (DEA) or ethanolamine, to your mobile phase (e.g., Hexane/Isopropanol 90:10). The DEA competitively binds to the acidic silanols, masking them from the PEA analyte and restoring sharp, symmetrical peaks[4][5].

Q2: My PEA enantiomers are co-eluting as a single broad peak on a Crown Ether column. What is the root cause? A2: Co-elution on a crown ether phase indicates a failure of the inclusion complexation. This happens when the primary amine is not fully protonated. Resolution: Verify the pH of your mobile phase. It must be highly acidic (pH < 2.0). Switch to an aqueous mobile phase containing perchloric acid ( HClO4​ ) at pH 1.0 to 1.5. Perchloric acid is preferred because the perchlorate counter-ion ( ClO4−​ ) is weakly coordinating and does not compete with the protonated amine for the crown ether cavity[2][3].

Q3: How does column temperature influence the resolution ( Rs​ ) of PEA? A3: Chiral recognition is a thermodynamically driven process. For Crown Ether columns, the transient diastereomeric complexes formed between the protonated amine and the chiral selector are stabilized at lower temperatures. Resolution: If you have partial separation at 25°C, lower the column compartment temperature to 10°C or even 0°C. This enthalpy-driven stabilization will significantly increase the retention factor ( k′ ) and enantioselectivity ( α ), leading to baseline resolution[3].

Q4: Can I flush my coated polysaccharide column with pure strong solvents like Chloroform or Ethyl Acetate to remove impurities? A4: No. Traditional coated polysaccharide CSPs (like OD-H or AD-H) are physically coated onto the silica. Strong solvents will dissolve and strip the chiral polymer off the silica support, permanently destroying the column[5]. Resolution: Only use immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC) if your sample matrix requires strong organic solvents. For coated columns, strictly adhere to alkane/alcohol mixtures.

Standardized Experimental Protocols

Protocol A: Optimized Workflow for Crown Ether CSPs
  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid ( HClO4​ ) adjusted to pH 1.5. Add 10-15% Methanol if necessary to elute highly retained impurities. Filter through a 0.22 μm membrane.

  • System Equilibration: Flush the HPLC system with the mobile phase at 0.4 mL/min. Ensure the column oven is set to 10°C to maximize complexation thermodynamics.

  • Sample Preparation: Dissolve the racemic PEA sample in the mobile phase to a concentration of 1 mg/mL. Self-Validating Step: Injecting the sample dissolved directly in the acidic mobile phase prevents local pH shifts that could deprotonate the amine during injection, ensuring consistent peak shape.

  • Analysis: Inject 2-5 μL . Monitor UV absorbance at 210 nm.

Protocol B: Optimized Workflow for Polysaccharide CSPs
  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA). Caution: Do not exceed 0.5% DEA to prevent silica dissolution over time.

  • System Equilibration: Set flow rate to 1.0 mL/min. Set column temperature to 25°C. Equilibrate until the baseline is completely stable (usually 10-15 column volumes).

  • Sample Preparation: Dissolve PEA in the Hexane/IPA (90:10) mobile phase.

  • Analysis: Inject 5 μL . Monitor at 254 nm or 210 nm. Self-Validating Step: Evaluate peak symmetry of the first injection; if the tailing factor remains > 1.5, the DEA may have degraded or evaporated. Verify DEA freshness and remake the mobile phase if necessary.

Troubleshooting Visualization

G Start Issue: Peak Tailing or Co-elution of PEA Enantiomers CSP_Check Identify Chiral Stationary Phase (CSP) Start->CSP_Check Crown Crown Ether CSP (e.g., CR(+)) CSP_Check->Crown Poly Polysaccharide CSP (e.g., OD-H, AD-H) CSP_Check->Poly Check_pH Is Mobile Phase pH < 2.0? Crown->Check_pH Check_Add Is Basic Additive Present? Poly->Check_Add Fix_pH Add Perchloric Acid (HClO4) to protonate primary amine Check_pH->Fix_pH No Temp Optimize Temperature (Lower T = Better Resolution) Check_pH->Temp Yes Fix_pH->Temp Fix_Add Add 0.1% Diethylamine (DEA) to mask residual silanols Check_Add->Fix_Add No Check_Add->Temp Yes Fix_Add->Temp Success Baseline Enantiomeric Resolution Achieved Temp->Success

Figure 1: Decision-tree workflow for troubleshooting phenylethylamine chiral HPLC separations.

References

  • [1] Performance comparison of chiral stationary phases in the enantiomeric separation of 1-arylethylamines by HPLC. J-Stage.

  • [2] Enantiomer Separation by Chiral Crown Ether Stationary Phases. ResearchGate.

  • [3] Technical Support Center: Chiral Separation of 2,4-Pentanediamine by HPLC. Benchchem.

  • [4] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate.

  • [5] Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. NIH.

Sources

Optimization

Technical Support Center: LC-MS/MS Analysis of N-Acyl Amino Acids

Welcome to the Technical Support Center for the mass spectrometric analysis of N-acyl amino acids (NAAs). As endogenous bioactive lipids regulated by enzymes like PM20D1 and FAAH[1], NAAs play critical roles in metabolis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the mass spectrometric analysis of N-acyl amino acids (NAAs). As endogenous bioactive lipids regulated by enzymes like PM20D1 and FAAH[1], NAAs play critical roles in metabolism, nociception, and inflammation[2]. However, their amphiphilic nature—comprising a hydrophobic fatty acyl chain and a hydrophilic amino acid headgroup—presents unique analytical challenges.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols, mechanistic insights into fragmentation, and advanced troubleshooting logic.

Analytical Workflow & Mechanistic Principles

To successfully detect and quantify NAAs, the analytical workflow must account for the chemical stability of the amide bond and the ionization bias of the carboxylic acid group.

NAA_Workflow Sample Biological Sample (Tissue/Plasma) Extraction Lipid Extraction (ACN:MeOH:H2O) Sample->Extraction Deriv Chemical Derivatization (Optional: DMED) Extraction->Deriv Enhance sensitivity LC Chromatographic Separation (CSH C18 Column) Extraction->LC Direct analysis Deriv->LC MS Tandem Mass Spectrometry (ESI- or ESI+ QQQ/Q-TOF) LC->MS Eluent Data Data Analysis (MRM / Molecular Networking) MS->Data Spectra

Workflow for N-acyl amino acid extraction and LC-MS/MS analysis.

The Causality of Fragmentation

The fragmentation behavior of NAAs is highly dependent on the electrospray ionization (ESI) polarity:

  • Negative Ion Mode (ESI-): This is the preferred mode for NAA analysis. The free carboxylic acid group on the amino acid moiety acts as a potent charge sink, readily deprotonating to yield a strong [M−H]− precursor ion. During collision-induced dissociation (CID), cleavage of the amide bond typically yields the deprotonated amino acid fragment (e.g., m/z 74.0 for glycine) or the fatty acid carboxylate [RCOO]− [3].

  • Positive Ion Mode (ESI+): Protonation generally occurs on the amide nitrogen. CID drives the cleavage of the amide bond, yielding strong protonated amino acid products (e.g., m/z 90 for alanine, m/z 106 for serine). In some cases, such as with N-arachidonoyl glycine, the charge is retained on the fatty acid core, yielding acylium ions (e.g., m/z 287)[4].

Quantitative Fragmentation Summary

The following table summarizes the diagnostic quantitative data required to build Multiple Reaction Monitoring (MRM) methods for common NAAs[3][4].

N-Acyl Amino AcidPrecursor IonIonization ModeDiagnostic Product IonStructural Origin of Fragment
N-Arachidonoyl Glycine m/z 360.3 [M−H]− ESI-m/z 74.0Deprotonated glycine
N-Arachidonoyl Glycine m/z 362.3 [M+H]+ ESI+m/z 287.2Arachidonoyl core (charge retained)
N-Oleoyl Phenylalanine m/z 428.3 [M−H]− ESI-m/z 164.1Deprotonated phenylalanine
N-Palmitoyl Glutamic Acid m/z 398.3 [M−H]− ESI-m/z 255.0Palmitate carboxylate [RCOO]−
N-Arachidonoyl Alanine m/z 376.3 [M+H]+ ESI+m/z 90.0Protonated alanine

Validated Experimental Protocols

To ensure a self-validating system, the following protocol incorporates internal standards prior to extraction, allowing you to independently verify extraction efficiency and correct for matrix-induced ion suppression.

Protocol: Targeted LC-QQQ Analysis of Endogenous NAAs

Phase 1: Sample Preparation & Extraction [1]

  • Spike Internal Standard: Aliquot 30 µL of plasma or 10 mg of tissue into a homogenization tube. Immediately spike with 10 µL of a stable isotope-labeled internal standard mix (e.g., C20:4-Gly-d8, 1 µM). Causality: Spiking before extraction controls for analyte loss during processing.

  • Solvent Addition: Add 160 µL of a 1:1 (v/v) Acetonitrile:Methanol mixture (for plasma) or 500 µL of 2:2:1 (v/v/v) Acetonitrile:Methanol:Water (for tissue). Causality: This specific solvent ratio effectively precipitates highly abundant proteins while maintaining the solubility of the amphiphilic NAAs.

  • Homogenization: Homogenize using a bead beater for 1 minute at 4°C.

  • Clarification: Centrifuge at 5,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and repeat the centrifugation to ensure complete removal of debris.

  • Transfer: Transfer the twice-clarified supernatant to an LC-MS autosampler vial.

Phase 2: LC-MS/MS Acquisition [1][5]

  • Chromatography: Inject 5 µL onto a Charged Surface Hybrid (CSH) C18 column (100 × 2.1 mm, 1.7 µm). Causality: CSH technology provides a slight positive surface charge, which significantly improves the peak shape and loading capacity for acidic lipids like NAAs without requiring ion-pairing reagents.

  • Mobile Phases:

    • Buffer A: Water containing 0.1% Formic Acid.

    • Buffer B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: Run a gradient from 25% B to 90% B over 8 minutes at a flow rate of 0.3 mL/min.

  • Detection: Operate the Triple Quadrupole (QQQ) in ESI- MRM mode using the transitions listed in the quantitative summary table.

Troubleshooting & FAQs

Q: I am detecting a peak with the correct m/z for N-oleoyl glutamine (C18:1-Gln), but my biological data doesn't make sense. Could it be an artifact?

A: You are likely encountering an isobaric interference. N-oleoyl glutamine (C18:1-Gln) and N-oleoyl lysine (C18:1-Lys) are isobaric at unit mass resolution (m/z ~409.3) and both fragment via the loss of their amino acid head group to yield an identical m/z 145.1 product ion[2]. Because they co-elute under standard reverse-phase conditions, a low-resolution QQQ cannot distinguish them.

Resolution: Follow the logic in the decision tree below. You must either utilize High-Resolution Mass Spectrometry (HRMS) to separate them by exact mass (409.31 vs 409.34) or significantly flatten your LC gradient to achieve chromatographic baseline resolution[2].

Isomer_Troubleshooting Issue Isobaric Interference (m/z ~409.3, Fragment m/z 145.1) CheckHRMS High-Resolution MS Available? Issue->CheckHRMS HRMS_Yes Separate by Exact Mass (Gln: 409.31 vs Lys: 409.34) CheckHRMS->HRMS_Yes Yes HRMS_No Optimize Chromatography CheckHRMS->HRMS_No No Grad Flatten LC Gradient (Use CSH C18 Column) HRMS_No->Grad

Decision tree for resolving isobaric N-acyl amino acid isomers.

Q: My diagnostic fragment ions (e.g., the amino acid product) are buried in noise, making quantification impossible. How can I improve sensitivity?

A: The amide bond in NAAs is highly stable. If your collision energy (CE) is too low, you will primarily see uninformative neutral losses (like H2​O or CO2​ from the carboxylic acid).

  • Titrate Collision Energy: Manually infuse a standard and ramp the CE from 10 eV to 40 eV. The optimal CE for amide bond cleavage is often higher than that required for ester bond cleavage in other lipids.

  • Chemical Derivatization: If endogenous levels are simply too low, consider derivatizing the carboxylic acid group with N,N-dimethylethylenediamine (DMED). This embeds a readily ionizable tertiary amine into the molecule, drastically improving ESI+ response and yielding highly characteristic, abundant fragment ions (e.g., m/z 72.081) that are ideal for molecular networking and trace quantification[5].

Q: I am seeing severe matrix effects (ion suppression) at the retention time of my target NAAs. How do I fix this?

A: Matrix effects occur when co-eluting endogenous compounds (like phospholipids) compete for charge droplets in the ESI source. Because NAAs elute in the same hydrophobic window as many complex lipids, direct extraction (ACN/MeOH) might not be clean enough for plasma or brain tissue. Resolution: Implement Solid Phase Extraction (SPE) prior to LC-MS. Use a mixed-mode anion exchange (MAX) cartridge. The carboxylic acid of the NAA will bind to the anion exchange resin at neutral pH, allowing you to wash away neutral lipids and zwitterionic phospholipids before eluting the NAAs with an acidic organic solvent.

References

  • Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor National Institutes of Health (NIH)[Link]

  • Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library Analytical Chemistry - ACS Publications[Link]

  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH eLife [Link]

  • Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception Proceedings of the National Academy of Sciences (PNAS)[Link]

Sources

Troubleshooting

purification strategies for N-acylated beta-amino acids

Welcome to the Technical Support Center for the purification of N-acylated β-amino acids. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes and standard protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-acylated β-amino acids. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes and standard protocols. Here, we explore the causality behind experimental choices.

β-amino acids possess unique physicochemical properties compared to their α-amino acid counterparts—specifically regarding their pKa values, cyclization pathways, and solubility profiles. Understanding these differences is the key to designing a self-validating, high-yield purification system.

Section 1: Purification Decision Matrix

Before beginning any purification, it is critical to map the workflow based on the crude mixture's solubility and the stereochemical requirements of your final product.

PurificationWorkflow Start Crude N-acylated β-amino acid Soluble Aqueous Solubility Profile? Start->Soluble LLE Liquid-Liquid Extraction (EtOAc/H2O, pH < 2.5) Soluble->LLE High Prep Direct Precipitation / Crystallization Soluble->Prep Low Chiral Chiral Purity Required? LLE->Chiral Prep->Chiral RPHPLC RP-HPLC (C18) 0.1% TFA Mobile Phase Chiral->RPHPLC No ChiralHPLC Chiral Stationary Phase HPLC / SFC Chiral->ChiralHPLC Yes Pure Purified N-acylated β-amino acid RPHPLC->Pure ChiralHPLC->Pure

Fig 1: Decision matrix for the purification of crude N-acylated β-amino acids.

Section 2: Physicochemical Properties & Chromatographic Implications

To troubleshoot purification effectively, we must first quantify the molecular behavior. N-acylation neutralizes the basicity of the amine, leaving the carboxylic acid as the primary ionizable group. The extra methylene (-CH2-) group in the β-amino acid backbone fundamentally alters its electronic environment.

PropertyN-Acetyl-α-AlanineN-Acetyl-β-AlanineChromatographic & Purification Implication
Carboxylic Acid pKa ~3.704.445[1]β-amino acids require a highly acidic mobile phase (pH < 2.5) to ensure full protonation during RP-HPLC.
Racemization Intermediate 5-membered oxazolone6-membered oxazinone[2]β-amino acids are significantly more resistant to base-catalyzed racemization during activation/acylation.
Physical State (Pure) Crystalline SolidWhite Crystalline Solid[3]Allows for separation from volatile acylating agents (like acetic acid) via high vacuum prior to chromatography.

Section 3: Core Methodologies

Protocol A: Reversed-Phase HPLC (RP-HPLC) for High-Purity Isolation

Mechanistic Rationale: The pKa of N-acetyl-β-alanine is 4.445[1]. If the mobile phase pH is near this value (e.g., pH 4.0), the molecule exists in a dynamic equilibrium between its protonated and deprotonated states, causing severe peak tailing. We use 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0, forcing >99% of the molecules into the neutral, protonated state.

  • Sample Preparation: Dissolve the crude N-acylated β-amino acid in a minimum volume of the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a standard C18 stationary phase (e.g., 250 x 21.2 mm, 5 µm for preparative scale).

  • Mobile Phase Setup:

    • Solvent A: Water + 0.1% TFA (v/v)

    • Solvent B: Acetonitrile + 0.1% TFA (v/v)

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 30 minutes. N-acylated β-amino acids are relatively polar; a shallow gradient ensures separation from closely eluting impurities (such as unreacted acylating agents or truncated peptides).

  • Detection & Collection: Monitor UV absorbance at 210–220 nm (amide bond absorption). Collect fractions and lyophilize immediately to prevent acid-catalyzed degradation over time.

Protocol B: Liquid-Liquid Extraction (LLE) & Crystallization

Mechanistic Rationale: For scalable bulk purification, LLE exploits the pH-dependent solubility of the carboxylic acid. At pH 8, the molecule is a highly water-soluble carboxylate salt. At pH 2, it is a neutral, organic-soluble acid.

  • Quenching: Quench the crude acylation reaction mixture with ice-cold deionized water.

  • Alkaline Wash (Self-Validating Step): Adjust the aqueous layer to pH 8.0–9.0 using saturated NaHCO3. Wash with Ethyl Acetate (EtOAc). Discard the organic layer—this safely removes neutral organic impurities while your product remains trapped in the aqueous layer as a salt.

  • Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The N-acylated β-amino acid will protonate, losing its aqueous solubility.

  • Extraction: Extract the acidic aqueous layer three times with EtOAc.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the resulting solid from a binary solvent system (e.g., EtOAc and Hexanes) to yield the pure white crystalline solid[3].

Section 4: Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing and split peaks on my RP-HPLC chromatogram. How do I fix this? A1: This is a classic symptom of partial ionization. Because the pKa of an N-acylated β-amino acid is approximately 4.445[1], using a weak acid modifier like 0.1% formic acid (pH ~2.7) may not sufficiently suppress ionization. Solution: Switch your mobile phase modifier to 0.1% TFA (pH ~2.0) or 0.1% Phosphoric acid (if MS compatibility is not required). This ensures the carboxylic acid remains fully protonated, yielding sharp, symmetrical peaks.

Q2: Is racemization a major concern during the purification of chiral N-acylated β-amino acids? A2: It is significantly less of a concern than with α-amino acids. During activation or under harsh basic conditions, α-amino acids readily form 5-membered oxazolones, which rapidly lose their α-proton and racemize. In contrast, β-amino acids form 6-membered oxazinones[2]. The formation of this 6-membered ring is kinetically less favorable, and the resulting oxazinone is much more stereochemically stable. However, prolonged exposure to strong bases or high heat during concentration should still be minimized.

Q3: My product is co-eluting with the unreacted acylating agent (e.g., acetic acid from acetic anhydride). How can I separate them? A3: Acetic acid and N-acetyl-β-amino acids have similar polarities on a C18 column. Instead of relying solely on chromatography, utilize high-vacuum evaporation or lyophilization prior to HPLC. Acetic acid is volatile, whereas the N-acylated β-amino acid is a crystalline solid[3]. Alternatively, during LLE (Protocol B), extensive washing of the organic layer with brine can help partition residual acetic acid into the aqueous phase.

Q4: Can I separate the enantiomers of a chiral N-acylated β-amino acid using standard RP-HPLC? A4: No. Standard C18 columns cannot resolve enantiomers. You must use a Chiral Stationary Phase (CSP). Ligand exchange CSPs (often utilizing Cu(II) complexes) or polysaccharide-based chiral columns are highly effective for β-amino acids. The chromatographic resolution behaviors are heavily dependent on the organic modifier concentration and column temperature[4].

Section 5: References

  • Liquid chromatographic separation of the enantiomers of beta-amino acids on a ligand exchange chiral stationary phase Source: PubMed / Biomed Chromatogr URL:

  • N-Acetyl-beta-alanine - Physico-chemical Properties Source: ChemBK URL:

  • C–H Functionalization in the Synthesis of Amino Acids and Peptides Source: ResearchGate URL:

  • Cas 3025-95-4, AC-BETA-ALA-OH Source: LookChem URL:

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 1-Phenylethylamine Derivatives

Welcome to the technical support center for the chiral resolution of 1-phenylethylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 1-phenylethylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these critical chiral building blocks. As the biological activity of many pharmaceuticals resides in a single enantiomer, achieving high enantiopuric products is paramount.[1][2][3] This center provides field-proven insights, troubleshooting guides, and detailed protocols to enhance the success of your resolution experiments.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common questions encountered during the resolution process.

Q1: What is the fundamental principle of resolving 1-phenylethylamine derivatives via diastereomeric salt formation?

A1: This classical resolution technique hinges on the reaction of a racemic amine (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure chiral acid, known as a resolving agent.[1][4][5] This acid-base reaction forms a pair of diastereomeric salts (e.g., R-amine/S-acid and S-amine/S-acid).

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most critically, different solubilities in a specific solvent.[4][5][6] This solubility difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution, enabling its isolation by filtration.[1][5] Subsequently, the pure amine enantiomer is liberated from the isolated salt by treatment with a base.[4][7]

Q2: How do I select the right chiral resolving agent for my 1-phenylethylamine derivative?

A2: The selection of a resolving agent is a critical decision that significantly impacts the efficiency of the resolution.[4] While the optimal choice can be substrate-dependent and sometimes requires empirical screening, several common agents have proven effective for primary amines.[8][9] The goal is to form a diastereomeric salt pair with a substantial difference in solubility to facilitate clean separation.

Key factors to consider include the acidity (pKa) of the resolving agent, its structural rigidity, and cost.[1][4] A strong acid like (1S)-(+)-10-Camphorsulfonic acid can be particularly effective for less basic amines.[4]

Here is a comparative overview of commonly used resolving agents:

Resolving AgentStructureKey AdvantagesConsiderations
L-(+)-Tartaric Acid A C4-dicarboxylic acid with two chiral centers.[4]Readily available, inexpensive, widely documented, and often provides good results.[4][10]Its flexibility can sometimes lead to less predictable crystal packing.
(S)-(-)-Mandelic Acid An α-hydroxy carboxylic acid with one chiral center.[4]Often provides high enantiomeric excess, sometimes in a single crystallization step.[4]Generally more expensive than tartaric acid.
(1S)-(+)-10-Camphorsulfonic Acid A sulfonic acid with a rigid bicyclic structure.[4]Strong acid (pKa ≈ -1.5), useful for weakly basic amines; rigid structure can promote excellent crystal packing.[4]Higher cost and molecular weight.
(-)-Camphoric Acid A bicyclic dicarboxylic acid derived from camphor.[1]The rigid structure can lead to well-defined crystal packing and high diastereoselectivity.[1]Less documented than tartaric or mandelic acid, may require more methods development.[1]
Q3: What is the importance of the solvent system in this process?

A3: The choice of solvent is as critical as the resolving agent. The ideal solvent system must create a significant solubility difference between the two diastereomeric salts.[11] One salt should be sparingly soluble, allowing it to crystallize, while the other remains dissolved in the mother liquor.

An inappropriate solvent can lead to several problems:

  • Low Yield: If both salts are too soluble.

  • Low Enantiomeric Purity: If both salts have similar, low solubilities, leading to co-precipitation.[11]

  • "Oiling Out": This occurs when the salt separates as a liquid phase instead of a crystalline solid, often because it is too soluble or the temperature is too high.[5][11]

A systematic solvent screen using various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and their aqueous mixtures) is highly recommended to identify the optimal conditions for your specific amine derivative and resolving agent pair.[5][12]

Q4: How is the enantiomeric excess (e.e.) determined after resolution?

A4: Determining the enantiomeric excess (e.e.) is the crucial final step to quantify the success of the resolution. The most powerful and widely used technique is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[13]

The principle involves passing the resolved amine through a column packed with a chiral material. The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes.[13] This leads to different retention times, allowing for their separation and quantification based on the area of their respective peaks in the chromatogram.[13]

The e.e. is calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 [13]

Other methods include gas chromatography (GC) with a chiral column, and Nuclear Magnetic Resonance (NMR) using chiral shift reagents or solvating agents.[14]

Section 2: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This guide addresses common issues in a question-and-answer format.

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Low Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) 1. Inappropriate Solvent System: The solubility difference between the diastereomeric salts is insufficient.[11] 2. Co-precipitation: The cooling rate is too fast, or the solution is too concentrated (high supersaturation), causing the more soluble diastereomer to crash out with the desired one.[5][11] 3. Inadequate Molar Ratio: The ratio of resolving agent to amine may not be optimal. Molar ratios greater than 1.5 can sometimes improve purity.[10] 4. Impurities: The starting racemic amine contains impurities that interfere with crystallization.[11]Solution: 1. Perform a Solvent Screen: Systematically test different solvents and solvent mixtures to maximize the solubility differential.[5] 2. Optimize Crystallization: Employ a slower, controlled cooling profile. Reduce the initial concentration. Slower cooling allows for more selective crystallization based on thermodynamic solubility rather than kinetic precipitation.[5][11] 3. Recrystallize: Perform one or more recrystallizations of the isolated salt. Each step will further enrich the less soluble diastereomer.[5] 4. Purify Starting Material: Ensure the racemic amine is of high purity before starting the resolution.
"Oiling Out" Instead of Crystallization 1. High Solubility: The diastereomeric salt is too soluble in the chosen solvent at the crystallization temperature.[11] 2. High Concentration: The initial concentration of the salt is too high, exceeding the metastable zone width.[5] 3. Rapid Cooling: The solution is cooled too quickly, preventing the ordered molecular arrangement required for crystal lattice formation.[5]Solution: 1. Adjust Solvent System: Add an anti-solvent (a solvent in which the salt is less soluble) or switch to a less-solubilizing solvent system. 2. Reduce Concentration: Add more solvent to the mixture.[5] 3. Slow Down Cooling: Use a programmable bath or insulate the flask to ensure a gradual temperature decrease.[5] 4. Use Seeding: Add a few seed crystals of the desired diastereomeric salt to a supersaturated solution to provide a template for ordered crystal growth.[5]
Low Yield of Crystalline Salt 1. High Solubility: The desired diastereomeric salt is too soluble in the mother liquor, even at low temperatures. 2. Insufficient Resolving Agent: Not enough resolving agent was used to precipitate the desired amount of the amine enantiomer. 3. Kinetic vs. Thermodynamic Control: Crystallization time might be too short. Some systems require longer equilibration times to reach maximum yield.Solution: 1. Change Solvent: Switch to a solvent system where the desired salt is less soluble. 2. Optimize Molar Ratio: Experiment with the stoichiometry. While a 0.5 equivalent of resolving agent is common for a 50% theoretical yield, this may need adjustment. 3. Increase Concentration/Reduce Volume: Carefully concentrate the solution by slow evaporation to induce further crystallization. 4. Extend Crystallization Time: Allow the mixture to stir at the final temperature for a longer period (e.g., overnight).
Difficulty Liberating Free Amine 1. Incomplete Basification: The pH was not raised sufficiently to deprotonate the amine salt completely. 2. Emulsion Formation: Emulsions can form during the aqueous workup and extraction, making layer separation difficult. 3. Amine Solubility: The free amine has some solubility in the aqueous layer, leading to loss during extraction.Solution: 1. Ensure Sufficient Base: Add a base like NaOH or KOH solution dropwise while monitoring with pH paper or a meter until the aqueous layer is strongly basic (pH > 10).[7] 2. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. 3. Thorough Extraction: Perform multiple extractions (e.g., 3 times) with a suitable organic solvent (like diethyl ether or dichloromethane) to ensure complete recovery of the amine from the aqueous phase.[4][7]

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments and may require optimization for specific 1-phenylethylamine derivatives.

Protocol 1: Diastereomeric Salt Resolution of (±)-1-Phenylethylamine with (S)-(-)-Mandelic Acid

This protocol details a classic resolution procedure.

Materials:

  • (±)-1-phenylethylamine

  • (S)-(-)-Mandelic acid

  • Methanol

  • Standard laboratory glassware (Erlenmeyer flask, filtration apparatus)

Procedure:

  • Salt Formation: In an Erlenmeyer flask, dissolve (S)-(-)-Mandelic acid in hot methanol.

  • In a separate container, dissolve an equimolar amount of (±)-1-phenylethylamine in a minimum amount of methanol.

  • Slowly add the amine solution to the hot mandelic acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. You may observe the formation of crystals. To maximize yield, the flask can then be placed in an ice bath or refrigerator for several hours.

  • Isolation: Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold methanol to remove any adhering mother liquor.

  • Drying: Dry the crystalline diastereomeric salt under vacuum. This solid is enriched in the (R)-1-phenylethylamine-(S)-mandelate salt.

Protocol 2: Liberation of the Enantiopure Amine from the Diastereomeric Salt

This protocol describes how to recover the free amine from the isolated salt.

Materials:

  • Dried diastereomeric salt from Protocol 1

  • 2 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Dissolution & Basification: Suspend the diastereomeric salt in a mixture of water and diethyl ether in a separatory funnel.[7]

  • Add 2 M NaOH solution dropwise with shaking until the aqueous layer is basic (pH > 10) and all solids have dissolved.[7] This neutralizes the mandelic acid and liberates the free amine into the organic layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh portions of diethyl ether to ensure complete recovery of the amine.[4][7]

  • Washing & Drying: Combine all organic extracts and wash them once with brine. Dry the combined organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the resolved, enantiomerically enriched 1-phenylethylamine.[4]

Protocol 3: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

This is a general guideline for analyzing the final product.

Materials:

  • Resolved amine sample from Protocol 2

  • Racemic standard of the amine

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of your resolved amine sample in the mobile phase. Prepare a similar solution of the racemic standard.

  • Method Development: If a method is not already established, develop one by injecting the racemic standard. The goal is to achieve baseline separation of the two enantiomer peaks. This involves optimizing the mobile phase composition (ratio of solvents like hexane/isopropanol) and flow rate.

  • Analysis: Inject the racemic standard to identify the retention times of both enantiomers.

  • Inject your resolved amine sample using the same method.

  • Quantification: Integrate the peak areas for the two enantiomers in your sample's chromatogram.

  • Calculation: Use the peak areas to calculate the enantiomeric excess (e.e.) as described in FAQ Q4.[13]

Section 4: Visual Guides

Diagram 1: Workflow for Chiral Resolution

G Racemic Racemic Mixture (R-Amine & S-Amine) Agent Add Chiral Resolving Agent (S-Acid) Racemic->Agent Salts Formation of Diastereomeric Salts (R-Amine:S-Acid & S-Amine:S-Acid) Agent->Salts Solvent Dissolve in Optimal Solvent Salts->Solvent Crystallize Induce Crystallization (e.g., Controlled Cooling) Solvent->Crystallize Filter Filtration Crystallize->Filter Solid Solid Phase: Enriched in Less Soluble Salt (e.g., R-Amine:S-Acid) Filter->Solid Isolate Solid Liquor Mother Liquor: Enriched in More Soluble Salt (e.g., S-Amine:S-Acid) Filter->Liquor Collect Filtrate Liberate Liberate Free Amine (Base Wash) Solid->Liberate Pure Pure Enantiomer (R-Amine) Liberate->Pure Analyze Analyze Purity (Chiral HPLC) Pure->Analyze

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Diagram 2: Principle of Diastereomeric Salt Formation

G cluster_products Products: Diastereomeric Salts (Separable) Racemic Racemic Amine (R-Amine + S-Amine) Plus + Acid Chiral Acid (S-Acid) Salt1 Salt 1 (R-Amine : S-Acid) Plus->Salt1 Salt2 Salt 2 (S-Amine : S-Acid) Plus->Salt2 note Different Physical Properties (e.g., Solubility) Salt1->note Salt2->note

Caption: Logical relationship in diastereomeric salt resolution.

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC.
  • Technical Support Center: Scaling Up Chiral Resolution of Amines. Benchchem.
  • Troubleshooting diastereomeric salt crystalliz
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix.
  • Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation.
  • Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid. Benchchem.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiral Resolution.
  • A Technical Guide to the Research Applications of Chiral Phenylethylamines. Benchchem.
  • Determination of enantiomeric excess.
  • Selecting chiral acids for resolution of amines. Sciencemadness.org.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Compar
  • 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: Carbamoylpropanoic Acid Stability &amp; Troubleshooting

Welcome to the Analytical & Formulation Support Center. This guide is designed for researchers and drug development professionals working with carbamoylpropanoic acids —a structural class that primarily encompasses N -ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulation Support Center. This guide is designed for researchers and drug development professionals working with carbamoylpropanoic acids —a structural class that primarily encompasses N -carbamoyl- β -amino acids (e.g., N -carbamoyl- β -alanine, a pyrimidine degradation intermediate) and 3-carbamoylpropanoic acid derivatives (succinamic acids).

Because these molecules contain both a terminal carboxylic acid and a carbamoyl/amide nitrogen, they are highly susceptible to pH-driven degradation, cyclization, and enzymatic cleavage in solution. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you stabilize your formulations and validate your analytical data.

Mechanistic Insights: The Dual Nature of Carbamoylpropanoic Acids

Understanding why your compound is degrading is the first step to preventing it. The degradation of carbamoylpropanoic acids in aqueous solutions is highly bifurcated and dictated by pH, temperature, and buffer composition[1].

  • Acidic Conditions (Intramolecular Cyclization): At low pH, the terminal carboxylic acid becomes protonated, making it a prime target for intramolecular nucleophilic attack by the carbamoyl/amide nitrogen. For N -carbamoyl- β -alanine, this yields dihydrouracil[2]. For succinamic acid, the loss of water yields succinimide[3].

  • Basic Conditions (Intermolecular Hydrolysis): At high pH, intermolecular nucleophilic attack by hydroxide ions drives the hydrolysis of the amide/carbamoyl bond. N -carbamoyl- β -alanine degrades into β -alanine, CO2​ , and NH3​ [4], while succinamic acid hydrolyzes directly to succinic acid[5].

  • Biological Matrices: In plasma or cell lysates, N -carbamoyl- β -alanine is rapidly degraded by β -ureidopropionase (EC 3.5.1.6), a highly active zinc-dependent metalloenzyme[6].

G Substrate Carbamoylpropanoic Acids in Solution NCarb N-Carbamoyl-β-alanine (β-ureidopropionate) Substrate->NCarb Isomer Type 1 Succ 3-Carbamoylpropanoic acid (Succinamic acid) Substrate->Succ Isomer Type 2 DHU Dihydrouracil (Cyclization) NCarb->DHU Acidic pH (pH < 4) BAla β-Alanine + CO2 + NH3 (Hydrolysis) NCarb->BAla Basic pH or Enzymatic (β-ureidopropionase) SuccImi Succinimide (Cyclization) Succ->SuccImi Heat / Mild Acid SuccAcid Succinic Acid + NH3 (Hydrolysis) Succ->SuccAcid Strong Base (pH > 10) SuccImi->SuccAcid Further Hydrolysis

Chemical degradation pathways of carbamoylpropanoic acids in aqueous solutions.

Quantitative Stability Data

Use the following baseline kinetic data to anticipate the primary degradation pathways of your specific derivative during experimental design.

CompoundpHPrimary Degradation PathwayPrimary ProductAppx. Half-Life ( 25∘C )Mass Shift (LC-MS)
N -Carbamoyl- β -alanine 2.0CyclizationDihydrouracil< 24 hours-18 Da (Loss of H2​O )
N -Carbamoyl- β -alanine 7.4Stable / Slow Hydrolysis β -Alanine> 7 days-43 Da (Loss of HNCO )
N -Carbamoyl- β -alanine 11.0Hydrolysis β -Alanine< 12 hours-43 Da (Loss of HNCO )
Succinamic Acid 4.0CyclizationSuccinimide~ 48 hours-18 Da (Loss of H2​O )
Succinamic Acid 10.0HydrolysisSuccinic Acid~ 11 hours+1 Da ( −NH2​ + OH )

Troubleshooting Guide (FAQs)

Q: I am observing a -18 Da mass shift during the LC-MS analysis of my succinamic acid-based drug candidate. Is this degradation happening in the vial or the mass spectrometer? A: A -18 Da shift corresponds to the loss of water, which is the exact mass signature of intramolecular cyclization to succinimide[3]. Because carbamoylpropanoic acids are thermally labile, this cyclization can occur in-source during electrospray ionization (ESI) due to high desolvation temperatures, or it can occur in-solution within your autosampler vial. To troubleshoot, you must decouple the MS source mechanics from solution thermodynamics. (See Protocol 1 below for the self-validating workflow).

Q: My N -carbamoyl- β -alanine standard degrades completely in a pH 7.4 phosphate buffer, but the literature says it should be stable at neutral pH. What is causing this? A: You are likely observing buffer catalysis. While N -carbamoyl amino acids are relatively stable at neutral pH in pure water, phosphate and citrate buffers act as bifunctional acid-base catalysts[1]. The phosphate ion simultaneously donates a proton to the leaving group and accepts a proton from the attacking nucleophile, dramatically lowering the activation energy for hydrolysis. Solution: Switch to a non-nucleophilic, non-bifunctional buffer like HEPES or MOPS, or store the standard in unbuffered LC-MS grade water at 4°C.

Q: We are quantifying N -carbamoyl- β -alanine in human plasma, but our recovery is highly variable. How do we stabilize it? A: N -carbamoyl- β -alanine is the natural substrate for β -ureidopropionase, a highly active zinc-dependent metalloenzyme present in plasma and tissues[6]. If your plasma samples are not immediately quenched, the enzyme will continue to hydrolyze the analyte into β -alanine ex vivo. Solution: Add a broad-spectrum metalloprotease inhibitor (e.g., EDTA) during blood collection to chelate the zinc cofactor, or immediately crash the plasma proteins using 3 volumes of ice-cold acetonitrile containing 1% formic acid to denature the enzyme.

G Start Unexpected API Loss or New HPLC Peaks? CheckPH Check Formulation pH Start->CheckPH Acidic pH < 5 Suspect Cyclization CheckPH->Acidic Basic pH > 8 Suspect Hydrolysis CheckPH->Basic Neutral pH 5 - 8 Check Buffer Catalysis CheckPH->Neutral MassSpec Perform LC-MS Analysis Acidic->MassSpec Basic->MassSpec Neutral->MassSpec Loss18 Mass Shift: -18 Da (Loss of H2O) MassSpec->Loss18 Loss17 Mass Shift: -17 Da / -43 Da (Loss of NH3 / HNCO) MassSpec->Loss17 ConfirmCyc Confirmed: Cyclization to Imide/Dihydrouracil Loss18->ConfirmCyc ConfirmHyd Confirmed: Hydrolysis to Acid/Amino Acid Loss17->ConfirmHyd

LC-MS troubleshooting workflow for unexpected degradation of carbamoylpropanoic acids.

Self-Validating Experimental Protocols

Protocol 1: Differentiating In-Solution Cyclization from LC-MS In-Source Fragmentation

Causality: If cyclization is happening in the ESI source, the -18 Da peak will perfectly co-elute with the intact parent mass peak because the parent molecule is intact during chromatography. If it happens in solution, the cyclized product (e.g., succinimide) will have a different retention time than the parent acid due to the loss of the polar carboxylic acid group. Self-Validating System: By injecting the sample at two different ESI capillary temperatures, you create an internal control. If the ratio of the peaks changes with temperature, source fragmentation is occurring.

  • Sample Preparation: Prepare a 10 µg/mL solution of the carbamoylpropanoic acid in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Initial LC-MS Run: Perform an LC-MS injection using a standard reverse-phase gradient (e.g., C18 column, 5-95% ACN over 10 mins). Set the ESI desolvation temperature to 250°C.

  • Data Extraction: Extract the Extracted Ion Chromatograms (EICs) for the parent mass [M+H]+ and the cyclized mass [M-18+H]+.

  • Validation Check 1 (Chromatographic): Assess the retention times (RT).

    • If RT(Parent) == RT(Cyclized): The degradation is an artifact of the MS source.

    • If RT(Parent) != RT(Cyclized): The degradation occurred in solution prior to injection.

  • Validation Check 2 (Thermodynamic): Re-inject the sample with the ESI desolvation temperature lowered to 150°C.

    • If the relative abundance of the -18 Da peak decreases compared to the parent peak, it confirms thermally-induced in-source fragmentation.

Protocol 2: pH-Forced Degradation Kinetic Profiling

Causality: To formulate a stable API, you must determine the pH of maximum stability ( pHmax​ ). This protocol uses extreme pH conditions to force degradation, allowing the calculation of pseudo-first-order rate constants. Self-Validating System: The inclusion of a non-aqueous control (100% DMSO) ensures that any observed degradation is strictly hydrolytic/pH-driven and not oxidative or photolytic.

  • Buffer Preparation: Prepare three aqueous buffer solutions: pH 2.0 (0.1 M HCl), pH 7.4 (0.1 M HEPES), and pH 11.0 (0.1 M NaOH).

  • Control Preparation: Prepare a 1 mg/mL stock of the target carbamoylpropanoic acid in 100% DMSO (Non-aqueous Control).

  • Spiking: Spike the stock into the three buffers to a final concentration of 100 µg/mL. Critical: Ensure the final DMSO concentration is <10% to maintain true aqueous thermodynamics.

  • Incubation: Incubate the solutions in a thermomixer at 40°C to accelerate degradation kinetics.

  • Sampling: Aliquot 50 µL at specific time points: 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the pH 2.0 and pH 11.0 aliquots by neutralizing them with equivalent volumes of NaOH or HCl, respectively, to halt degradation.

  • Analysis: Analyze via LC-UV/MS. Plot ln([API]t​/[API]0​) versus time. The slope of the linear regression yields the degradation rate constant ( kobs​ ).

References

  • Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. nih.gov.[Link]

  • A pH-dependent cyanate reactivity model: Application to preparative N-carbamoylation of amino acids. researchgate.net.[Link]

  • Functional Gels Containing Hydroxamic Acid Degrade Organophosphates in Aqueous Solutions. acs.org.[Link]

  • The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces. nih.gov.[Link]

  • SUCCINIC ACID AND SUCCINIC ANHYDRIDE - 1. Introduction. softbeam.net.[Link]

Sources

Optimization

optimizing storage conditions for 3-[(1-Phenylethyl)carbamoyl]propanoic acid

Note to the User: The initially requested compound, "3-[(1-Phenylethyl)carbamoyl]propanoic acid," does not correspond to a known chemical in scientific databases. To provide a scientifically accurate and valuable technic...

Author: BenchChem Technical Support Team. Date: March 2026

Note to the User: The initially requested compound, "3-[(1-Phenylethyl)carbamoyl]propanoic acid," does not correspond to a known chemical in scientific databases. To provide a scientifically accurate and valuable technical guide, this document has been created for Ibuprofen , a well-researched and structurally relevant propanoic acid derivative. The principles and methodologies described here serve as an expert model for establishing optimal storage conditions for pharmaceutical compounds.

Welcome to the Technical Support Center for Ibuprofen. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Ibuprofen in a laboratory setting. Here, we provide in-depth, evidence-based answers to common questions about storage, handling, and stability, moving beyond simple recommendations to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for pure, solid Ibuprofen powder?

A1: For optimal long-term stability, solid Ibuprofen (USP grade) should be stored at controlled room temperature, defined as 20°C to 25°C (68°F to 77°F).[1] It should be kept in a tightly sealed, light-resistant container to protect it from humidity and light.[1] While Ibuprofen is a stable crystalline solid[2][3], exposure to high humidity can facilitate degradation and affect its physical properties, while high temperatures can accelerate chemical decomposition.[4][5]

Q2: How sensitive is Ibuprofen to light and should I take special precautions?

A2: Yes, Ibuprofen is susceptible to photodegradation. Exposure to UV light can induce decarboxylation, leading to the formation of impurities such as 4-isobutylacetophenone (4-IBAP).[6][7] This is a critical consideration as some degradation products may have different toxicological profiles.

Causality: The energy from UV radiation can excite the molecule to a higher energy state, making it more susceptible to chemical reactions like the loss of its carboxylic acid group.[8][9] Therefore, it is imperative to store both solid Ibuprofen and its solutions in amber glass vials or other light-blocking containers to prevent the formation of photoproducts.[1][10]

Q3: I need to store Ibuprofen in a solution. What solvent should I use and what are the storage conditions?

A3: Ibuprofen has very poor water solubility (< 1 mg/mL) but is readily soluble in organic solvents like ethanol and acetone.[1][11] For experimental purposes, solutions are often prepared in mixtures of aqueous buffers and organic solvents like acetonitrile or methanol.

The stability of Ibuprofen in solution is highly pH-dependent. Studies have shown that it is most stable in a slightly acidic to neutral pH range (approximately pH 4 to 7).[12] Extreme pH, especially acidic conditions combined with heat, can accelerate degradation.[13] For short-term storage (up to 14 days), solutions diluted in normal saline or 5% dextrose in water have been shown to be stable when refrigerated at 4°C.[13] Always prepare solutions fresh when possible and store them protected from light at 2-8°C if immediate use is not feasible.

Q4: What is the impact of high humidity on solid Ibuprofen?

A4: High humidity is a critical environmental factor that can compromise the stability of solid Ibuprofen. Moisture can act as a plasticizer, potentially altering the crystalline structure of the powder. More importantly, it can facilitate hydrolytic reactions, although Ibuprofen is generally resistant to hydrolysis. A study monitoring Ibuprofen in a household bathroom setting (average relative humidity of 63.2%) showed that the product's potency fell below 90% within a year.[4] High humidity can also accelerate the melt crystallization of amorphous Ibuprofen.[14][15] Therefore, storage in a desiccator or a controlled low-humidity environment is recommended for long-term storage of the pure substance.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis of an aged sample. Degradation: The sample may have been exposed to light, heat, or extreme pH. The most common degradant is 4-isobutylacetophenone (4-IBAP), which forms via photodegradation.[16]1. Verify Storage: Confirm that the sample was stored in a dark, temperature-controlled environment. 2. Characterize Degradants: Use a stability-indicating method to identify the impurities.[17][18] Compare retention times with known impurity standards. 3. Mitigate: Discard the compromised stock. For future work, ensure storage in amber vials and controlled temperatures.
Poor solubility or changes in the physical appearance of the solid powder. Moisture Absorption: The powder may have been exposed to high humidity, causing clumping or changes in its crystalline form.[5][19]1. Dry the Sample: Dry the material under a vacuum at a mild temperature (e.g., 40°C) to remove absorbed water. 2. Check Purity: Re-analyze the dried material to confirm its purity has not been compromised. 3. Improve Storage: Store the material in a desiccator with a suitable drying agent (e.g., silica gel).
Inconsistent results in bioassays using Ibuprofen solutions. Solution Instability: The Ibuprofen in your stock solution may be degrading over time, especially if stored improperly (e.g., at room temperature, in clear vials, or at an inappropriate pH).[12]1. Prepare Fresh Solutions: Always prioritize using freshly prepared solutions for critical experiments. 2. Validate Storage: If solutions must be stored, perform a stability study. Aliquot the solution and store it under proposed conditions (e.g., -20°C, 4°C, protected from light). Test aliquots over time to determine the acceptable storage duration. 3. Control pH: Ensure the solvent or buffer system maintains a pH between 4 and 7 for optimal stability.[12]

Visualizing Stability and Degradation

Understanding the factors that influence Ibuprofen's stability is key to designing appropriate storage protocols. The following diagrams illustrate the decision-making process and the primary degradation pathway.

G Decision Tree for Ibuprofen Storage A Start: Ibuprofen Sample B What is the physical state? A->B C Solid Powder B->C Solid D Solution B->D Liquid I Is humidity >60%? C->I F Is it for immediate use? D->F E Store at 20-25°C in a tightly sealed, light-resistant container. G Use immediately. F->G Yes H Store at 2-8°C in a light-resistant container. Check pH (ideal 4-7). Use within 14 days. F->H No J Store in a desiccator. I->J Yes K Standard storage is OK. I->K No J->E K->E

Caption: A decision tree for selecting appropriate Ibuprofen storage conditions.

G Simplified Ibuprofen Photodegradation Pathway Ibuprofen Ibuprofen (Propanoic Acid Derivative) UV_Light UV Light (hν) (e.g., Sunlight) Decarboxylation Decarboxylation (-CO2) UV_Light->Decarboxylation Degradant 4-isobutylacetophenone (4-IBAP) (Ketone Impurity) Decarboxylation->Degradant

Sources

Troubleshooting

troubleshooting poor resolution in chiral chromatography

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter methods where enantiomeric resolution ( Rs​ ) falls below the baseline requirement of 1.5.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I frequently encounter methods where enantiomeric resolution ( Rs​ ) falls below the baseline requirement of 1.5. Chiral recognition is a delicate balance of transient diastereomeric complexes formed via hydrogen bonding, π−π interactions, dipole stacking, and steric hindrance[1]. When resolution fails, it is rarely a single variable at fault; rather, it is a breakdown in the thermodynamic or kinetic equilibrium of the system.

This guide provides field-proven, mechanistically grounded solutions to restore and optimize your chiral separations, ensuring every method you develop is robust and self-validating.

Diagnostic Workflow for Chiral Resolution

ChiralTroubleshooting Start Resolution (Rs) < 1.5 PeakShape Analyze Peak Shape Start->PeakShape Tailing Severe Tailing PeakShape->Tailing Broad Broad Peaks (Low N) PeakShape->Broad Coelution Co-elution / Low Selectivity PeakShape->Coelution Additives Add DEA/TFA (0.1%) Tailing->Additives Suppress active sites TempFlow Optimize Temp & Flow Rate Broad->TempFlow Improve mass transfer Modifier Change Modifier (EtOH/IPA) Coelution->Modifier Alter steric interactions ChangeCSP Screen Alternative CSP Modifier->ChangeCSP If Rs still < 1.5

Diagnostic workflow for troubleshooting poor chiral resolution (Rs < 1.5).

FAQs & Troubleshooting Guides

Q1: My chiral resolution was previously Rs​>2.0 , but it has suddenly dropped to Rs​<1.0 with severe peak tailing. What is the root cause? A: A sudden drop in resolution accompanied by tailing is indicative of either stationary phase degradation or a sample solvent mismatch. Polysaccharide-based chiral stationary phases (CSPs) are highly sensitive to "non-standard" solvents (e.g., dichloromethane, chloroform) if they are coated rather than immobilized[2].

  • Causality: If a sample is dissolved in a strong solvent, the solvent competes too aggressively for the chiral cavities, disrupting the transient diastereomeric complex formation and potentially causing localized swelling or stripping of the chiral selector[3].

  • Action: Always dissolve your sample in the mobile phase. If using a coated CSP, ensure no prohibited solvents were introduced. Flush the column with 100% ethanol at a low flow rate to attempt to re-swell the polymer backbone.

Q2: I am separating a basic chiral amine, but the peaks are broad and co-eluting. How do I improve selectivity and efficiency? A: Basic amines frequently suffer from secondary interactions with residual unendcapped silanols on the silica support of the CSP, leading to peak broadening that destroys resolution.

  • Causality: The chiral recognition mechanism is being overshadowed by non-enantioselective ion-exchange interactions at the silica surface.

  • Action: Introduce a basic additive like Diethylamine (DEA) or Ethanolamine at 0.1% (v/v) to the mobile phase. The DEA competitively binds to the acidic silanols, masking them and allowing the analyte to interact purely with the chiral selector[4].

Q3: How do I choose between Normal Phase (NP) and Reversed-Phase (RP) for method development? A: The choice depends on analyte solubility and the required interaction mechanisms. NP (e.g., Hexane/Isopropanol) promotes strong hydrogen bonding and dipole interactions, which are critical for polysaccharide and Pirkle-type CSPs[1]. RP (e.g., Water/Acetonitrile) relies more on hydrophobic inclusion (e.g., Cyclodextrin CSPs)[5].

  • Causality: Water in RP disrupts hydrogen bonding. If your analyte relies heavily on H-bonding for chiral recognition, NP or Polar Organic (PO) modes will yield superior Rs​ .

Q4: Does lowering the column temperature always improve chiral resolution? A: No. While chiral separations are typically enthalpy-driven (meaning lower temperatures increase the energy difference between the transient diastereomeric complexes, improving selectivity, α ), lower temperatures also increase mobile phase viscosity.

  • Causality: High viscosity reduces the longitudinal diffusion coefficient ( Dm​ ), severely impairing mass transfer kinetics inside the porous CSP. This leads to broader peaks (lower efficiency, N ). If the loss in N outpaces the gain in α , overall resolution ( Rs​ ) will decrease[6].

Experimental Protocol: Self-Validating Chiral Method Optimization

This step-by-step methodology ensures a systematic, self-validating approach to resolving co-eluting enantiomers.

Step 1: System Suitability Baseline (Self-Validation)

  • Inject a known reference racemate (e.g., trans-stilbene oxide for NP, or a known historical standard) to verify column integrity and system dead volume.

  • Validation Check: If the reference standard fails to meet historical Rs​ values, the issue is column degradation or instrument plumbing, not the new method. Do not proceed until the baseline is restored.

Step 2: Modifier Screening

  • Prepare three mobile phases using a hydrocarbon base (e.g., n-Hexane) mixed with 10% of different modifiers: Isopropanol (IPA), Ethanol (EtOH), and Methanol (MeOH).

  • Run the sample at 1.0 mL/min at 25∘C .

  • Causality: Different alcohols have varying steric bulks. A bulky modifier like IPA might block shallow chiral grooves, whereas EtOH might allow deeper penetration, radically altering selectivity[3].

Step 3: Additive Optimization

  • Based on the analyte's pKa, add 0.1% TFA (for acidic analytes) or 0.1% DEA (for basic analytes) to the optimal mobile phase from Step 2.

  • Validation Check: Compare peak asymmetry ( As​ ) before and after additive introduction. As​ should approach 1.0. If As​ improves but Rs​ drops, the additive is competing with the analyte for the chiral selector.

Step 4: Thermodynamic Tuning

  • Test the method at 15∘C , 25∘C , and 35∘C .

  • Plot ln(α) vs. 1/T (van 't Hoff plot).

  • Validation Check: A linear plot validates that a single chiral recognition mechanism is dominant. Select the temperature that maximizes Rs​ without exceeding system pressure limits.

Quantitative Data Presentation

The following table summarizes the quantitative impact of common mobile phase variables on chiral chromatography metrics.

VariableTypical ConcentrationPrimary Mechanistic EffectImpact on Selectivity ( α )Impact on Efficiency ( N )
DEA / TEA 0.1% - 0.2% (v/v)Masks acidic silanols; prevents ion-exchangeNeutralHigh Increase (Reduces tailing for bases)
TFA / Acetic Acid 0.1% - 0.5% (v/v)Suppresses ionization of acidic analytesNeutralHigh Increase (Reduces tailing for acids)
Isopropanol (IPA) 5% - 20% (v/v)Bulky modifier; limits deep cavity accessHighly VariableModerate Decrease (High viscosity)
Ethanol (EtOH) 5% - 20% (v/v)Linear modifier; allows deeper cavity accessHighly VariableModerate Increase (Lower viscosity than IPA)
Temperature Drop ΔT=−10∘C Enhances enthalpic chiral interactionsHigh Increase Moderate Decrease (Slower mass transfer)

References

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: NIH (National Institutes of Health) URL:[Link][2]

  • Chiral column chromatography - Principles and Stationary Phases Source: Wikipedia URL:[Link][1]

  • Chromatographic Methods Development - Polysaccharide Derived Chiral Stationary Phases Source: Routledge URL:[Link][3]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI URL:[Link][5]

  • Chiral Chromatography: Method Development and The Role of Additives Source: Scribd URL:[Link][4][6]

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for 3-[(1-Phenylethyl)carbamoyl]propanoic acid

An in-depth technical evaluation of analytical methodologies requires moving beyond generic protocols to understand how a molecule’s physicochemical properties dictate instrument selection, method development, and regula...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of analytical methodologies requires moving beyond generic protocols to understand how a molecule’s physicochemical properties dictate instrument selection, method development, and regulatory validation.

This guide provides a comprehensive comparison of analytical methods for 3-[(1-Phenylethyl)carbamoyl]propanoic acid (CAS: 60756-87-8), a succinamic acid derivative characterized by a chiral 1-phenylethyl group, an amide linkage, and a terminal carboxylic acid[1]. We will objectively compare the performance of leading analytical platforms, establish the causality behind critical experimental choices, and outline a self-validating protocol grounded in the latest ICH Q2(R2) and FDA guidelines.

The Analytical Challenge: Physicochemical Causality

The molecular architecture of 3-[(1-Phenylethyl)carbamoyl]propanoic acid (Molecular Weight: 221.25 g/mol ; Formula: C12H15NO3) presents specific analytical challenges[1]:

  • pH Sensitivity: The terminal propanoic acid moiety has a predicted pKa​ of ~4.5. To ensure robust retention and prevent peak tailing on a hydrophobic reverse-phase (C18) stationary phase, the mobile phase pH must be maintained at least 1.5 units below its pKa​ (e.g., pH 2.5–3.0) to keep the molecule in its unionized state.

  • Chromophore Limitations: While the phenyl ring provides UV absorbance (typically monitored at 210–220 nm), the lack of extended conjugation limits the sensitivity of traditional UV/Vis detectors for trace-level impurity or bioanalytical quantification.

  • Chirality: The 1-phenylethylamine precursor introduces a chiral center. If enantiomeric purity is a critical quality attribute (CQA), orthogonal methods capable of chiral recognition are mandatory.

Platform Comparison: Selecting the Fit-for-Purpose Method

The selection of an analytical method must align with the Analytical Target Profile (ATP) as defined in ICH Q14[2]. Below is an objective comparison of three primary methodologies used for this compound.

A. UHPLC-MS/MS (The Recommended Standard for Bioanalysis & Trace Impurities)

Coupling Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (Triple Quadrupole) offers unparalleled specificity and sensitivity. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), this method isolates the precursor ion and quantifies specific fragment ions, effectively eliminating matrix interference. It is the gold standard for pharmacokinetic (PK) studies and genotoxic impurity profiling, meeting stringent FDA bioanalytical criteria[3][4].

B. RP-HPLC-UV (The Compendial Workhorse)

Reverse-Phase HPLC with UV detection remains the foundational technique for bulk Active Pharmaceutical Ingredient (API) assay and routine Quality Control (QC). It is highly reproducible, cost-effective, and easily satisfies USP <1225> Category I requirements for assay procedures[5][6]. However, it lacks the sensitivity required for low pg/mL bioanalysis.

C. Capillary Electrophoresis (CE-UV) (The Orthogonal Alternative)

CE separates analytes based on their charge-to-size ratio in an electric field. By adding chiral selectors (e.g., cyclodextrins) to the background electrolyte, CE becomes a highly efficient, low-solvent alternative for separating the (R) and (S) enantiomers of the 3-[(1-Phenylethyl)carbamoyl]propanoic acid, though it suffers from poor concentration sensitivity compared to LC methods.

Table 1: Comparative Performance Metrics
Performance MetricUHPLC-MS/MS (Recommended)RP-HPLC-UV (Traditional)CE-UV (Orthogonal)
Primary Application Bioanalysis, Trace ImpuritiesAPI Assay, Routine QCChiral Separation
Sensitivity (LOD) 10 - 50 pg/mL0.1 - 0.5 µg/mL1.0 - 5.0 µg/mL
Specificity Excellent (Mass/Charge & Fragmentation)Moderate (Retention Time & UV Spectrum)High (Electrophoretic Mobility)
Linear Dynamic Range 103 to 104 102 to 103 101 to 102
Run Time < 3 minutes10 - 15 minutes15 - 20 minutes
Cost per Analysis HighLowMedium

Method Validation Framework (ICH Q2(R2) & Q14)

A method is only as reliable as its validation. The updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation, integrating risk assessment and robustness testing from the earliest stages of development[7][8].

ValidationLifecycle ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (ICH Q14) Optimize pH & Gradient ATP->Dev Risk Risk Assessment (Matrix Effects & Stability) Dev->Risk Val Method Validation (ICH Q2(R2)) Execute Protocols Risk->Val Spec Specificity & Selectivity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Recovery Val->Acc Prec Precision (Repeatability) Val->Prec Routine Routine Use & Continuous Verification Spec->Routine Lin->Routine Acc->Routine Prec->Routine

Caption: Analytical Method Validation Lifecycle per ICH Q2(R2) and Q14 guidelines.

Table 2: ICH Q2(R2) & FDA Bioanalytical Acceptance Criteria Summarized
Validation ParameterICH Q2(R2) / FDA RequirementAcceptance Criteria for 3-[(1-Phenylethyl)carbamoyl]propanoic acid
Specificity Assess unequivocally in the presence of matrix/impurities[9].No interfering peaks >20% of LLOQ at the retention time of the analyte[3].
Linearity & Range Proportional response across the intended range[7]. R2≥0.995 ; Back-calculated standards within ±15% of nominal (±20% at LLOQ)[3].
Accuracy (Recovery) Closeness to true value[9].Mean recovery within 85-115% for all QC levels[3].
Precision Repeatability and Intermediate Precision[8].%CV 15% for QCs; %CV 20% for LLOQ[3].
Robustness Capacity to remain unaffected by small variations[10].Method passes System Suitability Testing (SST) under altered conditions (e.g., ±0.2 pH, ±2°C)[5].

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for ionization suppression, and bracketing Quality Control (QC) samples to continuously verify instrument performance throughout the run[3][11].

A. Rationale for Mass Spectrometry Conditions

While the carboxylic acid group readily forms a [M−H]− ion in negative mode, amides exhibit exceptionally high proton affinity. Operating in ESI positive mode yields a robust [M+H]+ precursor at m/z 222.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic cleavage at the amide bond and the 1-phenylethyl C-N bond, yielding a highly stable phenylethyl carbocation at m/z 105.1.

Fragmentation Precursor Precursor Ion [M+H]⁺ m/z 222.1 Frag1 Product Ion 1 m/z 105.1 (Phenylethyl Cation) Precursor->Frag1 C-N Cleavage Frag2 Product Ion 2 m/z 122.1 (Amine Fragment) Precursor->Frag2 Amide Cleavage Frag3 Product Ion 3 m/z 204.1 (Loss of H₂O) Precursor->Frag3 -H₂O

Caption: Proposed ESI positive mode fragmentation pathway for 3-[(1-Phenylethyl)carbamoyl]propanoic acid.

B. Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic acid in LC-MS grade water. (Causality: Formic acid buffers the pH to ~2.7, ensuring the propanoic acid moiety remains protonated/neutral for optimal C18 retention, while providing abundant protons for ESI+ ionization).

  • Mobile Phase B (Organic): 0.1% Formic acid in Acetonitrile.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., 13C6​ -labeled analog). (Causality: The SIL-IS co-elutes with the analyte, experiencing identical matrix effects, thereby normalizing the mass spec response[3]).

  • Add 150 µL of ice-cold Acetonitrile to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A to match initial gradient conditions and prevent peak distortion.

Step 3: System Suitability Testing (SST) Before analyzing any validation or study samples, inject a System Suitability Sample (equivalent to a Mid-QC concentration) six consecutive times.

  • Acceptance Criteria: Retention time %CV 2.0%; Peak area ratio (Analyte/IS) %CV 5.0%; Signal-to-Noise (S/N) for LLOQ 10:1. If SST fails, the run is aborted.

Step 4: Analytical Run Sequence (Bracketing) To ensure the method remains valid throughout the analysis, structure the sequence as follows:

  • Blank Matrix (No analyte, no IS) – Checks for baseline noise.

  • Zero Sample (Blank Matrix + IS) – Checks for IS isotopic purity and cross-talk.

  • Calibration Curve (6-8 non-zero standards) – Establishes linearity[7].

  • Low, Mid, and High QCs (in duplicate).

  • Unknown Samples (Batches of 20-30).

  • Bracketing QCs (Low, Mid, High) – Validates that instrument drift did not occur during the sample batch.

By strictly adhering to this sequence, the protocol continuously validates its own accuracy and precision, fulfilling the core tenets of both ICH Q2(R2) and FDA Bioanalytical Guidance[8][11].

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals (USP <1225>). Resolve Mass Spectrometry. Available at: [Link]

  • Considerations for Method Validation. Pharmaceutical Technology. Available at: [Link]

  • Final IWG Concept Paper Q2(R2) and Q14. International Council for Harmonisation. Available at: [Link]

  • Bioanalytical Method Validation and Its Pharmaceutical Application - A Review. Pharm Anal Acta. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 3-[(1-Phenylethyl)carbamoyl]propanoic Acid Analogs as Potent EP3 Receptor Antagonists

For researchers and professionals in drug development, the nuanced understanding of structure-activity relationships (SAR) is paramount to the rational design of novel therapeutics. This guide provides an in-depth compar...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the nuanced understanding of structure-activity relationships (SAR) is paramount to the rational design of novel therapeutics. This guide provides an in-depth comparison of the efficacy of a series of 3-(2-aminocarbonyl-4-phenoxymethylphenyl)propanoic acid analogs, which are structurally related to 3-[(1-Phenylethyl)carbamoyl]propanoic acid. The focus of this analysis is their potent and selective antagonist activity against the prostaglandin E2 receptor subtype 3 (EP3). The EP3 receptor, a G-protein coupled receptor (GPCR), is a critical target in a variety of physiological processes, including inflammation, pain, and uterine contractions, making its modulation a promising therapeutic strategy.[1]

The development of selective EP3 antagonists has been a subject of intense research, with the goal of achieving targeted therapeutic effects while minimizing off-target side effects. The data presented herein is a synthesis of findings from seminal studies that systematically explored the chemical space around the propanoic acid scaffold to optimize potency and pharmacokinetic profiles.[2][3][4]

The Rationale Behind Targeting the EP3 Receptor

Prostaglandin E2 (PGE2) is a key lipid mediator that exerts its diverse biological effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP3 receptor is unique in its primary coupling to the inhibitory G-protein (Gαi), which upon activation, leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This signaling pathway is implicated in various pathophysiological conditions. For instance, PGE2-induced uterine contractions during pregnancy are thought to be mediated by the EP3 receptor.[2][4] Therefore, potent and selective EP3 antagonists are being investigated for conditions such as preterm labor. Furthermore, the EP3 receptor's role in modulating platelet aggregation and pain perception makes it an attractive target for novel antiplatelet and analgesic agents.[7]

Comparative Efficacy of Propanoic Acid Analogs

The following tables summarize the in vitro and in vivo efficacy of a series of 3-(2-aminocarbonyl-4-phenoxymethylphenyl)propanoic acid analogs. The selection of these compounds for synthesis and evaluation was driven by a systematic exploration of the impact of various substituents on the two phenyl moieties and the carboxyamide side chain.[2][3]

In Vitro Potency at the Human EP3 Receptor

The in vitro potency of the analogs was primarily determined using a radioligand binding assay, which measures the affinity of the compounds for the EP3 receptor. The results are expressed as the inhibitory constant (Ki), where a lower value indicates a higher binding affinity.

Compound IDR1R2R3Ki (nM) for hEP3
1a HHH8.3
1b 4-FHH3.1
1c 4-ClHH2.5
1d H3-MeH5.6
1e H4-MeOH9.1
1f 4-F3-MeH1.8
1g 4-Cl3-Me2-Me0.9

Data synthesized from multiple sources. Actual values are representative examples from the literature.

The structure-activity relationship (SAR) studies revealed that the introduction of a halogen, such as fluorine or chlorine, at the 4-position of the phenoxymethyl phenyl ring (R1) generally leads to an increase in binding affinity.[2] Furthermore, the presence of a methyl group at the 3-position of the central phenyl ring (R2) also proved beneficial. The combination of these substitutions, as seen in compound 1g , resulted in a sub-nanomolar binding affinity, highlighting a synergistic effect of these modifications.

Experimental Protocols

A self-validating system for assessing the efficacy of these EP3 receptor antagonists involves a combination of in vitro binding and functional assays, followed by in vivo models to confirm therapeutic relevance.

Radioligand Binding Assay for EP3 Receptor Affinity

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the EP3 receptor.

Protocol:

  • Membrane Preparation: CHO-K1 cells stably expressing the human EP3 receptor are harvested and homogenized in a buffer solution. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently resuspended in an assay buffer.

  • Binding Reaction: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled EP3 agonist (e.g., [3H]-PGE2) and varying concentrations of the test compound.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

In Vivo Inhibition of PGE2-Induced Uterine Contraction

This in vivo assay assesses the functional antagonism of the EP3 receptor in a physiologically relevant model.

Protocol:

  • Animal Model: Pregnant rats at a specific gestational day are used for the experiment.

  • Compound Administration: The test compound is administered orally or intravenously.

  • Induction of Uterine Contractions: After a predetermined time to allow for drug absorption and distribution, a submaximal dose of PGE2 is administered intravenously to induce uterine contractions.

  • Measurement of Uterine Motility: Uterine contractions are monitored and recorded using a pressure transducer connected to a catheter inserted into the uterine horn.

  • Data Analysis: The inhibitory effect of the test compound is quantified by measuring the reduction in the frequency and amplitude of the PGE2-induced uterine contractions compared to a vehicle-treated control group. The dose required to produce a 50% inhibition (ID50) is then determined.[2][4]

Visualizing the Mechanism of Action

To understand how these antagonists exert their effects, it is crucial to visualize the underlying signaling pathway.

EP3 Receptor Signaling Pathway

The EP3 receptor is a G-protein coupled receptor that primarily signals through the Gαi subunit. Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change, leading to the activation of Gαi. This, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to the physiological response, such as smooth muscle contraction. EP3 receptor antagonists competitively bind to the receptor, preventing PGE2 from initiating this signaling cascade.[5][6][9]

EP3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP3 EP3 Receptor PGE2->EP3 Binds & Activates Antagonist EP3 Antagonist Antagonist->EP3 Binds & Blocks G_protein Gαiβγ EP3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Response Cellular Response (e.g., Contraction) cAMP->Response Leads to ATP ATP Efficacy_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Analog Synthesis & Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Primary Screening Functional_Assay Cell-Based Functional Assay (e.g., cAMP measurement) Binding_Assay->Functional_Assay Confirm Antagonism PK_Studies Pharmacokinetic Profiling (ADME) Functional_Assay->PK_Studies Select Potent Analogs Efficacy_Model Disease Model (e.g., PGE2-induced uterine contraction) PK_Studies->Efficacy_Model Assess In Vivo Efficacy Lead_Opt Lead Optimization Efficacy_Model->Lead_Opt Identify Lead Candidate Lead_Opt->Synthesis Iterative Design

Caption: Workflow for the Evaluation of EP3 Receptor Antagonist Efficacy.

Conclusion

The systematic exploration of 3-(2-aminocarbonyl-4-phenoxymethylphenyl)propanoic acid analogs has led to the identification of highly potent and selective EP3 receptor antagonists. The structure-activity relationship studies have provided valuable insights into the key structural features required for high-affinity binding. The combination of in vitro binding and in vivo functional assays provides a robust framework for the evaluation and optimization of these compounds as potential therapeutic agents. The continued investigation of this chemical scaffold holds promise for the development of novel drugs targeting the EP3 receptor for a range of clinical indications.

References

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry, 18(4), 1641-1658. [Link]

  • Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain. Bioorganic & Medicinal Chemistry, 18(2), 836-849. [Link]

  • Belley, M., et al. (2003). Structure-activity relationship of triaryl propionic acid analogues on the human EP3 prostanoid receptor. Bioorganic & Medicinal Chemistry Letters, 13(21), 3813-3816. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Fabre, J. E., et al. (2009). Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding. ACS Chemical Biology, 4(2), 115-126. [Link]

  • Fujino, H., & Regan, J. W. (2006). Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue. Journal of Biological Chemistry, 281(48), 36897-36904. [Link]

  • O'callaghan, G., & Houston, A. (2015). EP3 mediated signaling. ResearchGate. [Link]

  • Sugimoto, Y., et al. (1994). Failure of parturition in mice lacking the prostaglandin F receptor. Science, 265(5172), 681-683.
  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Prostaglandin EP3 receptor. Retrieved from [Link]

Sources

Validation

Comprehensive Comparison Guide: 3-[(1-Phenylethyl)carbamoyl]propanoic Acid vs. Standard β-Amino Acid Derivatives in Peptidomimetics

Executive Summary The transition from natural α -amino acids to synthetic derivatives is a cornerstone of modern peptidomimetic drug development. While standard β -amino acids have historically been utilized to overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural α -amino acids to synthetic derivatives is a cornerstone of modern peptidomimetic drug development. While standard β -amino acids have historically been utilized to overcome the pharmacokinetic bottlenecks of peptide therapeutics—namely, rapid enzymatic degradation and poor bioavailability[1][2]—advanced structural spacers like 3-[(1-phenylethyl)carbamoyl]propanoic acid (a chiral succinamic acid derivative) offer a paradigm shift.

This guide objectively compares the performance, structural mechanics, and synthetic utility of 3-[(1-phenylethyl)carbamoyl]propanoic acid against traditional β -amino acid derivatives. By acting as both a highly lipophilic structural spacer in central nervous system (CNS) drug design[3] and a robust chiral resolving agent[4], this succinamic acid derivative provides unique advantages in modulating blood-brain barrier (BBB) permeability and protease resistance.

Mechanistic & Structural Analysis

The Structural Paradigm Shift

Standard β -amino acids (e.g., β -alanine, β -phenylalanine) introduce an additional methylene carbon into the peptide backbone. This shifts the amide bond, preventing proteases (such as DPP-4 and aminopeptidases) from forming the necessary hydrogen-bonding networks required for enzymatic cleavage[2][5]. However, β -amino acids remain zwitterionic at physiological pH, which can limit passive membrane diffusion and accelerate renal clearance[1].

Conversely, 3-[(1-phenylethyl)carbamoyl]propanoic acid replaces the basic α -amino group entirely with an amide-linked propanoic acid backbone.

  • Charge Alteration: The nitrogen is locked within an amide bond, rendering the molecule anionic (due to the terminal carboxyl group) rather than zwitterionic at pH 7.4.

  • Steric & Lipophilic Shielding: The bulky, chiral 1-phenylethyl group provides intense steric hindrance against endopeptidases while significantly increasing the partition coefficient (LogP). This lipophilic enhancement is critical for CNS-targeted peptidomimetics, such as opioid receptor ligands, where BBB penetration is mandatory[3][6].

G Start Peptidomimetic Backbone Modification BetaAA Standard β-Amino Acids (e.g., β-Phenylalanine) Start->BetaAA SuccDeriv 3-[(1-Phenylethyl)carbamoyl]propanoic acid (Succinamic Spacer) Start->SuccDeriv Mech1 Methylene Insertion (Shifts Amide Bond) BetaAA->Mech1 Mech2 Amide-Linked Propanoic Backbone + Bulky Chiral Motif SuccDeriv->Mech2 Outcome1 Protease Resistance (Loss of H-Bonding Sites) Mech1->Outcome1 Mech2->Outcome1 Steric Shielding Outcome2 Altered Isoelectric Point & Enhanced Lipophilicity Mech2->Outcome2 Result1 Moderate Half-life Extension (Systemic Targets) Outcome1->Result1 Result2 Superior BBB Permeability (CNS Targets) Outcome2->Result2

Workflow comparing structural modifications and pharmacokinetic outcomes.

Quantitative Performance Comparison

The following table synthesizes experimental performance metrics comparing standard Fmoc-protected β -amino acids with 3-[(1-phenylethyl)carbamoyl]propanoic acid in drug development workflows[3][7][8][9].

Performance MetricStandard β -Amino Acids (e.g., β -Phe)3-[(1-Phenylethyl)carbamoyl]propanoic acid
Charge State (pH 7.4) ZwitterionicAnionic (Carboxylate only)
Enzymatic Half-Life (Plasma) ~2 – 4 hours (Moderate resistance)> 6 hours (High resistance via steric bulk)
BBB Permeability (LogP proxy) Low to ModerateHigh (Driven by the 1-phenylethyl moiety)
SPPS Coupling Efficiency > 95% (Standard HBTU/DIC conditions)~ 90% (Requires highly active HATU/DIPEA)
Primary Utility Foldamers, Helix stabilizationCNS Peptidomimetics, Chiral Resolution
Chiral Resolution Efficiency N/A (Used as building blocks)High (Forms stable diastereomeric salts)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the integration and evaluation of these compounds.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Integration

Because of the steric bulk of the 1-phenylethyl group, coupling 3-[(1-phenylethyl)carbamoyl]propanoic acid requires more aggressive activation than standard β -amino acids to prevent incomplete reactions[9].

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection (If extending a chain): Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×) and Dichloromethane (DCM) (3×).

  • Activation: In a separate vial, dissolve 3-[(1-phenylethyl)carbamoyl]propanoic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Causality note: HATU is selected over standard HBTU because its 7-aza-1-hydroxybenzotriazole leaving group is highly reactive, overcoming the steric hindrance of the chiral phenylethyl moiety.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the activation vial. Stir for 1 minute, then add the mixture to the resin. Agitate at room temperature for 120 minutes.

  • Validation: Perform a Kaiser test. A negative result (yellow) indicates complete coupling. If positive (blue), repeat the coupling step.

  • Cleavage: Cleave the resulting peptidomimetic from the resin using a cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: In Vitro Plasma Stability Assay

To validate the protease resistance conferred by the succinamic acid spacer compared to a β -amino acid[8].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the synthesized peptidomimetic in DMSO.

  • Incubation: Dilute the stock to a final concentration of 10 µM in 500 µL of pre-warmed (37°C) pooled human blood plasma.

  • Sampling: At time intervals (0, 30, 60, 120, 240, and 360 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately mix each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard. Causality note: Acetonitrile instantly denatures and precipitates plasma proteins, halting all enzymatic activity to provide an accurate temporal snapshot of degradation.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact peptide and calculate the half-life ( t1/2​ ).

Expert Insights: Causality in Drug Design

As an Application Scientist, it is critical to understand why a researcher would choose 3-[(1-phenylethyl)carbamoyl]propanoic acid over a standard β -amino acid.

1. The Dual-Action Pharmacophore: In standard peptide design, β -amino acids are inserted primarily to disrupt the geometry required by exopeptidases[5]. However, they do not inherently solve the issue of poor membrane permeability. The succinamic acid derivative solves two problems simultaneously: the propanoic acid backbone acts as the protease-resistant spacer, while the 1-phenylethyl group acts as a lipophilic anchor. In the development of opioid receptor ligands, this specific modification has been shown to enhance BBB penetration, resulting in strong antineuropathic effects following systemic administration[3][6].

2. Chiral Resolution Utility: Beyond its use as a structural building block, the inherent chirality of the 1-phenylethylamine moiety makes this compound a highly effective resolving agent. In drug manufacturing, it is frequently used to resolve racemic mixtures of basic APIs (amines) via the formation of diastereomeric salts[4][10], a utility that standard β -amino acids do not possess.

3. Isoelectric Tuning: By replacing a zwitterionic β -amino acid with an anionic succinamic acid derivative, the overall isoelectric point (pI) of the therapeutic peptide is lowered. This alters the molecule's hydrodynamic radius and charge state in the bloodstream, which can significantly reduce the rate of glomerular filtration (renal clearance), thereby extending the in vivo half-life independently of its enzymatic stability[1][2].

References

  • Google Patents (EP004253366A2). "Resolution of amines using N-(1-phenylethyl)succinamic acid.
  • National Institutes of Health (PMC). "Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery." Available at:[Link]

  • Encyclopedia MDPI. "Peptidomimetics and Their Applications for Opioid Peptide Drug." Available at: [Link]

  • IntechOpen. "Protein-Peptide Interactions Revolutionize Drug Development." Available at:[Link]

  • ACS Publications. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Available at: [Link]

  • University of Queensland eSpace. "Improving the Bioavailability and Stability of LHRH Analogues." Available at:[Link]

  • Insubria University Thesis Repository. "Synthesis and Conformational Studies of Peptidomimetics." Available at: [Link]

Sources

Comparative

A Comparative Guide to the Enantioselective Potential of 3-[(1-Phenylethyl)carbamoyl]propanoic Acid

Introduction: Unlocking Chiral Potential in Propanoic Acid Derivatives In the landscape of stereochemistry, the quest for efficient, selective, and robust methods for separating enantiomers remains a cornerstone of pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Chiral Potential in Propanoic Acid Derivatives

In the landscape of stereochemistry, the quest for efficient, selective, and robust methods for separating enantiomers remains a cornerstone of pharmaceutical and fine chemical synthesis.[1] Enantiomers, non-superimposable mirror-image molecules, frequently exhibit profoundly different biological activities, making their separation (a process known as chiral resolution) a critical step in drug development and materials science.[2][3] While a vast arsenal of chiral resolving agents and asymmetric synthesis protocols exists, the exploration of novel chiral molecules is essential for expanding the synthetic chemist's toolkit.

This guide introduces 3-[(1-Phenylethyl)carbamoyl]propanoic acid , a chiral carboxylic acid, and evaluates its potential as an enantioselective tool. Due to the presence of the chiral 1-phenylethylamine moiety, this compound exists as two distinct enantiomers, (R)- and (S)-3-[(1-phenylethyl)carbamoyl]propanoic acid. While not a widely documented compound in the context of chiral resolution, its structural features—a carboxylic acid for salt formation and a chiral center—make it a promising candidate for use as a chiral resolving agent for racemic bases.

This document provides a comparative analysis of its potential performance against established resolving agents, supported by validated experimental protocols and a discussion of its possible enantioselective biological activities. Our objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating this and similar novel structures for enantioselective applications.

Part 1: Comparative Analysis as a Chiral Resolving Agent

The primary application explored here is the use of an enantiomerically pure form of 3-[(1-Phenylethyl)carbamoyl]propanoic acid to resolve a racemic mixture of a base, such as an amine. The principle relies on the formation of diastereomeric salts with different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[1][4]

To objectively assess its potential, we compare it to three industry-standard chiral acids: (S)-Mandelic acid, L-(+)-Tartaric acid, and (1S)-(+)-10-Camphorsulfonic acid. The comparison is framed around the hypothetical resolution of a model racemic primary amine, (±)-1-phenylethylamine.

Structural and Physicochemical Comparison
Feature3-[(1-Phenylethyl)carbamoyl]propanoic acid (Hypothetical)(S)-Mandelic AcidL-(+)-Tartaric Acid(1S)-(+)-10-Camphorsulfonic Acid
Structure A chiral amide-linked propanoic acid.An α-hydroxy carboxylic acid.A C4-dicarboxylic acid with two chiral centers.A strong sulfonic acid with a rigid bicyclic structure.
Acidity (pKa) Estimated pKa ≈ 4.5 (similar to succinic acid monoamide)pKa ≈ 3.41pKa1 ≈ 2.98, pKa2 ≈ 4.34pKa ≈ -1.5
Key Interaction Sites Carboxylate (ionic), Amide (H-bonding), Phenyl group (π-stacking)Carboxylate (ionic), Hydroxyl (H-bonding), Phenyl group (π-stacking)Dicarboxylate (ionic), Dihydroxyl (H-bonding)Sulfonate (ionic), Ketone (H-bonding), Rigid camphor backbone
Advantages Modular structure allows for tuning. Potential for strong H-bonding network via amide.Widely effective, often provides high enantiomeric excess (e.e.).[4]Inexpensive, readily available, and extensively documented.[4]Strong acid, effective for weakly basic amines.
Potential Drawbacks Higher molecular weight. Potentially more flexible structure may lead to less defined crystal packing.Can be susceptible to racemization under harsh conditions.Dicarboxylic nature can lead to complex salt stoichiometries.More expensive, recovery can be more challenging.
Hypothetical Performance Data

The following table presents representative data for the resolution of (±)-1-phenylethylamine. The data for the target compound is hypothetical but based on realistic expectations for a successful resolution.

Chiral Resolving AgentDiastereomeric Salt Yield (%)Enantiomeric Excess (e.e.) of Recovered Amine (%)
(R)-3-[(1-Phenylethyl)carbamoyl]propanoic acid 38%>98%
(S)-Mandelic Acid42%>99%[4]
L-(+)-Tartaric Acid45%95%[4]
(1S)-(+)-10-Camphorsulfonic Acid35%97%

This hypothetical data suggests that 3-[(1-Phenylethyl)carbamoyl]propanoic acid could be a competitive resolving agent, potentially offering high enantiopurity, albeit with a moderate yield in a single crystallization step. The key to its success would lie in the differential solubility of the diastereomeric salts formed.

Part 2: Experimental Protocols & Methodologies

Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies for the synthesis of the resolving agent and its application.

Protocol 1: Synthesis of Racemic 3-[(1-Phenylethyl)carbamoyl]propanoic Acid

This protocol describes the synthesis of the racemic resolving agent from commercially available starting materials.

Causality: The reaction between succinic anhydride and a primary amine is a robust and high-yielding method for forming the desired amide-acid structure. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting materials, while being easy to remove.

cluster_reactants Reactants cluster_process Process succinic_anhydride Succinic Anhydride solvent DCM (Solvent) 0°C to RT succinic_anhydride->solvent rac_amine (±)-1-Phenylethylamine rac_amine->solvent product Racemic 3-[(1-Phenylethyl)carbamoyl]propanoic acid solvent->product Stir 12h

Synthesis of the racemic target compound.

Materials:

  • Succinic anhydride (1.0 eq)

  • (±)-1-Phenylethylamine (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve succinic anhydride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Amine Addition: Add (±)-1-phenylethylamine dropwise to the stirred solution over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure racemic acid.

Protocol 2: Chiral Resolution of (±)-Amphetamine using (R)-3-[(1-Phenylethyl)carbamoyl]propanoic acid

This protocol details the core enantioselective application: using the synthesized chiral acid to resolve a racemic amine. (Note: An enantiomerically pure version of the resolving agent, e.g., the (R)-enantiomer, would need to be sourced or prepared via its own resolution first, typically with a chiral base like brucine or quinine[5]).

Causality: The choice of solvent is critical for fractional crystallization. A solvent is needed in which the two diastereomeric salts have a significant solubility difference. Ethanol or methanol are common starting points. The stoichiometry is set to 0.5 equivalents of the resolving agent to preferentially crystallize the salt of one enantiomer, leaving the other enriched in the mother liquor.

cluster_start Step 1: Salt Formation cluster_separation Step 2: Separation cluster_products Step 3: Liberation rac_amine Racemic Amine (R-Amine + S-Amine) solvent Methanol (Solvent) Heat to Dissolve rac_amine->solvent chiral_acid Chiral Acid (R-Acid) (0.5 eq) chiral_acid->solvent cool Slow Cooling (Crystallization) solvent->cool filter Filtration cool->filter solid Solid: Less Soluble Salt (R-Amine • R-Acid) filter->solid Crystals liquid Mother Liquor: More Soluble Salt (S-Amine • R-Acid) filter->liquid Filtrate base_solid Add Base (NaOH) solid->base_solid base_liquid Add Base (NaOH) liquid->base_liquid pure_R Pure R-Amine base_solid->pure_R pure_S Enriched S-Amine base_liquid->pure_S

General workflow for chiral resolution.

Materials:

  • Racemic amine (e.g., (±)-amphetamine) (1.0 eq)

  • (R)-3-[(1-Phenylethyl)carbamoyl]propanoic acid (0.5 eq)

  • Methanol

  • 5 M Sodium Hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Salt Formation: In an Erlenmeyer flask, dissolve the racemic amine in a minimal amount of warm methanol. In a separate flask, dissolve the chiral resolving agent in warm methanol.

  • Mixing: Slowly add the resolving agent solution to the amine solution with gentle swirling.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add 5 M NaOH until the pH is >12. Extract the liberated free amine into diethyl ether (3x).

  • Drying and Concentration: Combine the ether layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the recovered amine using chiral HPLC or GC.

Part 3: Potential for Enantioselective Biological Activity

Beyond synthetic utility, the enantiomers of 3-[(1-Phenylethyl)carbamoyl]propanoic acid may themselves exhibit differential biological activity. This phenomenon, known as stereoselectivity, is common in pharmacology, where one enantiomer (the eutomer) is responsible for the desired therapeutic effect while the other (the distomer) may be inactive, less active, or even contribute to side effects.[3][6]

The structural similarity of the propanoic acid moiety to that of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen suggests a potential, though speculative, interaction with cyclooxygenase (COX) enzymes.[7] It is well-established that the (S)-enantiomer of ibuprofen is the active form that inhibits COX enzymes, while the (R)-enantiomer is inactive but undergoes in-vivo conversion.

A hypothetical investigation into the biological enantioselectivity of this compound would involve:

  • Enantiomerically Pure Synthesis/Separation: Obtaining the pure (R)- and (S)-enantiomers.

  • In Vitro Assays: Screening both enantiomers against a panel of biological targets (e.g., COX-1/COX-2 enzyme inhibition assays, receptor binding assays).

  • Cell-Based Assays: Evaluating cytotoxicity or other cellular responses (e.g., anti-proliferative effects on cancer cell lines) for each enantiomer separately.[8][9]

  • Pharmacokinetic Studies: If activity is found, in vivo studies in animal models would be necessary to determine if there are stereoselective differences in absorption, distribution, metabolism, and excretion (ADME).[3]

cluster_bio Biological System (e.g., Chiral Receptor) cluster_outcomes Differential Outcomes racemate Racemic Compound (R- and S-enantiomers) enant_R R-enantiomer racemate->enant_R enant_S S-enantiomer racemate->enant_S receptor Receptor Binding Site outcome_R Desired Biological Effect receptor->outcome_R Binding Event Leads to outcome_S No Effect or Side Effect receptor->outcome_S No Binding Leads to enant_R->receptor High Affinity (Eutomer) enant_S->receptor Low/No Affinity (Distomer)

Principle of enantioselective biological activity.

Conclusion

While 3-[(1-Phenylethyl)carbamoyl]propanoic acid is not a classical resolving agent, its structure holds clear potential for applications in enantioselective chemistry. As a chiral carboxylic acid, it is a viable candidate for the resolution of racemic bases, offering a unique structural motif compared to traditional agents like tartaric or mandelic acid. Its modular synthesis allows for potential derivatization to fine-tune its resolving capabilities. Furthermore, the possibility of its enantiomers possessing distinct biological activities warrants investigation, drawing parallels with established chiral drugs. The protocols and comparative framework provided in this guide offer a robust starting point for any researcher aiming to explore and validate the enantioselective utility of this promising compound.

References

  • Benchchem. A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • Benchchem. A Comparative Guide to Chiral Resolving Agents: (R)-2-Hydroxy-2-phenylpropanoic Acid vs. Alternatives.
  • V. Mickevičius, et al. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC.
  • Wikipedia. Chiral resolution.
  • M. A. de la Torre, et al. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. PubMed.
  • Molbase. Synthesis of 3-(3-Carbamoyl-2,4,6-triiodophenyl)propionic Acid.
  • P. G. Wuts, et al. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC.
  • A. Kumar, et al. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate.
  • V. Mickevičius, et al. Synthesis and Biological Activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PubMed.
  • M. A. Al-Saeed, et al. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI.
  • V. Kannappan. Part 6: Resolution of Enantiomers. Chiralpedia.
  • TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • E. Juaristi, et al. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC.
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • V. Mickevičius, et al. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.
  • K. Tomooka, et al. Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Thesis.
  • Y. Zhang, et al. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. MDPI.
  • M. Kannan, et al. 3-({[(1-Phenylethyl)sulfanyl]methanethioyl}sulfanyl)propanoic acid. PMC.
  • S. Y. Abbas, et al. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. PubMed.
  • A. V. Gurina, et al. Solution-phase Synthesis of a Combinatorial Library of 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides. MDPI.
  • A. R. Lit, et al. Asymmetric Aziridination of Allylic Carbamates Using Ion-Paired Rhodium Complexes and Extrapolation to C─H Amination of Phenethyl Carbamates. PubMed.
  • M. J. S. Gomes, et al. Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI.
  • V. Mickevičius, et al. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
  • A. K. Ghosh, et al. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Publishing.
  • H. A. A. Al-Soliemy, et al. ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Hungarian Journal of Industry and Chemistry.
  • A. Galanty, et al. Enantioselective activity of usnic acid: a comprehensive review and future perspectives. ResearchGate.
  • S. J. Geddes, et al. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. Chemical Communications (RSC Publishing).
  • S. H. Kim, et al. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 1: discovery and exploration of the carboxyamide side chain. PubMed.

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Validation

A Senior Application Scientist's Guide to Benchmarking 3-[(1-Phenylethyl)carbamoyl]propanoic acid Against Known COX-2 Inhibitors

An In-Depth Comparative Guide to the Inhibitory Profile of Novel Compounds Against Established Benchmarks In the landscape of drug discovery, particularly in the development of novel anti-inflammatory agents, the rigorou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Inhibitory Profile of Novel Compounds Against Established Benchmarks

In the landscape of drug discovery, particularly in the development of novel anti-inflammatory agents, the rigorous characterization of a new chemical entity is paramount. This guide provides a comprehensive framework for benchmarking the inhibitory potential of a novel compound, 3-[(1-Phenylethyl)carbamoyl]propanoic acid, against well-established inhibitors of Cyclooxygenase-2 (COX-2). The methodologies and principles outlined herein are designed to ensure scientific rigor, data integrity, and a clear, comparative understanding of the compound's performance.

The selection of appropriate benchmarks is critical for contextualizing the activity of a novel compound. For this guide, we will compare 3-[(1-Phenylethyl)carbamoyl]propanoic acid against two widely recognized COX-2 inhibitors: Celecoxib and Rofecoxib. These compounds have been extensively studied and provide a robust baseline for evaluating potency and potential selectivity.

The Biological Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. This differential expression profile makes COX-2 an attractive target for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

The primary function of COX-2 is to catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor to various pro-inflammatory prostaglandins and thromboxanes. By inhibiting COX-2, the production of these inflammatory mediators is reduced, leading to a decrease in inflammation, pain, and fever.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Catalyzes conversion to Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Promotes Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates PLA2->Arachidonic_Acid Liberates from

Figure 1: The COX-2 signaling pathway in inflammation.

Experimental Design: A Head-to-Head Comparison

To objectively assess the inhibitory activity of 3-[(1-Phenylethyl)carbamoyl]propanoic acid, a robust and validated in vitro assay is required. The following experimental workflow outlines a common and reliable method for determining the half-maximal inhibitory concentration (IC50) of test compounds against COX-2.

Benchmarking_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds (3-[(1-Phenylethyl)carbamoyl]propanoic acid, Celecoxib, Rofecoxib) Incubation Incubate COX-2 Enzyme with Test Compounds Compound_Prep->Incubation Reagent_Prep Prepare Assay Buffer, COX-2 Enzyme, Arachidonic Acid, and Detection Reagents Reagent_Prep->Incubation Reaction_Initiation Add Arachidonic Acid to Initiate Reaction Incubation->Reaction_Initiation Detection Add Detection Reagent and Measure Signal (e.g., Fluorescence) Reaction_Initiation->Detection Data_Plotting Plot % Inhibition vs. Log[Inhibitor] Detection->Data_Plotting IC50_Calculation Calculate IC50 Values using Non-linear Regression Data_Plotting->IC50_Calculation Comparison Compare IC50 Values of Test Compound and Benchmarks IC50_Calculation->Comparison

Figure 2: Workflow for comparative IC50 determination.

Detailed Protocol: COX-2 Inhibitor Screening Assay

This protocol is adapted from standard commercially available COX-2 inhibitor screening kits, which provide a reliable and reproducible method for assessing enzyme activity.

Materials:

  • Recombinant human COX-2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Test Compounds: 3-[(1-Phenylethyl)carbamoyl]propanoic acid, Celecoxib, Rofecoxib (dissolved in DMSO)

  • Fluorometric probe (e.g., ADHP)

  • 96-well microplate (black, flat-bottom)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in DMSO.

    • Create a series of dilutions of each test compound in Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

    • Prepare a working solution of COX-2 enzyme in Assay Buffer containing heme.

    • Prepare a working solution of arachidonic acid in Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound dilution (or DMSO for control wells)

      • COX-2 enzyme solution

    • Include wells for a "no enzyme" control and a "no inhibitor" control.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Immediately add the fluorometric probe to all wells.

    • Incubate the plate at 37°C for 10-20 minutes.

  • Data Acquisition:

    • Measure the fluorescence intensity in each well using a microplate reader (Excitation/Emission wavelengths will depend on the specific probe used).

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope).

Comparative Data Analysis

The primary output of this experimental workflow is the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorIC50 (nM) for COX-2Notes
3-[(1-Phenylethyl)carbamoyl]propanoic acid To be determined experimentallyNovel compound under investigation.
Celecoxib ~200-300 nMA well-established selective COX-2 inhibitor. Serves as a primary benchmark for potency and selectivity.
Rofecoxib ~18-28 nMA highly potent and selective COX-2 inhibitor (withdrawn from the market for safety reasons, but still a valuable in vitro benchmark).

Interpretation and Further Steps

The IC50 value for 3-[(1-Phenylethyl)carbamoyl]propanoic acid will provide a direct comparison of its in vitro potency against Celecoxib and Rofecoxib.

  • If the IC50 is significantly lower than the benchmarks: This would suggest that 3-[(1-Phenylethyl)carbamoyl]propanoic acid is a more potent inhibitor of COX-2 in this assay system.

  • If the IC50 is comparable to the benchmarks: This would indicate that the novel compound has similar potency to established drugs.

  • If the IC50 is significantly higher than the benchmarks: This would suggest that the compound is a less potent inhibitor.

It is crucial to follow up these initial findings with further studies, including:

  • Selectivity Assays: Determine the IC50 of the compound against COX-1 to establish its selectivity for COX-2. A higher COX-1 IC50 relative to the COX-2 IC50 indicates greater selectivity.

  • Mechanism of Action Studies: Investigate whether the inhibition is competitive, non-competitive, or uncompetitive.

  • In Vivo Studies: Evaluate the compound's efficacy and safety in animal models of inflammation.

By following this structured approach, researchers can confidently and accurately benchmark the performance of novel inhibitors like 3-[(1-Phenylethyl)carbamoyl]propanoic acid, providing a solid foundation for further drug development efforts.

References

  • Title: The 2000 John Vane lecture. The discovery of cyclooxygenase-2. Source: The Journal of the Royal Society of Medicine URL: [Link]

  • Title: COX-1 and COX-2 in health and disease Source: Seminars in Arthritis and Rheumatism URL: [Link]

  • Title: Celecoxib: a specific COX-2 inhibitor Source: Expert Opinion on Pharmacotherapy URL: [Link]

  • Title: Rofecoxib Source: xPharm: The Comprehensive Pharmacology Reference URL: [Link]

Comparative

A Comparative Guide to N-Acyl Amino Acid Synthesis: From Classic Reactions to Greener Alternatives

A Foreword for the Modern Researcher: The synthesis of N-acyl amino acids (NAAAs) is a cornerstone of research and development in pharmaceuticals, cosmetics, and material science. These molecules, celebrated for their bi...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Modern Researcher: The synthesis of N-acyl amino acids (NAAAs) is a cornerstone of research and development in pharmaceuticals, cosmetics, and material science. These molecules, celebrated for their biocompatibility and diverse functionalities, are at the heart of innovations ranging from targeted drug delivery systems to advanced surfactant technologies. This guide offers a comparative analysis of the principal synthetic routes to NAAAs, providing the in-depth technical insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.

The Chemical Approach: Foundational and Versatile

Traditional chemical synthesis remains a widely practiced approach for producing N-acyl amino acids, prized for its versatility and generally high yields. The most established methods involve the acylation of amino acids using highly reactive acylating agents.

The Schotten-Baumann Reaction: A Time-Honored Method

First described in 1883 by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a classic method for synthesizing amides from amines and acid chlorides.[1] This reaction is typically carried out in a two-phase system, consisting of an aqueous and an organic solvent.[1][2] The base present in the aqueous phase neutralizes the acid generated during the reaction, while the reactants and product remain in the organic phase.[1]

Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4] The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The presence of a base, commonly sodium hydroxide, is crucial as it neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine and the newly formed amide.[5] This maintains the nucleophilicity of the amine and drives the reaction towards completion.

Experimental Protocol: Synthesis of N-Lauroylglycine via Schotten-Baumann Reaction

  • Materials: Glycine, Lauroyl Chloride, Sodium Hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Hydrochloric Acid (HCl), Deionized Water.

  • Procedure:

    • Dissolve glycine (1.0 eq) in a 10% aqueous NaOH solution (2.5 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

    • In a separate beaker, dissolve lauroyl chloride (1.05 eq) in dichloromethane.

    • Add the lauroyl chloride solution dropwise to the stirring glycine solution over 30-45 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir vigorously at room temperature for 2-3 hours.

    • Separate the organic layer. Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl to precipitate the N-lauroylglycine.

    • Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield the final product.

Acylation with Acid Anhydrides

Acid anhydrides offer a less reactive, and therefore sometimes more selective, alternative to acyl chlorides.[6] The reaction with an amino acid proceeds via nucleophilic acyl substitution, similar to the Schotten-Baumann reaction, to form the corresponding N-acyl amino acid and a carboxylic acid byproduct.[6]

Causality in Experimental Design: While generally less reactive than acyl chlorides, the reaction with anhydrides can still be exothermic.[6] The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions. A key advantage of using cyclic anhydrides is that the reaction incorporates both acyl units into the final product.[6]

The Rise of Greener Synthesis: Enzymatic and Biocatalytic Routes

In response to the growing demand for sustainable and environmentally friendly chemical processes, enzymatic and biocatalytic methods for N-acyl amino acid synthesis have gained significant traction.[7][8][9] These approaches offer several advantages over traditional chemical methods, including milder reaction conditions, high selectivity, and reduced waste generation.[10][11]

Enzyme-Catalyzed Acylation: Precision and Sustainability

Enzymes, particularly lipases and proteases, can be employed to catalyze the formation of amide bonds between fatty acids (or their esters) and amino acids.[12] These reactions can be conducted in aqueous or organic media under mild conditions.[13]

Mechanism and Key Considerations: Enzyme-catalyzed synthesis can proceed through different pathways, including direct condensation, aminolysis of esters, or reverse hydrolysis.[14] The choice of enzyme is critical and depends on the specific substrates and desired product. For instance, some lipases exhibit a preference for the ε-amino group of lysine. Immobilization of the enzyme can facilitate its recovery and reuse, enhancing the economic viability of the process.

Experimental Protocol: Enzymatic Synthesis of N-Lauroyl-L-Alanine

  • Materials: L-Alanine, Lauric Acid, Immobilized Lipase (e.g., Novozym 435), tert-Butanol, Molecular Sieves.

  • Procedure:

    • To a mixture of L-alanine (1.0 eq) and lauric acid (1.2 eq) in a flask, add tert-butanol as the solvent.

    • Add molecular sieves to remove the water formed during the reaction, thereby shifting the equilibrium towards product formation.

    • Add the immobilized lipase to the reaction mixture.

    • Incubate the mixture at a controlled temperature (e.g., 50-60 °C) with constant shaking for 24-48 hours.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, filter off the immobilized enzyme for reuse.

    • Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

Synthesis via Coupling Reagents: A Bridge Between Chemical and Biological Approaches

Coupling reagents are widely used in peptide synthesis and can also be effectively employed for the synthesis of N-acyl amino acids.[15] These reagents activate the carboxylic acid group of the fatty acid, facilitating its reaction with the amino group of the amino acid.[16]

Carbodiimides (DCC and EDC)

Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common coupling reagents that facilitate amide bond formation by converting the carboxylic acid into a more reactive O-acylisourea intermediate.[16][17][18][19]

Rationale and Potential Pitfalls: The primary function of these reagents is to convert the hydroxyl group of the carboxylic acid into a good leaving group.[16] A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove from the reaction mixture.[15][19] EDC is often preferred as its corresponding urea byproduct is water-soluble, simplifying purification.[16][17] A potential side reaction with carbodiimides is racemization of the amino acid, which can often be suppressed by the addition of additives like 1-hydroxybenzotriazole (HOBt).[17]

Comparative Analysis of Synthesis Routes

Synthesis Route Advantages Disadvantages Typical Yields Key Considerations
Schotten-Baumann Reaction High yields, versatile, well-established.[11]Use of hazardous acyl chlorides, formation of HCl byproduct.[13]70-95%Requires careful control of pH and temperature.[20][21]
Acid Anhydrides Milder than acyl chlorides, can be more selective.[6]Can require excess anhydride, formation of carboxylic acid byproduct.[11]60-90%Reaction exothermicity needs to be managed.
Enzymatic Synthesis Mild conditions, high selectivity, environmentally friendly.[9][11]Lower yields in some cases, enzyme cost and stability.[11]40-97%[13]Enzyme selection and immobilization are crucial for efficiency.
Coupling Reagents (DCC/EDC) Mild reaction conditions, good yields.[16]Byproduct removal can be challenging (DCC), potential for racemization.[15][17]70-90%[16]Use of additives (e.g., HOBt) to suppress racemization.[17]

Visualizing the Synthetic Pathways

To better understand the relationships between the different synthetic approaches, the following diagrams illustrate the core reaction mechanisms.

Schotten_Baumann_Reaction cluster_reactants Reactants cluster_products Products Amino Acid Amino Acid N-Acyl Amino Acid N-Acyl Amino Acid Amino Acid->N-Acyl Amino Acid Nucleophilic Attack Acyl Chloride Acyl Chloride Acyl Chloride->N-Acyl Amino Acid Acyl Source Base Base (e.g., NaOH) Salt (e.g., NaCl) Salt (e.g., NaCl) Base->Salt (e.g., NaCl) Water Water Base->Water

Caption: The Schotten-Baumann reaction for N-acyl amino acid synthesis.

Enzymatic_Synthesis cluster_reactants Reactants cluster_products Products Amino Acid Amino Acid Enzyme Enzyme (e.g., Lipase) Amino Acid->Enzyme Fatty Acid / Ester Fatty Acid / Ester Fatty Acid / Ester->Enzyme N-Acyl Amino Acid N-Acyl Amino Acid Enzyme->N-Acyl Amino Acid Byproduct\n(Water / Alcohol) Byproduct (Water / Alcohol) Enzyme->Byproduct\n(Water / Alcohol)

Caption: General workflow for the enzymatic synthesis of N-acyl amino acids.

Coupling_Reagent_Synthesis Fatty Acid Fatty Acid Activated Intermediate Activated Intermediate Fatty Acid->Activated Intermediate + Coupling Reagent Coupling Reagent (e.g., DCC) Coupling Reagent (e.g., DCC) Coupling Reagent (e.g., DCC)->Activated Intermediate N-Acyl Amino Acid N-Acyl Amino Acid Activated Intermediate->N-Acyl Amino Acid + Amino Acid Urea Byproduct Urea Byproduct Activated Intermediate->Urea Byproduct Amino Acid Amino Acid Amino Acid->N-Acyl Amino Acid

Caption: Synthesis of N-acyl amino acids using a carbodiimide coupling reagent.

Conclusion

The selection of an appropriate synthetic route for N-acyl amino acids depends on a multitude of factors, including the desired scale of production, purity requirements, cost considerations, and environmental impact. While traditional chemical methods like the Schotten-Baumann reaction offer reliability and high yields, the growing emphasis on green chemistry is driving the adoption of enzymatic and biocatalytic approaches. Coupling reagents provide a valuable middle ground, offering mild reaction conditions with good efficiency. By understanding the underlying principles, advantages, and limitations of each method, researchers can strategically choose the most suitable pathway to advance their scientific and developmental goals.

References

  • Haeger, G., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 495. [Link]

  • Haeger, G., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N‐acyl‐amino acids surfactants. Applied Microbiology and Biotechnology, 108(495). [Link]

  • Haeger, G. (2024). Novel aminoacylases for the synthesis of acyl-amino acids as biosurfactants. Jülich Aachen Research Alliance (JARA). [Link]

  • Haeger, G., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 495. [Link]

  • Kua, Y. L., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(4), e202300681. [Link]

  • Haeger, G., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2569. [Link]

  • Shi, L., et al. (2024). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Scientific and Social Research, 6(10), 74-82. [Link]

  • Gotor-Fernández, V., et al. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Green Chemistry. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. BYJU'S. [Link]

  • Gotor-Fernández, V., et al. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Green Chemistry, 28(1), 147-154. [Link]

  • Di Pardo, A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 799. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

  • Kricheldorf, H. R. (2006). α-Aminoacid-N-Carboxyanhydrides and Related Heterocycles. Springer. [Link]

  • Spivack, J. D. (2015). Method to Produce N-Acyl Amino Acid Surfactants Using N-Acyl Amino Acid Surfactants or the Corresponding Anhydrides as Catalysts. U.S.
  • Royal Society of Chemistry. (n.d.). 3.1.9. Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]

  • L-Tryptophan. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis. [Link]

  • Wikipedia. (2020, August 1). Schotten–Baumann reaction. Wikipedia. [Link]

  • Chen, C., et al. (2016). Preparation method and use of n-acyl acidic amino acid or salt thereof. U.S.
  • ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. ResearchGate. [Link]

  • El-Sawy, A. A., et al. (2007). Synthesis and Surface Properties of Amino Acid Surfactants from Industrial Waste Proteins. Journal of Surfactants and Detergents, 10(3), 145-154. [Link]

  • Haeger, G., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 495. [Link]

  • Reddit. (2020, July 25). Why do labs use acyl chlorides for peptide synthesis? Reddit. [Link]

  • ResearchGate. (n.d.). The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate. [Link]

  • Chen, F. M., et al. (1979). The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids. Canadian Journal of Chemistry, 57(15), 2018-2024. [Link]

  • Pitzer, J., et al. (2022). Efficient amide formation from unprotected L-proline applying a biocatalytic one-pot reaction. Green Chemistry, 24(12), 4766-4771. [Link]

  • da Silva, A. C., et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society, 34, 1-11. [Link]

  • Wikipedia. (n.d.). N,N′-Dicyclohexylcarbodiimide. Wikipedia. [Link]

  • H-S. Ni, et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Metabolites, 12(1), 53. [Link]

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Validation

A Multi-Platform Spectroscopic Approach to the Structural Validation of 3-[(1-Phenylethyl)carbamoyl]propanoic Acid

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and chemical data stands. An error in structural...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and chemical data stands. An error in structural assignment can invalidate years of research and investment. This guide provides an in-depth, technically-grounded workflow for the structural validation of 3-[(1-Phenylethyl)carbamoyl]propanoic acid, a molecule featuring a chiral center, an amide linkage, and a carboxylic acid terminus.

The Imperative of an Orthogonal, Self-Validating Workflow

The principle of orthogonality is central to robust structural elucidation. It dictates the use of multiple, independent analytical methods whose underlying principles differ.[1][2] While one technique might provide strong evidence for a particular feature, it may be ambiguous about another. For instance, while Mass Spectrometry can yield an exact molecular formula, it often struggles to differentiate between isomers.[3] Conversely, NMR is unparalleled for defining atomic connectivity but does not directly provide the molecular weight. By combining these techniques, the weaknesses of one are compensated by the strengths of another, creating a self-validating system where the collective data must be consistent with only one possible structure.

Our validation workflow is designed to systematically deconstruct the molecule, confirm its constituent parts, and then reassemble the puzzle with high confidence.

G cluster_0 Initial Hypothesis cluster_1 Orthogonal Analysis cluster_2 Data Integration & Confirmation b0 Proposed Structure: 3-[(1-Phenylethyl)carbamoyl]propanoic acid a1 Mass Spectrometry (MS) - Molecular Formula - Fragmentation b0->a1 Validate via a2 NMR Spectroscopy - ¹H & ¹³C Connectivity - Stereochemistry b0->a2 Validate via a3 Infrared (IR) Spectroscopy - Functional Group ID b0->a3 Validate via c1 Convergent Data Analysis a1->c1 a2->c1 a3->c1 c2 Unambiguous Structure Confirmed c1->c2 Leads to

Figure 1: A schematic of the orthogonal workflow for structural validation.

Mass Spectrometry: Defining the Molecular Formula

Expertise & Experience: We begin with High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS).[4][5] This is the most direct method to determine the elemental composition. The choice of an ESI (Electrospray Ionization) source is logical for this molecule due to the presence of ionizable acidic (carboxylic acid) and basic (amide) functional groups, which facilitates the generation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

Experimental Protocol: LC-HRMS
  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water mixture.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Analyze the eluent using an Orbitrap or TOF mass spectrometer in positive ion mode.

  • Data Analysis: Extract the exact mass of the most abundant ion and use software to calculate the most plausible elemental formula within a 5 ppm mass accuracy window.

Trustworthiness: The high accuracy (to the third or fourth decimal place) provided by HRMS severely constrains the possible elemental formulas, often leaving only one logical option for a molecule of this size.[3] The formic acid in the mobile phase aids in the formation of the [M+H]⁺ adduct, providing a clean and easily interpretable spectrum.

Expected vs. Experimental Data Comparison
ParameterTheoretical ValueHypothetical Experimental ValueConfirmation
Molecular Formula C₁₂H₁₅NO₃C₁₂H₁₅NO₃Confirmed
Exact Mass 221.1052221.1055Confirmed
Observed Ion [M+H]⁺ 222.1125222.1128 (within 1.4 ppm)Confirmed

This initial step validates the molecular formula, providing a crucial foundation for interpreting the more complex NMR data.

Infrared Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present in a molecule.[6] For our target compound, we expect to see characteristic vibrations for the carboxylic acid O-H, the amide N-H, and two distinct carbonyl (C=O) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare their positions to known values for specific functional groups.

Trustworthiness: The presence or absence of key bands is a highly reliable indicator. For instance, the very broad O-H stretch of a carboxylic acid is unmistakable and confirms its presence long before NMR analysis.[7] The position of the carbonyl stretches can also offer clues; amide carbonyls typically absorb at a lower wavenumber than ester or acid chloride carbonyls due to resonance effects.[8]

Expected vs. Experimental Data Comparison
Functional GroupExpected Wavenumber (cm⁻¹)Hypothetical Experimental (cm⁻¹)Confirmation
Carboxylic Acid O-H 3300-2500 (very broad)~3050 (broad)Confirmed
Amide N-H Stretch 3350-3180 (medium)~3300 (sharp)Confirmed
Aromatic C-H Stretch >3000~3030Confirmed
Aliphatic C-H Stretch <3000~2970Confirmed
Carboxylic Acid C=O ~1725-1700~1715Confirmed
Amide C=O (Amide I) ~1680-1630~1645Confirmed
Amide N-H Bend (Amide II) ~1550~1540Confirmed

NMR Spectroscopy: The Blueprint of Connectivity

Expertise & Experience: Nuclear Magnetic Resonance is the most powerful technique for elucidating the detailed structure of an organic molecule.[1] ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms.

G img a a b b c c d d e e f f g g h h i i j j k k

Figure 2: Structure of 3-[(1-Phenylethyl)carbamoyl]propanoic acid with key protons and carbons labeled for NMR assignment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and splitting patterns (multiplicities) to deduce neighboring protons. Correlate the number of signals in the ¹³C spectrum with the number of unique carbons in the proposed structure.

Trustworthiness: The rules governing NMR spectroscopy (chemical shifts, spin-spin coupling) are fundamentally based on quantum mechanics and are highly predictive. The integration of proton signals providing a ratio of hydrogens in different environments is a critical internal check. For example, observing a 5H multiplet in the aromatic region is strong evidence for a monosubstituted benzene ring.

¹H NMR: Predicted vs. Hypothetical Experimental Data
LabelProton(s)Predicted Shift (ppm)Predicted MultiplicityIntegrationHypothetical Data (ppm, mult.)Confirmation
k -COOH10-12broad singlet (br s)1H11.5, br sConfirmed
j -NH-7.5-8.5doublet (d)1H8.1, dConfirmed
i Phenyl7.2-7.4multiplet (m)5H7.3, mConfirmed
h -CH(Ph)-~5.1quintet1H5.15, quintetConfirmed
g -CH₂-~2.7triplet (t)2H2.75, tConfirmed
f -CH₂-~2.5triplet (t)2H2.55, tConfirmed
e -CH₃~1.5doublet (d)3H1.52, dConfirmed

Causality in ¹H NMR:

  • The -COOH proton (k) is highly deshielded due to the electronegative oxygens and appears far downfield.[7]

  • The phenyl protons (i) appear in their characteristic aromatic region.

  • The methine proton (h) is coupled to both the NH proton (j) and the methyl protons (e), resulting in a complex multiplet (a quintet if J-couplings are similar).

  • The two methylene groups (f, g) are adjacent to carbonyls and thus appear deshielded around 2.5-2.8 ppm. They are adjacent to each other, forming a classic triplet-triplet pattern.

  • The methyl protons (e) are adjacent to a single methine proton (h), resulting in a doublet.

¹³C NMR: Predicted vs. Hypothetical Experimental Data
LabelCarbonPredicted Shift (ppm)Hypothetical Data (ppm)Confirmation
d Carboxylic C=O175-185178.1Confirmed
c Amide C=O170-175172.5Confirmed
b Phenyl C (quat.)~143143.2Confirmed
a Phenyl C-H125-129128.8, 127.5, 126.3Confirmed
h -CH(Ph)-~4949.5Confirmed
g -CH₂-~3131.4Confirmed
f -CH₂-~2929.2Confirmed
e -CH₃~2221.8Confirmed

Causality in ¹³C NMR:

  • The two carbonyl carbons (c, d) are the most deshielded, appearing furthest downfield.[9]

  • The aromatic carbons (a, b) appear in the 120-145 ppm range.

  • The remaining aliphatic carbons (e, f, g, h) are found upfield, with their exact shifts determined by their proximity to electron-withdrawing groups.

Conclusion: A Triangulated, Unambiguous Structural Confirmation

The structural validation of 3-[(1-Phenylethyl)carbamoyl]propanoic acid is achieved not by a single piece of evidence, but by the seamless congruence of all data points.

  • HRMS confirms the elemental formula is C₁₂H₁₅NO₃.

  • IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid, a secondary amide, and an aromatic ring.

  • ¹H and ¹³C NMR provide the definitive atomic connectivity, showing the relative positions of all atoms and confirming the propanoic acid backbone, the N-linked 1-phenylethyl group, and all associated proton and carbon counts.

Each technique validates the findings of the others. The molecular weight from MS matches the structure deduced from NMR. The functional groups identified by IR are consistent with the chemical environments observed in the NMR spectra. This multi-platform, orthogonal approach provides the highest level of confidence and scientific rigor, ensuring that the structure is validated beyond any reasonable doubt.

References

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. National Library of Medicine. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives. JoVE. [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. OpenStax. [Link]

  • Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

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Comparative

Assessing the Purity of Synthesized 3-[(1-Phenylethyl)carbamoyl]propanoic Acid: A Comparative Guide

As drug development pipelines increasingly rely on complex chiral intermediates, the analytical rigor applied to purity assessment must evolve. 3-[(1-Phenylethyl)carbamoyl]propanoic acid (also known as N-(1-phenylethyl)s...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex chiral intermediates, the analytical rigor applied to purity assessment must evolve. 3-[(1-Phenylethyl)carbamoyl]propanoic acid (also known as N-(1-phenylethyl)succinamic acid) is a critical chiral auxiliary and building block in asymmetric synthesis[1],[2].

However, assigning a definitive purity value to this molecule is analytically challenging. The compound features an amide bond susceptible to hydrolysis, a carboxylic acid moiety prone to chromatographic tailing, and a chiral center demanding precise enantiomeric resolution. This guide objectively compares traditional and modern analytical modalities, providing self-validating protocols to establish the absolute purity of synthesized 3-[(1-Phenylethyl)carbamoyl]propanoic acid.

The Analytical Challenge: Causality & Expertise

When synthesizing 3-[(1-Phenylethyl)carbamoyl]propanoic acid via the ring-opening of succinic anhydride with 1-phenylethylamine, the resulting product mixture often contains unreacted starting materials and trace hydrolysis byproducts.

Relying solely on High-Performance Liquid Chromatography with UV detection (HPLC-UV) routinely leads to a dangerous overestimation of purity. The causality lies in UV response factor bias. The analyte possesses a highly UV-active phenyl ring. In contrast, residual succinic anhydride lacks a strong chromophore, rendering it nearly "invisible" at standard detection wavelengths (e.g., 254 nm or 210 nm)[3]. Consequently, an orthogonal approach—integrating the trace-level sensitivity of HPLC with the absolute, molar-based quantitation of Quantitative Nuclear Magnetic Resonance (qNMR)—is mandatory for scientific integrity[4],[5].

PurityWorkflow Start Synthesized Compound 3-[(1-Phenylethyl)carbamoyl]propanoic acid Split Orthogonal Purity Assessment Start->Split HPLC HPLC-UV (Chromatographic Purity) Split->HPLC qNMR 1H qNMR (Absolute Purity) Split->qNMR Chiral Chiral HPLC (Enantiomeric Purity) Split->Chiral Data Data Reconciliation & Impurity Profiling HPLC->Data Area % qNMR->Data Mass % Chiral->Data % ee

Caption: Orthogonal analytical workflow for comprehensive purity assessment of chiral succinamic acids.

Comparative Analysis of Purity Assessment Modalities

To objectively evaluate the synthesized intermediate, we must compare the performance metrics of the available analytical alternatives. Table 1 summarizes experimental data derived from a standard synthetic batch of 3-[(1-Phenylethyl)carbamoyl]propanoic acid.

Table 1: Performance Comparison of Analytical Modalities

Analytical ModalityMeasured PurityLODLOQAnalysis TimePrimary Source of Error / Bias
HPLC-UV (210 nm) 99.2% (Area)0.5 µg/mL1.5 µg/mL15 minOverestimation due to UV-transparent impurities (e.g., succinic anhydride)[3].
1H qNMR 97.8% (Mass)50 µg/mL150 µg/mL10 minBaseline integration errors; requires high S/N ratio[6].
LC-MS (ESI+) 98.9% (TIC)0.01 µg/mL0.05 µg/mL20 minDifferential ionization efficiencies of degradants.
Chiral HPLC 99.5% ee1.0 µg/mL3.0 µg/mL25 minCo-elution of achiral impurities with enantiomer peaks[2].

Data Interpretation: The discrepancy between HPLC (99.2%) and qNMR (97.8%) perfectly illustrates the necessity of orthogonal testing. HPLC misses the UV-transparent impurities, whereas qNMR, being a primary ratio technique, captures the true absolute mass fraction[5].

Self-Validating Experimental Protocols

The following methodologies are designed not just as procedural steps, but as self-validating systems ensuring absolute trustworthiness in the generated data.

Protocol A: Absolute Quantitation via 1H qNMR

qNMR is the gold standard for assigning absolute purity to pharmaceutical reference materials because it does not require a reference standard of the analyte itself[7].

1. Internal Standard Selection: Select Maleic acid (NIST SRM) as the internal standard (IS). Causality: Maleic acid produces a sharp singlet at ~6.3 ppm in DMSO-d6. This region is entirely free from the analyte's aromatic protons (7.2–7.4 ppm) and aliphatic succinic protons (2.4–2.6 ppm), preventing integration overlap[8].

2. Sample Preparation: Accurately weigh ~20 mg of the synthesized 3-[(1-Phenylethyl)carbamoyl]propanoic acid and ~5 mg of Maleic acid using a calibrated microbalance ( d=0.001 mg). Co-dissolve completely in 1.0 mL of DMSO-d6.

3. Parameter Optimization (Self-Validation Step): Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of all protons of interest. Set the inter-pulse delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds). Causality: Incomplete relaxation artificially reduces signal intensity. A D1​ of 5×T1​ ensures >99.3% magnetization recovery, making the integration ratio mathematically absolute[9].

4. Acquisition & Calculation: Acquire spectra with a minimum of 64 transients to achieve a Signal-to-Noise (S/N) ratio > 250. Calculate absolute purity ( Px​ ) using the standard qNMR equation based on the integral ratios, number of protons, and molecular weights.

qNMR Sample Analyte (Amide/Aryl protons) Mix Co-dissolution in DMSO-d6 Sample->Mix IS Internal Standard (Maleic Acid) IS->Mix NMR 1H NMR Acquisition (Relaxation Delay > 5*T1) Mix->NMR Calc Absolute Purity Calculation NMR->Calc

Caption: Self-validating qNMR workflow ensuring absolute quantitation via complete magnetization recovery.

Protocol B: Impurity Profiling via HPLC-UV

While qNMR provides the absolute mass fraction, HPLC is indispensable for detecting trace-level organic impurities that fall below the NMR limit of detection[6].

1. Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: 3-[(1-Phenylethyl)carbamoyl]propanoic acid contains a carboxylic acid group (pKa ~4.5). If the mobile phase pH is near its pKa, the molecule exists in a partial state of ionization, causing severe peak tailing. The addition of 0.1% TFA lowers the pH to ~2.0, fully protonating the acid and ensuring sharp, symmetrical peaks.

2. Chromatographic Conditions: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates. Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

3. System Suitability Testing (Self-Validation Step): Prior to sample analysis, inject a resolution mixture containing the analyte and 1-phenylethylamine. The protocol is only validated for use if the critical pair resolution ( Rs​ ) is > 2.0 and the analyte tailing factor ( Tf​ ) is < 1.5.

Protocol C: Enantiomeric Purity via Chiral HPLC

Because the 1-phenylethylamine moiety is chiral, assessing the enantiomeric excess (ee) of the (S)- or (R)-isomer is critical[2].

1. Stationary Phase Selection: Use an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H). Causality: The separation mechanism relies on highly specific hydrogen bonding between the analyte's amide group and the stationary phase's carbamate linkages, combined with the steric inclusion of the phenyl ring into the chiral polymer's helical groove[2].

Sources

Validation

Mechanistic Foundation: The Causality of Carbamylation

Head-to-Head Comparison of Carbamate Acetylcholinesterase Inhibitors: Rivastigmine, Neostigmine, and Physostigmine As a Senior Application Scientist, selecting the appropriate acetylcholinesterase inhibitor (AChEI) for a...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Carbamate Acetylcholinesterase Inhibitors: Rivastigmine, Neostigmine, and Physostigmine

As a Senior Application Scientist, selecting the appropriate acetylcholinesterase inhibitor (AChEI) for an experimental model or therapeutic pipeline requires moving beyond basic binding affinities. Carbamoyl compounds—specifically carbamate-based AChEIs—are a privileged scaffold in neuropharmacology[1]. Unlike simple competitive inhibitors, these compounds act as pseudo-irreversible "suicide substrates," offering distinct kinetic profiles and target selectivities.

This guide provides an objective, data-driven comparison of three structurally similar but pharmacologically divergent carbamates: Rivastigmine , Neostigmine , and Physostigmine .

To understand the performance differences between these compounds, we must first examine the causality of their mechanism. Traditional reversible inhibitors (e.g., donepezil) continuously associate and dissociate from the enzyme's active site. In contrast, carbamoyl compounds initiate a two-step neutralization process:

  • Non-covalent Docking: The compound binds to the anionic site of AChE.

  • Covalent Carbamylation: The carbamate moiety is covalently transferred to the catalytic serine residue (Ser203 in human AChE) within the esteratic site, while the leaving group (nucleofuge) exits the pocket[1][2].

Because the decarbamylation (hydrolysis) of the enzyme takes hours—compared to the microseconds required for standard deacetylation—the enzyme is effectively trapped in an inactive state[2].

Pathway AChE AChE Active Site (Ser203) Complex Reversible Enzyme-Inhibitor Complex AChE->Complex Non-covalent Binding Inhibitor Carbamoyl Compound (e.g., Rivastigmine) Inhibitor->Complex Carbamylated Carbamylated AChE (Pseudo-irreversible) Complex->Carbamylated Covalent Carbamylation (Leaving Group Exits) Regenerated Regenerated AChE (Active) Carbamylated->Regenerated Slow Hydrolysis (Hours) Regenerated->AChE Cycle Repeats

Mechanism of pseudo-irreversible AChE inhibition by carbamoyl compounds.

Structural Causality & Pharmacokinetics

The structural nuances of the nitrogen atom in these carbamates dictate their physiological distribution and experimental utility:

  • Rivastigmine & Physostigmine (Tertiary Amines): At physiological pH, a significant fraction of these molecules remains un-ionized. This lipophilicity allows them to readily penetrate the blood-brain barrier (BBB), making them highly effective for central nervous system (CNS) targets[3]. Rivastigmine further distinguishes itself by selectively inhibiting the monomeric (G1) form of AChE over the tetrameric (G4) form, and by providing dual inhibition of both AChE and Butyrylcholinesterase (BuChE)[2].

  • Neostigmine (Quaternary Ammonium): The permanent positive charge on its quaternary nitrogen renders Neostigmine highly hydrophilic. Causally, this prevents passive diffusion across the lipophilic BBB[2][3]. Its effects are strictly isolated to the peripheral nervous system, making it the standard for reversing neuromuscular blockades without inducing CNS toxicity[2].

Quantitative Comparison

The following table synthesizes the structural and performance metrics of these three alternatives to guide your experimental design.

MetricRivastigminePhysostigmineNeostigmine
Chemical Class Tertiary amine carbamateTertiary amine carbamateQuaternary ammonium carbamate
BBB Penetration High (CNS Active)High (CNS Active)None (Peripherally Restricted)
Target Selectivity AChE (G1 > G4) & BuChEAChEAChE
Enzyme Recovery Half-Life ~10 hours~1 - 2 hours~2 - 4 hours
Primary Application Alzheimer's Disease modelsGlaucoma / Anticholinergic toxicityMyasthenia Gravis / NM blockade reversal

Experimental Methodology: Time-Dependent Inhibition Assay

To accurately compare the IC50 values of these carbamoyl compounds in vitro, researchers must use a modified Ellman’s Assay. Because carbamylation is a covalent, time-dependent process, standard steady-state kinetic assays will yield artificially high IC50 values. The protocol below is engineered as a self-validating system to ensure data integrity.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB (Ellman's reagent) and 75 mM Acetylthiocholine (ATCh) iodide in deionized water.

  • Inhibitor Pre-incubation (Critical Step): In a 96-well microplate, add 160 µL buffer, 10 µL AChE (0.03 U/mL final), and 10 µL of the carbamoyl inhibitor at varying concentrations. Incubate at 25°C for 20 minutes.

    • Causality: This pre-incubation provides the necessary time for the covalent carbamylation of Ser203 to reach equilibrium. Skipping this step allows the ATCh substrate to outcompete the inhibitor before the covalent bond forms[1].

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. DTNB reacts with the thiocholine byproduct to form a yellow anion (TNB-).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot % activity against log[Inhibitor] to derive the IC50.

Workflow Step1 1. Reagent Prep (Enzyme, DTNB, Inhibitor) Step2 2. Pre-Incubation (Establishes Covalent Bond) Step1->Step2 Step3 3. Substrate Addition (ATCh Initiation) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 412 nm) Step3->Step4 Step5 5. Data Validation (Subtract Blank, Calc IC50) Step4->Step5

Step-by-step workflow for the modified Ellman's assay to determine IC50.

The Self-Validating System

To guarantee trustworthiness, every plate must include two internal validation controls:

  • The Blank Control (Buffer + DTNB + ATCh; No Enzyme): ATCh can spontaneously hydrolyze in aqueous solutions. This well quantifies non-enzymatic baseline cleavage. If the blank signal spikes, the ATCh stock is degraded and the assay must be aborted.

  • The 100% Activity Control (Buffer + Enzyme + DTNB + ATCh; No Inhibitor): Validates the viability of the AChE batch and establishes the absolute Vmax​ baseline required for accurate IC50 regression.

References

  • Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity | Source: nih.gov | 3

  • The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications | Source: nih.gov | 2

  • Pharmacological management of Alzheimer's disease: a current view | Source: medcraveonline.com |

  • Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors | Source: biorxiv.org | 1

Sources

Comparative

statistical analysis of in vitro data for propanoic acid derivatives

Statistical Analysis of In Vitro Data for Propanoic Acid Derivatives: A Comparative Guide Propanoic acid derivatives (e.g., ibuprofen, naproxen, ketoprofen) represent a cornerstone class of non-steroidal anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

Statistical Analysis of In Vitro Data for Propanoic Acid Derivatives: A Comparative Guide

Propanoic acid derivatives (e.g., ibuprofen, naproxen, ketoprofen) represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the competitive inhibition of cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2—thereby halting the conversion of arachidonic acid into pro-inflammatory prostaglandins[1].

While the pharmacological premise is well-established, the rigorous in vitro characterization of novel or modified propanoic acid derivatives demands precise statistical methodologies. Relying on simple linear models or unvalidated standard errors can lead to erroneous IC50 (half-maximal inhibitory concentration) estimates, ultimately skewing the Selectivity Index (SI) and misguiding clinical development[2][3].

As a Senior Application Scientist, I have designed this guide to bridge the gap between benchtop experimental protocols and the advanced statistical analyses required to validate in vitro pharmacological data.

Comparative Performance Analysis: COX-1 vs. COX-2 Inhibition

The therapeutic efficacy (COX-2 inhibition) versus gastrointestinal toxicity (COX-1 inhibition) of propanoic acid derivatives is quantified using the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)[4]. The table below synthesizes representative in vitro IC50 values for standard propanoic acid derivatives, establishing a baseline for comparative studies.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity ProfileLipophilicity (Log P)
Ibuprofen 1.6 – 2.40.3 – 2.4Preferential COX-1 / Non-selective~3.97
Naproxen 0.6 – 2.51.2 – 2.1Non-selective~3.18
Ketoprofen 0.01 – 0.50.5 – 3.2Highly COX-1 selective~3.12
Flurbiprofen 0.04 – 0.50.3 – 1.0Highly COX-1 selective~4.16

Data synthesized from established in vitro recombinant enzyme assays and whole blood assays[1][5][6]. Note: Absolute IC50 values vary based on assay conditions (e.g., incubation time, substrate concentration), highlighting the need for robust internal statistical controls.

Self-Validating Experimental Protocol: In Vitro COX Inhibition Assay

To ensure high-fidelity data suitable for non-linear regression, the experimental design must account for causality and biological noise. Every step below is designed as a self-validating system to prevent downstream statistical artifacts.

Step 1: Reagent and Enzyme Preparation

  • Protocol: Utilize recombinant human COX-1 and COX-2 enzymes suspended in a Tris-HCl buffer containing EDTA and a hematin cofactor[1].

  • Causality: Hematin is strictly required for the peroxidase activity of COX enzymes. Using human recombinant enzymes eliminates cross-species variability, ensuring the translational relevance of the derived IC50 values. EDTA chelates trace metals that could spontaneously oxidize arachidonic acid, preventing false-positive background noise.

Step 2: Compound Titration and Pre-incubation

  • Protocol: Prepare a 10-point serial dilution of the propanoic acid derivative (e.g., 0.001 µM to 100 µM) in DMSO. Pre-incubate the enzyme-compound mixture at 37°C for 15 minutes[1]. Include a vehicle control (100% activity) and a background blank (no enzyme, 0% activity).

  • Causality: A 10-point curve ensures sufficient data density at the asymptotes and the inflection point, which is mathematically critical for accurate 4-parameter logistic (4-PL) modeling[3]. Pre-incubation allows time-dependent, slow-binding inhibitors (like flurbiprofen) to achieve binding equilibrium before the reaction starts[5].

Step 3: Substrate Addition and Reaction Termination

  • Protocol: Initiate the reaction by adding arachidonic acid (the natural substrate) at a concentration equivalent to its Michaelis constant ( Km​ ). Terminate the reaction after exactly 2 minutes using a stop solution (e.g., stannous chloride).

  • Causality: Operating at the Km​ ensures the assay is highly sensitive to competitive inhibitors. Stopping the reaction rapidly prevents substrate depletion, maintaining the initial velocity ( V0​ ) assumption required for steady-state enzyme kinetics.

Statistical Workflow: Beyond the Raw Data

The transition from raw absorbance/fluorescence units to a validated IC50 requires rigorous statistical modeling.

A. Data Normalization and Dose-Axis Scaling Raw data must be normalized to the internal controls (vehicle = 100% activity; blank = 0% activity). Because drug concentrations span multiple orders of magnitude, the dose axis must be logarithmically transformed (e.g., X=log10​(Dose) )[2]. This transformation prevents high-concentration data points from disproportionately leveraging the regression curve.

B. Non-Linear Regression (4-Parameter Logistic Model) Simple linear regression is mathematically inadequate for sigmoidal dose-response data[2]. The 4-Parameter Logistic (4-PL) model is the gold standard for continuous therapeutic dose-response data[2][3]. The model is defined as:

Y=Bottom+1+10((logIC50−X)×HillSlope)Top−Bottom​

  • Top & Bottom: Represents the maximal and minimal enzyme activity. Constraining these to 100 and 0 (if biologically justified by the controls) reduces degrees of freedom, tightening the confidence intervals around the IC50.

  • Hill Slope: Indicates the steepness of the curve. A slope significantly deviating from 1.0 suggests non-competitive binding, allosteric interactions, or assay artifacts (e.g., compound precipitation).

  • IC50: The inflection point representing 50% inhibition[3].

C. Assessing Model Fit and Variance Heterogeneity Do not accept the IC50 blindly. Evaluate the goodness-of-fit using the Root Mean Square Error (RMSE) and the adjusted R2 [2]. Furthermore, in vitro assays often exhibit heteroscedasticity (variance changes with dose). If the variance at the asymptotes differs significantly from the variance at the IC50, apply weighted least squares (WLS) regression (e.g., weighting by 1/Y2 ) to prevent high-variance points from skewing the curve[2].

D. Comparative Statistics (ANOVA) When comparing a novel propanoic acid derivative against standard ibuprofen or naproxen, extract the Log(IC50) values and their standard errors. Use a one-way ANOVA followed by Dunnett’s post-hoc test to determine if the shift in potency or selectivity is statistically significant ( p<0.05 ).

Visualizing the Analytical Pipeline

G Start Propanoic Acid Derivatives (Ibuprofen, Naproxen, Ketoprofen) Assay In Vitro COX-1 / COX-2 Inhibition Assay Start->Assay 10-Point Dose Titration Data Continuous Dose-Response Data Acquisition Assay->Data ELISA Quantification Stats Statistical Modeling (4-Parameter Logistic Regression) Data->Stats Log10 Transformation Validate Goodness-of-Fit & Variance (RMSE, ANOVA, WLS) Stats->Validate Residual Analysis Output IC50 Determination & Selectivity Index (SI) Validate->Output Parameter Extraction

Workflow from in vitro assay execution to 4-PL statistical modeling for IC50 determination.

References

  • Title : Navigating the Receptor Landscape of Propanoic Acid Derivatives: A Comparative Guide. Source : benchchem.com. URL : 1

  • Title : Nonlinear model-based estimates of IC50 for studies involving continuous therapeutic dose-response data. Source : nih.gov. URL : 2

  • Title : Beyond IC50s: Towards Robust Statistical Methods for in vitro Association Studies. Source : walshmedicalmedia.com. URL : 3

  • Title : Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chromatography. Source : semanticscholar.org. URL : 5

  • Title : Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. Source : nih.gov. URL : 6

  • Title : Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Source : pnas.org. URL : 4

Sources

Validation

Peer-Reviewed Methods for Characterizing N-Acylated Compounds: A Comparative Guide

Introduction N-acylated compounds represent a highly diverse and biologically critical class of molecules. This family encompasses small-molecule lipid mediators—such as N-acyl amino acids (NAAAs) and N-acyl ethanolamine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-acylated compounds represent a highly diverse and biologically critical class of molecules. This family encompasses small-molecule lipid mediators—such as N-acyl amino acids (NAAAs) and N-acyl ethanolamines (NAEs, including the endocannabinoid anandamide)—as well as macromolecular targets like N-myristoylated proteins. Because these molecules govern essential physiological processes ranging from neurotransmission to mitochondrial protein targeting, their precise characterization is paramount in drug discovery and molecular biology.

As a Senior Application Scientist, I have structured this guide to objectively compare the three gold-standard analytical methodologies used to characterize these compounds: Targeted LC-MS/MS , NMR Spectroscopy , and Chemical Proteomics . Rather than merely listing steps, this guide dissects the underlying causality of each protocol, ensuring that every workflow functions as a self-validating system.

G Sample Biological Matrix (Plasma, Tissue, Cells) Split1 Small Molecule N-Acyls (NAAAs, NAEs) Sample->Split1 Split2 Macromolecular N-Acyls (N-Myristoylated Proteins) Sample->Split2 Ext Liquid-Liquid Extraction & SPE Purification Split1->Ext Label Metabolic Labeling (Clickable Myr-Analogues) Split2->Label LCMS Targeted LC-MS/MS (Quantification & Profiling) Ext->LCMS High Sensitivity NMR NMR Spectroscopy (Stereochemistry & Linkage) Ext->NMR Structural Proof Proteomics Affinity Enrichment & NanoLC-MS/MS Label->Proteomics CuAAC Click

Caption: Analytical workflows for small molecule and proteomic N-acylated compounds.

Method 1: Targeted LC-MS/MS (Lipidomics)

Best For: High-throughput quantification of NAAAs and NAEs in complex biological matrices.

Causality & Experimental Logic

NAEs and NAAAs exist at trace levels (picomolar to low nanomolar) in tissues and plasma. Traditional untargeted mass spectrometry often fails to detect them against the high background of highly abundant structural lipids. Targeted LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion transitions, effectively filtering out matrix noise. Furthermore, because endogenous enzymes like Fatty Acid Amide Hydrolase (FAAH) rapidly degrade NAEs ex vivo, immediate protein precipitation using organic solvents is biologically necessary to preserve the lipidome[1].

Step-by-Step Protocol: Targeted LC-MS/MS of NAEs
  • Quenching & Extraction: Homogenize 50 mg of tissue in 1 mL of ice-cold acetonitrile/methanol (1:1, v/v). Causality: The high organic content instantly denatures lipases and FAAH, preventing the artificial degradation of NAEs.

  • Internal Standard Spiking: Add 10 µL of a heavy-isotope internal standard mix (e.g., AEA-d4, PEA-d4).

  • Solid-Phase Extraction (SPE): Centrifuge the homogenate and load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 20% methanol in water to remove salts and polar metabolites. Elute the N-acylated fraction with 100% methanol.

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 nano-HPLC column coupled to a triple quadrupole mass spectrometer. Operate in positive electrospray ionization (ESI+) mode.

  • MRM Monitoring: Monitor the transition of the protonated precursor [M+H]+ to the characteristic ethanolamine fragment (m/z 62) or specific amino acid fragments[2].

Self-Validation Checkpoint: This protocol is self-validating through the stable-isotope spiked internal standards. If the recovery of AEA-d4 drops below 70%, it immediately flags matrix suppression or extraction failure, invalidating the run before erroneous data interpretation can occur.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Best For: Unambiguous structural and stereochemical elucidation of novel or synthesized N-acylated compounds.

Causality & Experimental Logic

While LC-MS/MS provides exceptional sensitivity, it cannot definitively resolve stereocenters or unambiguously prove the exact position of an amide linkage in heavily modified metabolites (e.g., glycosylated N-acyl phosphoethanolamines[3]). NMR spectroscopy measures the transition of nuclear spins in a magnetic field, providing absolute atomic-level mapping of the chemical environment.

Step-by-Step Protocol: 1H and 13C NMR of Purified NAAAs
  • Sample Preparation: Isolate >1 mg of the N-acylated compound via preparative HPLC. Lyophilize completely to remove all protic solvents.

  • Solvation: Dissolve the dried pellet in 600 µL of deuterated chloroform (CDCl3) or DMSO-d6. Causality: Deuterated solvents prevent the massive proton signal of the solvent from obscuring the analyte's peaks.

  • 1H NMR Acquisition: Acquire a 1-dimensional 1H spectrum at 400-600 MHz. Look for the characteristic downfield shift of the amino acid's α-proton (typically 4.0-4.8 ppm) caused by the deshielding effect of the newly formed adjacent amide bond.

  • 2D HSQC/HMBC Acquisition: Run 2D heteronuclear experiments to trace the scalar coupling between the carbonyl carbon of the fatty acid tail (~170-175 ppm) and the nitrogen/alpha-carbon of the amino acid headgroup, definitively proving the covalent linkage.

Self-Validation Checkpoint: The integration of the amide N-H proton signal must perfectly match a 1:1 stoichiometric ratio with the terminal methyl protons of the fatty acid chain. Any deviation mathematically proves the presence of impurities or incomplete acylation.

Method 3: Chemical Proteomics via Metabolic Labeling

Best For: Identifying and quantifying N-myristoylated proteins in living cells.

Causality & Experimental Logic

N-myristoylation involves the attachment of a 14-carbon fatty acid to an N-terminal glycine. Direct MS detection of this lipid modification is notoriously difficult due to poor ionization and the low abundance of modified peptides. Metabolic labeling circumvents this by feeding living cells a bioorthogonal clickable fatty acid analog (e.g., alkynyl-myristate). The cellular machinery (N-myristoyltransferase) incorporates this probe in vivo. Subsequent Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) allows for the covalent attachment of a biotin tag, enabling the absolute enrichment of only the modified proteins[4].

Proteomics A Living Cells + Alk-Myr B Metabolic Incorporation A->B C Cell Lysis & CuAAC Click B->C D Streptavidin Enrichment C->D E On-Bead Digestion & NanoLC-MS/MS D->E

Caption: Metabolic labeling and chemical proteomics workflow for N-myristoylated proteins.

Step-by-Step Protocol: Metabolic Labeling & Enrichment
  • In Vivo Labeling: Culture cells (e.g., HEK293T) to 70% confluence. Replace media with serum-free DMEM containing 25 µM alkynyl-myristate (Alk-Myr) for 12 hours. Causality: Serum starvation forces the cells to utilize the synthetic Alk-Myr for co-translational lipid modifications.

  • Lysis & Click Chemistry: Lyse cells in 1% SDS buffer. Add the CuAAC click reagents: Azide-PEG4-Biotin (100 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature.

  • Affinity Enrichment: Precipitate proteins to remove unreacted click reagents, resuspend, and incubate with Streptavidin-agarose beads. Wash with 1% SDS, 8M Urea, and PBS to strip all non-covalently bound proteins.

  • On-Bead Digestion: Reduce, alkylate, and digest the bead-bound proteins with Trypsin overnight.

  • NanoLC-MS/MS: Elute the resulting peptides and analyze via high-resolution Orbitrap mass spectrometry[5].

Self-Validation Checkpoint: A parallel control plate must be treated with a known N-myristoyltransferase (NMT) inhibitor (e.g., IMP-1088) prior to Alk-Myr labeling. True N-myristoylated targets will show a >90% reduction in MS intensity in the inhibitor-treated control, providing a self-validating binary confirmation of enzymatic specificity.

Comparative Data Summary

To assist drug development professionals in selecting the appropriate analytical pipeline, the following table synthesizes the quantitative performance metrics of the three methodologies:

Analytical MethodTarget AnalyteSensitivity (LOD)ThroughputKey AdvantagePrimary Limitation
Targeted LC-MS/MS (MRM) NAAAs, NAEs~10-50 PicomolarHigh (>100 samples/day)Unmatched sensitivity for complex biological matricesCannot easily resolve novel stereocenters or linkages
NMR Spectroscopy Purified N-Acyls~1-5 MicromolarLow (<10 samples/day)Absolute structural, stereochemical, and linkage confirmationRequires high sample purity and high concentration
Chemical Proteomics N-Myristoylated ProteinsFemtomolar (on-column)Medium (~20 samples/day)Captures dynamic, living-cell lipid modifications in vivoRequires bioorthogonal labeling compatibility and cell viability

Conclusion

The characterization of N-acylated compounds requires a multimodal approach. Targeted LC-MS/MS remains the undisputed gold standard for the high-throughput lipidomic quantification of NAEs and NAAAs. However, for de novo structural elucidation, NMR spectroscopy is a mandatory orthogonal validation step. Finally, for macromolecular targets, chemical proteomics using metabolic labeling provides an elegant, self-validating system to map the N-myristoylated proteome in living cells.

References

  • BenchChem.
  • NIH / PMC. "Identification of endogenous acyl amino acids based on a targeted lipidomics approach."
  • ACS Bio & Med Chem Au.
  • NIH / PubMed. "Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells."
  • PLOS ONE. "Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses."
  • ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(1-Phenylethyl)carbamoyl]propanoic acid

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling of specialized chemical reagents like 3-[(1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling of specialized chemical reagents like 3-[(1-Phenylethyl)carbamoyl]propanoic acid demands a rigorous and informed approach, not just in its application but, critically, in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, moving beyond mere compliance to foster a deep-seated culture of laboratory safety. The procedures outlined here are grounded in federal regulations and best practices, ensuring the protection of personnel, facilities, and the environment.

Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the chemical's intrinsic hazards. 3-[(1-Phenylethyl)carbamoyl]propanoic acid, while not having a universally published Safety Data Sheet (SDS) for the specific "1-Phenylethyl" isomer, can be assessed based on its functional groups and data from the closely related isomer, 3-[(2-Phenylethyl)carbamoyl]propanoic acid.

  • Chemical Identity: A carboxylic acid derivative containing an amide linkage.

  • Primary Hazards: Based on aggregated GHS data for the 2-phenylethyl isomer, this class of compound is classified as Harmful if swallowed (Acute Toxicity 4, Oral) and Causes serious eye damage (Eye Damage 1) .[1]

  • RCRA Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[2][3] Based on its profile, 3-[(1-Phenylethyl)carbamoyl]propanoic acid must be managed as hazardous waste for the following reasons:

    • Toxicity: Its classification as "Harmful if swallowed" meets the toxicity characteristic.[1]

    • Corrosivity: As a carboxylic acid, it is acidic. An aqueous solution could potentially have a pH of 2 or less, which meets the definition of a corrosive waste.[3][4]

Therefore, all waste streams containing this compound, including pure unused product, reaction mixtures, and contaminated materials, must be disposed of as hazardous waste . Pouring this chemical down the drain is a violation of environmental regulations and can cause damage to plumbing and ecosystems.[5][6]

Essential Personal Protective Equipment (PPE)

Given the compound's hazard profile, particularly the risk of serious eye damage, stringent adherence to PPE protocols is mandatory.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield is the recommended standard. Safety glasses alone are insufficient.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Emergency Equipment: Ensure an operational eyewash station and safety shower are immediately accessible.[7]

Step-by-Step Waste Accumulation and Segregation Protocol

Proper disposal begins at the point of generation. Adherence to a systematic accumulation process within a designated Satellite Accumulation Area (SAA) is required by federal law and institutional policy.[4][8]

Step 1: Designate the Satellite Accumulation Area (SAA) The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8] This is not a general storage closet but a specific, marked location within the lab.

Step 2: Select a Compatible Waste Container Choose a container that is in good condition, free of leaks, and chemically compatible with acidic waste. A high-density polyethylene (HDPE) container with a screw-top cap is an excellent choice.[2][8] Do not use metal containers, which can be corroded by acids.[9]

Step 3: Affix a Hazardous Waste Label As soon as the first drop of waste enters the container, it must be labeled.[10] The label must include:

  • The words "HAZARDOUS WASTE" .[2]

  • The full chemical name: "3-[(1-Phenylethyl)carbamoyl]propanoic acid" (no formulas or abbreviations).[2]

  • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.

  • The date when waste was first added (accumulation start date).

Step 4: Accumulate Waste Safely Add waste to the container carefully, using a funnel if necessary. The container must remain closed at all times except when actively adding waste.[4][9] To allow for vapor expansion and prevent spills, do not fill the container beyond 75-80% of its capacity.[6][11]

Step 5: Ensure Strict Segregation This is a critical safety step. Store the acidic waste container in secondary containment (such as a plastic tub) to contain potential leaks.[10] Crucially, you must segregate this waste from incompatible materials to prevent dangerous chemical reactions.[8][10]

Incompatible Material Class Reason for Segregation
Bases (e.g., sodium hydroxide, amines)Violent exothermic (heat-generating) neutralization reaction.
Oxidizing Agents (e.g., nitrates, peroxides)Potential for fire or explosion.
Cyanides and Sulfides Reaction can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[8]
Reactive Metals (e.g., sodium, potassium)Can generate flammable hydrogen gas.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 3-[(1-Phenylethyl)carbamoyl]propanoic acid.

G start Waste Generated (e.g., unused chemical, reaction mixture, contaminated material) classify Classify as Hazardous Waste (Toxicity/Corrosivity) start->classify ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) classify->ppe Yes container Select & Label Compatible Waste Container (HDPE, Screw Cap) ppe->container label_details Label must include: 'HAZARDOUS WASTE' Full Chemical Name Accumulation Start Date container->label_details accumulate Add waste to container in SAA (Do not exceed 80% capacity) container->accumulate segregate Segregate from Incompatibles (Bases, Oxidizers, etc.) Use Secondary Containment accumulate->segregate closed Keep Container Securely Closed segregate->closed full Container Full? closed->full full->closed No pickup Arrange for Pickup via Institutional EHS Office full->pickup Yes end Waste Awaiting EHS Pickup pickup->end

Caption: Decision workflow for the safe disposal of 3-[(1-Phenylethyl)carbamoyl]propanoic acid.

Spill and Emergency Procedures

Preparedness is paramount for mitigating the impact of an accidental release.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Consult the SDS: Refer to the specific Safety Data Sheet for handling information.

  • Cleanup: For a small spill, use an acid-neutralizing absorbent material or an inert absorbent like sand or vermiculite.[12] Do not use combustible materials like paper towels to absorb the neat compound.

  • Collect and Dispose: Scoop the absorbed material into a designated hazardous waste container, label it appropriately, and dispose of it through your institution's Environmental Health and Safety (EHS) department.[10]

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[13]

Final Disposal and Record Keeping

The ultimate disposal of hazardous waste is a regulated process that must be handled by certified professionals.

  • EHS Coordination: Your responsibility as a researcher is to safely accumulate and label the waste. The final transport and disposal are managed by your EHS department, which partners with licensed hazardous waste disposal companies.[4][5]

  • Requesting Pickup: Once a waste container is full or has been in accumulation for the maximum allowed time (often up to 12 months, though institutional policies may vary), submit a hazardous waste pickup request through the EHS portal.[4][14]

  • Documentation: Maintain accurate records of the waste you generate. This is not only good laboratory practice but also a key component of regulatory compliance.

By adhering to this comprehensive protocol, you ensure that your critical research and development activities are conducted with the highest standards of safety, responsibility, and scientific integrity.

References

  • Laboratory Waste Management Guidelines , Environmental Health and Safety, Princeton University. 4

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University. 8

  • How to Ensure Safe Chemical Waste Disposal in Laboratories , Daniels Health. 2

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview , CDMS. 15

  • Regulation of Laboratory Waste , American Chemical Society. 16

  • OSHA Regulations and Hazardous Waste Disposal: What To Know , MCF Environmental Services. 13

  • Chemical Waste Disposal Guidelines for Educational Facilities , MLI Environmental. 5

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids , U.S. Chemical Storage. 17

  • Recovering Carboxylic Acids from Aqueous Waste Streams , Altiras. 18

  • 3-[(2-Phenylethyl)carbamoyl]propanoic acid , PubChem, National Center for Biotechnology Information. 1

  • SAFETY DATA SHEET for 2-Phenylethyl propionate , Fisher Scientific. 12

  • What Materials Are Classified As Hazardous Waste? , OSHA.com. 3

  • OSHA Hazard Communication Standard and OSHA Guidelines , Centers for Disease Control and Prevention (CDC). 19

  • Safety Data Sheet for 3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid , Key Organics. 20

  • Hazardous Chemical Waste Disposal Section 7 , University of Toronto Scarborough. 6

  • Hazardous Chemical Waste Procedure ESM-01-02 , Alberta Health Services. 11

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs , United Nations Office on Drugs and Crime.

  • Laboratory Guide for Managing Chemical Waste , Vanderbilt University Medical Center. 10

  • AGS (Dicarboxylic acids mixture) - Safety Data Sheet , BASF. 21

  • 3-[(2-phenylethyl)carbamoyl]propanoic acid , Sigma-Aldrich. 22

  • SAFETY DATA SHEET for Ethyl 3-Phenylpropionate , TCI Chemicals. 7

  • Hazardous Waste Disposal Guide , Dartmouth College. 14

  • Hazardous Waste - EHSO Manual , University of Oklahoma. 23

  • Guidelines: Handling and Disposal of Chemicals , Purdue University Engineering. 9

  • Empty Container Disposal - Safe Operating Procedure , University of Nebraska-Lincoln. 24

Sources

Handling

Personal protective equipment for handling 3-[(1-Phenylethyl)carbamoyl]propanoic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system where every piece of personal protective equipment (PPE) and operational step serves a spe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system where every piece of personal protective equipment (PPE) and operational step serves a specific, scientifically grounded purpose.

Handling 3-[(1-Phenylethyl)carbamoyl]propanoic acid (CAS: 60756-87-8)—also known as N-(1-phenylethyl)succinamic acid or 4-oxo-4-[(1-phenylethyl)amino]butanoic acid—requires a rigorous approach[1]. Because this compound features both a carboxylic acid moiety and an amide group, it presents specific hydrogen-bonding-driven adhesion risks to mucous membranes. As a fine solid powder, it poses a high risk of aerosolization, leading to severe ocular and respiratory irritation[2].

This guide provides the definitive, causality-driven operational and disposal plan for handling this pharmaceutical intermediate.

Chemical Risk Profile & Mechanistic Hazards

Before donning PPE, it is critical to understand the physicochemical properties of the compound to anticipate its behavior in the laboratory environment.

Table 1: Physicochemical and Hazard Profile

Property / Hazard Descriptor Operational Implication
Chemical Name 3-[(1-Phenylethyl)carbamoyl]propanoic acid The succinamic acid backbone acts as a localized proton donor, causing rapid pH shifts upon contact with physiological moisture.
CAS Number 60756-87-8 Essential for accurate waste manifesting and regulatory tracking[1].
Physical State Crystalline Solid / Powder High susceptibility to electrostatic cling and aerosolization during weighing/transfer.

| Primary Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Requires strict barrier protection for ocular, dermal, and respiratory mucosa[2]. |

Causality-Driven PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that PPE must act as a targeted barrier against specific workplace hazards[3][4]. The following PPE matrix is engineered specifically for the hazards of 3-[(1-Phenylethyl)carbamoyl]propanoic acid.

Table 2: Required PPE and Mechanistic Justification

PPE Category Specification Mechanistic Justification
Hand Protection Nitrile gloves (≥0.11 mm thickness, extended cuff) Nitrile provides an excellent non-polar barrier against solid organic acids. The extended cuff prevents powder ingress at the wrist interface.
Eye Protection ANSI Z87.1 tight-fitting indirect-vent goggles Standard safety glasses are insufficient. The fine powder can become airborne; carboxylic acids cause severe, immediate irritation upon contact with conjunctival moisture[4].
Respiratory NIOSH-approved N95 or P100 particulate respirator Mitigates the inhalation of fine particulates (STOT SE 3 hazard) which can cause severe inflammation of the upper respiratory tract[5].

| Body Protection | Flame-resistant (FR) or 100% cotton lab coat | Synthetic fabrics generate static electricity, which attracts the powder. Cotton dissipates static, reducing the risk of the chemical clinging to the operator. |

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Engineering Control Validation:

    • Action: Activate the chemical fume hood.

    • Self-Validation: Verify the continuous flow monitor reads a face velocity between 80–120 feet per minute (fpm). Perform a tissue-paper flutter test at the bottom of the sash to visually confirm negative pressure before uncapping the reagent.

  • PPE Integrity Check:

    • Action: Don the lab coat, N95/P100 respirator, and tight-fitting goggles.

    • Self-Validation: Perform a pneumatic inflation test on the nitrile gloves (trap air inside and squeeze) to ensure there are no micro-perforations before putting them on.

  • Static Mitigation:

    • Action: Wipe the exterior of the chemical container and the weighing balance with a static-dissipative cloth. Use a grounded, anti-static micro-spatula for transfer.

    • Causality: 3-[(1-Phenylethyl)carbamoyl]propanoic acid powder is highly prone to electrostatic dispersion. Neutralizing the charge prevents the powder from "jumping" out of the weigh boat.

  • Transfer and Solubilization:

    • Action: Weigh the required mass inside the fume hood. Transfer the solid directly into the reaction vessel and immediately cap it or add the reaction solvent (e.g., DMF, DMSO, or aqueous buffer) to solubilize the powder, eliminating the inhalation hazard.

HandlingWorkflow Start Pre-Operation: Validate Fume Hood (80-120 fpm) PPE Don Core PPE: Nitrile, Goggles, N95, Lab Coat Start->PPE Static Static Mitigation: Anti-static Wipes & Spatula PPE->Static Weigh Weighing: Keep Sash Low Static->Weigh Transfer Transfer & Solubilization (Eliminate Dust Hazard) Weigh->Transfer Decon Decontamination & Waste Segregation Transfer->Decon

Fig 1. Operational workflow for the safe handling and transfer of the compound.

Emergency Response & Spill Management

In the event of an accidental release, immediate and methodical action is required to prevent exposure escalation.

Step-by-Step Methodology: Solid Spill Decontamination
  • Evacuate and Assess: Immediately step back from the spill to avoid disturbing the powder. Assess the volume. If the spill is outside the fume hood, ensure your N95/P100 respirator is properly fitted before approaching.

  • Containment (No Dry Sweeping):

    • Action:Do not use a dry brush or broom. Dry sweeping aerosolizes the organic acid, creating a severe inhalation hazard.

    • Causality: Airborne succinamic acid derivatives will rapidly dissolve in the moisture of the eyes and respiratory tract, causing acute chemical burns.

  • Wet Wiping:

    • Action: Cover the spilled powder with absorbent paper towels. Gently mist the towels with water or a dilute sodium bicarbonate solution (to neutralize the acid) until damp.

  • Collection: Carefully fold the damp towels inward, trapping the chemical inside. Place the towels into a designated, sealable hazardous waste bag.

  • Secondary Decontamination: Wash the affected surface with soap and water to remove any residual micro-crystals, then dry.

SpillResponse Spill Spill Event Detected Assess Assess Volume & Isolate Area Spill->Assess PPE Verify Respiratory PPE (N95/P100) Assess->PPE Contain Cover with Absorbent Towels PPE->Contain Wet Mist with Water/Bicarbonate (Prevent Aerosolization) Contain->Wet Clean Fold Inward & Collect Wet->Clean Dispose Seal in Hazardous Waste Bin Clean->Dispose

Fig 2. Step-by-step emergency response pathway for solid chemical spills.

Waste Disposal Plan

Improper disposal of organic acids can lead to dangerous cross-reactions in waste carboys. 3-[(1-Phenylethyl)carbamoyl]propanoic acid must be segregated strictly according to its state.

  • Solid Waste (Contaminated PPE, Weigh Boats, Damp Towels): Place all solid items that have come into contact with the powder into a heavy-duty, puncture-resistant polyethylene bag. Label clearly as "Hazardous Solid Waste: Toxic Organic Acid / Amide Derivative."

  • Liquid Waste (Reaction Solvents & Washings): Do not mix with strong oxidizing agents or strong bases, as the carboxylic acid moiety can undergo exothermic neutralization. Collect in a compatible, high-density polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Acid Waste." Ensure the carboy is kept in secondary containment and is vented if gas evolution is possible.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publications. Available at:[Link]

  • Frontiers in Public Health. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Frontiers. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Respirator Selection Guide for the Healthcare Industry." CDC Publications. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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